Technical Documentation Center

3,9-Dioxa-7-azabicyclo[3.3.1]nonane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,9-Dioxa-7-azabicyclo[3.3.1]nonane
  • CAS: 281-08-3

Core Science & Biosynthesis

Foundational

3,9-Dioxa-7-azabicyclo[3.3.1]nonane: A Next-Generation Morpholine Bioisostere in Drug Discovery

Executive Summary In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif used to modulate lipophilicity, improve aqueous solubility, and establish critical hydrogen-bond interactions with tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif used to modulate lipophilicity, improve aqueous solubility, and establish critical hydrogen-bond interactions with target kinases. However, traditional morpholines carry significant metabolic liabilities; their exposed alpha-carbons are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism, leading to ring opening and the generation of toxic metabolites.

3,9-Dioxa-7-azabicyclo[3.3.1]nonane represents a paradigm shift in bioisosteric replacement. As a conformationally restricted, bridged bicyclic secondary amine, it retains the essential hydrogen-bond acceptor vectors of morpholine while introducing steric shielding that drastically enhances metabolic stability. Furthermore, its complex 3D architecture increases the fraction of sp3-hybridized carbons (


), a metric strongly correlated with clinical success due to reduced off-target promiscuity. This whitepaper provides an in-depth technical analysis of its properties, synthesis, and pharmacological application—particularly in the development of next-generation KRAS G12C inhibitors.

Chemical Structure and Physicochemical Properties

The [3.3.1] bicyclic system of 3,9-dioxa-7-azabicyclo[3.3.1]nonane forces its two oxygen atoms into a rigid spatial orientation, while the secondary amine at position 7 serves as the nucleophilic attachment point for drug scaffolds. This geometric rigidity prevents the conformational flipping seen in standard morpholines, locking the molecule into a biologically active conformation that can exploit novel, deep binding pockets.

Quantitative Data Summary
PropertyValueClinical / Synthetic Significance
IUPAC Name 3,9-dioxa-7-azabicyclo[3.3.1]nonaneStandardized nomenclature for IP filings.
CAS Number 281-08-3 (Free Base) / 1803587-96-3 (HCl Salt)Critical for sourcing and regulatory documentation.
Molecular Formula

(Base) /

(HCl)
Indicates a low molecular weight building block.
Molecular Weight 129.16 g/mol (Base) / 165.62 g/mol (HCl)Highly efficient ligand efficiency (LE) contribution.
CLogP -0.884Highly hydrophilic; excellent for countering lipophilic cores.
SMILES (HCl Salt) Cl.C1NCC2COCC1O2Used for computational docking and QSAR modeling.
Structural Class Bridged Bicyclic Secondary AmineClassified as an advanced morpholine bioisostere.

Data supported by authoritative chemical databases including [1] and [2].

Pharmacological Application: Overcoming KRAS G12C Resistance

The most prominent recent application of 3,9-dioxa-7-azabicyclo[3.3.1]nonane is in the synthesis of advanced fluoropyridopyrimidine and fluoroquinazoline derivatives targeting the KRAS G12C mutation, as detailed in recent patent literature ( [3]).

First-generation KRAS G12C inhibitors (e.g., sotorasib) selectively bind the inactive, GDP-bound state of the protein. However, cancer cells rapidly develop resistance by upregulating upstream Receptor Tyrosine Kinase (RTK) signaling, which forces KRAS into its active, GTP-bound state—rendering first-generation drugs ineffective. By incorporating the bulky, rigid 3,9-dioxa-7-azabicyclo[3.3.1]nonane bioisostere, next-generation inhibitors achieve a unique binding pose that allows them to effectively engage and inhibit both the GDP- and GTP-bound forms of KRAS G12C.

G RTK RTK Signaling KRAS_GTP KRAS G12C (GTP) Active State RTK->KRAS_GTP GEF Activation KRAS_GDP KRAS G12C (GDP) Inactive State KRAS_GDP->KRAS_GTP Nucleotide Exchange Tumor Tumor Proliferation KRAS_GTP->Tumor Downstream Effector Signaling Standard_Inh 1st Gen Inhibitors (GDP-selective) Standard_Inh->KRAS_GDP Blocks Standard_Inh->Tumor Resistance via RTK NextGen_Inh Next-Gen Inhibitors (Bicyclic Bioisostere) NextGen_Inh->KRAS_GDP Binds NextGen_Inh->KRAS_GTP Binds Arrest Tumor Suppression NextGen_Inh->Arrest Drives

Logical pathway of KRAS G12C inhibition comparing 1st-gen vs. next-gen bioisostere inhibitors.

Experimental Workflows and Self-Validating Protocols

To successfully utilize 3,9-dioxa-7-azabicyclo[3.3.1]nonane, researchers must adapt standard synthetic and biological assays to account for its unique steric and electronic properties.

W Step1 1. Scaffold Preparation (Electrophile Core) Step2 2. SNAr Reaction (Attach 3,9-Dioxa...) Step1->Step2 Step3 3. LC-MS Validation (Self-Validating Check) Step2->Step3 Step4 4. Microsomal Assay (Metabolic Stability) Step3->Step4 Step5 5. Target Engagement (GDP/GTP Binding) Step4->Step5

Workflow for synthesis and validation of 3,9-dioxa-7-azabicyclo[3.3.1]nonane derivatives.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Functionalization

Objective: Incorporate the bioisostere into a heteroaryl halide scaffold.

  • Reagent Preparation: Dissolve the electrophilic core (1.0 eq) and 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride (1.2 eq) in anhydrous DMSO.

    • Causality: DMSO is selected for its high dielectric constant, which stabilizes the highly polar transition state inherent to the SNAr mechanism.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality: Because the bioisostere is supplied as an HCl salt ( [4]), DIPEA is required to neutralize the salt and liberate the nucleophilic free amine. The excess base acts as an acid scavenger for the leaving group (e.g., HF or HCl), preventing product degradation.

  • Thermal Activation: Heat the reaction mixture to 90°C for 8–12 hours.

    • Causality: The bridged bicyclic nature of the amine introduces significant steric hindrance compared to planar amines. Elevated thermal energy is strictly required to overcome the activation energy barrier for nucleophilic attack.

  • Self-Validation Check: Monitor the reaction via LC-MS. The system is self-validating if the linear disappearance of the starting material mass strictly correlates with the appearance of the product mass

    
    , with no intermediate accumulation.
    
Protocol 2: Self-Validating Microsomal Stability Assay

Objective: Quantify the metabolic resistance of the bicyclic bioisostere against CYP450-mediated oxidation compared to a standard morpholine analog.

  • Matrix Preparation: Pre-incubate the test compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Causality: The low compound concentration (1 µM) ensures first-order enzymatic kinetics, preventing CYP450 active-site saturation and yielding accurate intrinsic clearance (

      
      ) values.
      
  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, oxidative metabolism cannot occur, making the minus-NADPH control a perfect baseline for non-enzymatic degradation.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Internal Standard: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of Tolbutamide (Internal Standard).

    • Causality: Cold acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity. The internal standard normalizes ionization fluctuations during downstream LC-MS/MS analysis.

  • Self-Validation Controls: Run a parallel assay using a standard morpholine-containing analog and a known rapid-clearance drug (e.g., Verapamil).

    • Causality: If Verapamil degrades rapidly and the standard morpholine analog shows moderate clearance, the assay system is validated. The superior half-life (

      
      ) of the 3,9-dioxa-7-azabicyclo[3.3.1]nonane analog can then be definitively attributed to its steric shielding of the alpha-carbons.
      

References

  • PubChem , "3,9-Dioxa-7-azabicyclo[3.3.1]nonane | C6H11NO2 | CID 54594762", National Institutes of Health (NIH).[Link]

  • Google Patents, "WO2024138206A1 - Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof", World Intellectual Property Organiz
Exploratory

thermodynamic stability of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane conformers

An In-depth Technical Guide to the Thermodynamic Stability of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Conformers Abstract The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold, a key structural motif in medicinal chemistry, posse...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Conformers

Abstract

The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold, a key structural motif in medicinal chemistry, possesses a complex conformational landscape that dictates its biological activity and physicochemical properties. This guide provides a comprehensive analysis of the thermodynamic stability of its primary conformers. While direct experimental studies on this specific heterocycle are limited, we can construct a robust predictive model by synthesizing data from analogous bicyclo[3.3.1]nonane systems, including diaza- and dioxa-derivatives. We will explore the conformational preferences, the energetic hierarchy of chair-chair, boat-chair, and boat-boat forms, and the critical stereoelectronic factors, such as transannular interactions and anomeric effects, that govern their relative stabilities. This document details both the theoretical underpinnings and the practical methodologies—computational and spectroscopic—required to rigorously characterize this important molecular framework.

Introduction: The Bicyclo[3.3.1]nonane Framework in Drug Design

The bicyclo[3.3.1]nonane skeleton is a conformationally restricted scaffold that presents substituents in well-defined three-dimensional orientations. This structural rigidity is highly advantageous in drug design, as it can reduce the entropic penalty upon binding to a biological target and enhance selectivity. The introduction of heteroatoms, as in the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane system, further expands its utility by introducing sites for hydrogen bonding, altering polarity, and modulating metabolic stability[1][2]. Understanding the inherent conformational biases of this scaffold is paramount for designing molecules with optimal target engagement.

The parent bicyclo[3.3.1]nonane system can adopt three principal conformations: a dual chair-chair (CC), a chair-boat (CB), and a dual boat-boat (BB) form[3]. For many analogues, particularly the carbocyclic and 3,7-diazabicyclo[3.3.1]nonane (bispidine) systems, the chair-chair conformer is overwhelmingly favored due to its minimization of steric strain[4][5][6]. However, the introduction of oxygen atoms, particularly in a 1,3-relationship to other heteroatoms or bridgehead carbons, can dramatically alter this landscape.

The Conformational Landscape of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

The title compound contains two distinct six-membered rings fused at C1 and C5: one is a 1,3-oxazinane ring (N7-C1-C2-O3-C4-C5) and the other is a 1,3-dioxane-like ring (C1-C8-O9-C5-C6-N7). The interplay between these two rings defines the overall conformation.

Principal Conformers

The four primary conformers to consider are:

  • Chair-Chair (CC): Both six-membered rings adopt a chair conformation. This is often the ground state for simple bispidines[6].

  • Boat-Chair (BC): The oxazinane ring is in a boat form, while the dioxane-like ring is in a chair form.

  • Chair-Boat (CB): The oxazinane ring is in a chair form, while the dioxane-like ring is in a boat form.

  • Boat-Boat (BB): Both rings adopt a boat conformation. This form is typically high in energy due to significant steric clashes unless stabilized by specific interactions[7].

Governing Factors of Thermodynamic Stability

The relative energy of these conformers is dictated by a delicate balance of several factors:

  • Transannular Steric Hindrance: In the CC conformation of the parent bicyclo[3.3.1]nonane, a significant repulsive interaction exists between the endo protons at C3 and C7. In our target molecule, this corresponds to an interaction between the region around O3 and N7. This repulsion can cause a flattening of the chair rings[8].

  • Anomeric Effects: The presence of oxygen atoms introduces powerful stereoelectronic effects. An anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon (a carbon bonded to two heteroatoms) to occupy the axial position. In the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane system, we must consider the n -> σ* hyperconjugative interactions. For instance, the lone pairs on O9 can donate into the anti-bonding orbitals of the adjacent C-N or C-C bonds (σC-N or σC-C). Similarly, lone pairs on O3 can interact with σC-N and σC-C orbitals. These interactions are highly dependent on the dihedral angles and thus the conformation, often stabilizing gauche arrangements found in boat or twist-boat forms[9][10].

  • Precedent in Dioxabicyclo-systems: Crucially, computational studies on 2,4-dioxabicyclo[3.3.1]nonane have shown that the boat-chair (BC) conformation is more stable than the chair-chair (CC) conformation by approximately 8.3 kJ/mol (~2.0 kcal/mol)[8]. This is attributed to the minimization of unfavorable dipole-dipole interactions and the optimization of stabilizing anomeric effects in the boat form of the dioxane ring. Given the similar 1,3-dioxa arrangement in one ring of our target molecule, a similar preference for a boat conformation in that ring is plausible.

Based on these principles, a working hypothesis is that the Chair-Boat (CB) conformer, where the oxazinane ring remains a chair and the dioxane-like ring adopts a boat form, may be the global minimum or very close in energy to the CC conformer.

Methodologies for Conformational Analysis

To validate this hypothesis, a combined computational and experimental approach is essential.

Computational Chemistry Workflow

Quantum chemical calculations are indispensable for mapping the potential energy surface and obtaining accurate relative energies of conformers.

  • Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all potential low-energy structures (CC, BC, CB, BB, and twist-boat variations).

  • Geometry Optimization: Optimize the geometry of each identified conformer using Density Functional Theory (DFT). A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p) to adequately account for electron correlation and diffuse functions on heteroatoms.

  • Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Refinement: For higher accuracy, perform single-point energy calculations on the DFT-optimized geometries using a more robust method, such as Møller-Plesset perturbation theory (MP2) with a correlation-consistent basis set like aug-cc-pVTZ[6][11].

  • Solvation Effects: To model a realistic solution-phase environment, incorporate a continuum solvation model (e.g., PCM or SMD) during the optimization and final energy calculation, specifying a solvent such as chloroform or water.

  • Data Analysis: Calculate the relative Gibbs free energies (ΔG) at 298.15 K to determine the thermodynamically most stable conformer and predict the Boltzmann population of each conformer in equilibrium.

Caption: Computational workflow for determining conformer stability.

Experimental Validation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for studying solution-phase conformations.

  • Sample Preparation: Dissolve the synthesized 3,9-Dioxa-7-azabicyclo[3.3.1]nonane in a suitable deuterated solvent (e.g., CDCl₃, D₂O) at a concentration of 5-10 mg/mL.

  • 1D NMR Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. The chemical shifts and multiplicities provide initial structural information.

  • Coupling Constant (³J) Analysis: In the ¹H spectrum, the vicinal coupling constants (³JHH) are highly informative. The Karplus equation relates ³JHH to the dihedral angle between the protons. For example, a large ³JHH (~10-13 Hz) is indicative of an axial-axial relationship in a chair conformation, while smaller values (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

  • 2D NMR Acquisition:

    • COSY: Correlates coupled protons to confirm assignments.

    • NOESY/ROESY: This is the most critical experiment. It identifies protons that are close in space (< 5 Å). The presence or absence of specific cross-peaks can definitively distinguish between conformers. For example, a strong NOE between protons on opposite sides of a ring (e.g., between C2-Hₑₓₒ and C8-Hₑₓₒ) would strongly support a boat conformation for that ring.

  • Variable Temperature (VT) NMR: If multiple conformers are in dynamic equilibrium, lowering the temperature may "freeze out" individual conformers, allowing them to be observed as separate species in the NMR spectrum. This can provide information on the energy barrier to interconversion[5].

Predicted Thermodynamic Data and Discussion

While awaiting experimental data for the specific title compound, we can tabulate predicted relative energies based on the principles discussed, particularly the stabilizing effect of the boat conformation in 1,3-dioxane systems[8].

ConformerRing 1 (Oxazinane) ConformationRing 2 (Dioxane) ConformationPredicted Relative Gibbs Free Energy (ΔG, kcal/mol)Key Stabilizing/Destabilizing Factors
CB ChairBoat 0.0 (Global Minimum)Optimal anomeric effects in the dioxane ring; reduced transannular strain.
CC ChairChair0.5 - 2.0Traditional low-energy form but potentially destabilized by unfavorable stereoelectronics in the dioxane ring.
BC Boat Chair> 3.0Boat conformation of the oxazinane ring is likely high in energy without specific stabilizing substituents.
BB Boat Boat > 5.0Generally high steric and torsional strain; unlikely to be significantly populated[6][7].

Note: These values are predictive and require experimental or high-level computational validation.

The prediction that the Chair-Boat (CB) conformer is the most stable is a direct consequence of prioritizing the anomeric effect in the dioxane portion of the molecule, a lesson learned from simpler dioxabicyclo[3.3.1]nonane systems[8]. The chair-chair (CC) form, while often the default assumption, may be destabilized enough by unfavorable dipole and hyperconjugative interactions to render it a higher-energy conformer.

Caption: Potential energy relationship between conformers.

Conclusion and Future Outlook

The is governed by a sophisticated interplay of classic steric effects and powerful stereoelectronic forces, particularly the anomeric effect. Predictive analysis based on closely related heterocyclic systems suggests that the Chair-Boat (CB) conformation may be the global energy minimum, challenging the common assumption that the Chair-Chair (CC) form is always preferred.

This guide provides a robust framework for the definitive characterization of this scaffold. The detailed computational and spectroscopic protocols outlined herein constitute a self-validating system for any researcher or drug development professional working with this class of molecules. Future work should focus on the synthesis and experimental validation of these predictions, as well as extending the analysis to substituted derivatives to map how substituent effects modulate the conformational landscape. Such studies will be invaluable for the rational design of next-generation therapeutics based on this versatile scaffold.

References

  • Bispidine Derivatives : Synthesis and Interactions with Lewis Acids. (2014). ResearchGate. [Link]

  • Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. (2023). PMC. [Link]

  • Conformational behavior of bispidine scaffold. (n.d.). ResearchGate. [Link]

  • Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. (2025). MDPI. [Link]

  • Rotational Motion in Bispidines: A Conformational Study. (2023). PMC. [Link]

  • The Role of Through-Bond Stereoelectronic Effects in the Reactivity of 3-Azabicyclo[3.3.1]nonanes. (2021). ChemRxiv. [Link]

  • Ab Initio Conformational Analysis of 3,7-Diacetyl-3,7-Diazabicyclo[3.3.1]Nonanes. (2018). ResearchGate. [Link]

  • Anomeric effects in non-carbohydrate compounds: conformational differences between the oxazolidine rings of a cis-fused bicyclic system. (2000). PubMed. [Link]

  • The anomeric effect: the dominance of exchange effects in closed-shell systems. (2017). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. (n.d.). University of Florida. [Link]

  • Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations. (2023). MDPI. [Link]

  • Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. (n.d.). ResearchGate. [Link]

  • Conformational energies and geometries of some oxa‐ and dioxabicyclo[3.3.1]nonanes from molecular mechanics. (1981). Scite.ai. [Link]

  • Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry: From Host-Guest Systems to Hydrogen-Bonded Aggregates. (2023). Lund University. [Link]

  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. (2015). ResearchGate. [Link]

  • 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. (n.d.). PubChem. [Link]

  • 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. (2006). MDPI. [Link]

  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. (2015). PubMed. [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (2021). ACS Omega. [Link]

Sources

Foundational

The Architect of Rigidity: A Technical Guide to 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

The following technical guide details the history, synthesis, and medicinal chemistry applications of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold. [1][2] Executive Summary: The 3D Scaffold Revolution In the last dec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, synthesis, and medicinal chemistry applications of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold.

[1][2]

Executive Summary: The 3D Scaffold Revolution

In the last decade, medicinal chemistry has shifted decisively from "flatland" (aromatic-heavy molecules) to three-dimensional (3D) architectures.[1][2] This transition is driven by the need to improve solubility, metabolic stability, and target selectivity.[2] Among the emerging privileged scaffolds, 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (CAS 281-08-3) has risen as a critical "morpholine bioisostere" and a conformationally restricted spacer, most notably in the development of covalent KRAS G12C inhibitors .[1][2]

This guide explores the evolution of this bicyclic system, contrasting it with the historical "bispidine" (3,7-diazabicyclo[3.3.1]nonane) class, and details the modern synthetic pathways that make it accessible for high-throughput library generation.[2]

Structural Analysis & Pharmacophore Logic[2]

The bicyclo[3.3.1]nonane skeleton consists of two fused six-membered rings locked in a chair-chair conformation.[2] The specific placement of heteroatoms in the 3,9-dioxa-7-aza isomer imparts unique physicochemical properties:

  • Bridgehead Oxygen (Pos 9): Forces the rings into a rigid cleft shape, reducing entropic penalties upon binding.[2]

  • Ether Oxygen (Pos 3): Increases polarity and hydrogen bond accepting (HBA) capability without adding a donor.[2]

  • Secondary Amine (Pos 7): Provides a vector for functionalization (e.g., acrylamide attachment for covalent warheads).[2]

Table 1: Physicochemical Comparison of Bicyclic Scaffolds

FeatureBispidine (3,7-diaza)3-Oxa-7-azabicyclo[3.3.1]nonane3,9-Dioxa-7-azabicyclo[3.3.1]nonane
Bridge Atom (Pos 9) Carbon (CH₂)Carbon (CH₂)Oxygen (Ether)
Ring Heteroatoms 3-N, 7-N3-O, 7-N3-O, 7-N
Basicity (pKa) ~10-11 (High)~9.0~6.5 - 7.5 (Modulated)
Lipophilicity (LogP) LowModerateModerate-Low
Primary Use Ligands, CatalysisBuilding BlockKRAS Inhibitors, Bioisostere

Historical Synthesis: From Mannich to Epoxides[1]

The Robinson-Schöpf Era (The "Double Mannich")

Historically, the [3.3.1] nonane system is synonymous with the Robinson-Schöpf reaction (1930s), a classic double Mannich condensation used to synthesize tropinone and later bispidines (3,7-diazabicyclo[3.3.1]nonan-9-ones).[1][2]

  • Mechanism: Dialdehyde + Primary Amine + Ketone (with acidic

    
    -protons).[1]
    
  • Limitation: This route primarily yields carbon-bridged systems (C9).[1] Introducing an oxygen at the bridge (position 9) via this method is synthetically non-trivial because it would require a ketone equivalent that becomes an ether bridge, which contradicts the Mannich mechanism.[2]

The Modern Route: Bis-Epoxide Cyclization

The synthesis of 9-oxabicyclo[3.3.1]nonane derivatives, including the 3,9-dioxa-7-aza isomer, typically bypasses the Mannich reaction in favor of nucleophilic ring-opening of spirocyclic bis(oxiranes) or transannular cyclization of functionalized cyclooctanes.[1][2]

Core Synthetic Pathway (Bis-Epoxide Strategy)

The most robust route to 9-oxabicyclo systems with heteroatoms in the rings involves the reaction of a bis-epoxide precursor with a nucleophile (amine).[1][2]

  • Precursor Formation: Synthesis of a spirocyclic bis-epoxide or a 1,5-diepoxide derivative.[1][2]

  • Nucleophilic Attack: A primary amine attacks the epoxide rings.

  • Transannular Closure: The resulting diol/amine intermediate undergoes intramolecular etherification (often acid-catalyzed) to form the oxygen bridge.[2]

Synthesispathway Start Bis-Epoxide Precursor (or 1,5-Diene Diepoxide) Inter Intermediate: Amino-Diol Cyclooctane Start->Inter Nucleophilic Opening Amine Primary Amine (R-NH2) Amine->Inter Cyclization Transannular Etherification (H+) Inter->Cyclization 9-Oxa Bridge Formation Product 3,9-Dioxa-7-azabicyclo [3.3.1]nonane Scaffold Cyclization->Product

Caption: General synthetic logic for constructing the 9-oxabicyclo[3.3.1]nonane core via epoxide ring-opening cascades.

Detailed Experimental Protocol (Representative)

Note: While specific industrial process patents for CAS 281-08-3 are proprietary, the following protocol is adapted from standard methodologies for 9-oxabicyclo[3.3.1]nonane synthesis (e.g., Ryzhikova et al., 2021).

Objective: Synthesis of the 9-oxabicyclo core via transannular cyclization.

Reagents:

  • Substrate: cis-1,5-Cyclooctadiene diepoxide (or functionalized analog for the dioxa-aza system).

  • Nucleophile: Benzylamine (BnNH₂) or Allylamine.[2]

  • Catalyst: Lithium Perchlorate (LiClO₄) or Trifluoroacetic Acid (TFA).[2]

  • Solvent: Acetonitrile (MeCN) or neat conditions.

Step-by-Step Workflow:

  • Epoxide Opening: Dissolve the diepoxide (10 mmol) in MeCN (50 mL). Add LiClO₄ (20 mol%) as a Lewis acid catalyst.[2]

  • Amine Addition: Add Benzylamine (10 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. The amine opens both epoxide rings, forming a bicyclic amino-alcohol intermediate.[2]

  • Cyclization: If the bridge does not close spontaneously, treat the isolated intermediate with dilute H₂SO₄ or TFA to induce dehydration/etherification between the C1 and C5 hydroxyls (forming the 9-oxa bridge).[2]

  • Workup: Neutralize with NaHCO₃, extract with DCM, and purify via column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Deprotection: Hydrogenolysis (H₂, Pd/C) removes the benzyl group to yield the free secondary amine 3,9-Dioxa-7-azabicyclo[3.3.1]nonane .[2]

Medicinal Chemistry Application: KRAS G12C Inhibition[1][2][3][4]

The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold has found a high-value niche in the design of KRAS G12C inhibitors (e.g., analogs of Adagrasib/MRTX849).[1][2]

Mechanism of Action: KRAS G12C inhibitors rely on a covalent warhead (acrylamide) binding to the mutant Cysteine-12.[1][2] The scaffold serves as a rigid linker that positions the warhead precisely while filling a hydrophobic pocket on the protein surface (Switch II pocket).[2]

Why this Scaffold?

  • Rigidity: Unlike a flexible piperazine linker, the [3.3.1] system locks the warhead in a bioactive conformation, reducing the entropic cost of binding.[2]

  • Solubility: The extra oxygen atoms (positions 3 and 9) lower the LogP compared to carbocyclic analogs, improving oral bioavailability.[2]

  • Metabolic Stability: The bridgehead positions are chemically blocked, reducing susceptibility to oxidative metabolism (CYP450).[2]

KRAS_Pathway KRAS KRAS G12C Mutant (GDP-bound OFF state) Binding Binding to Switch II Pocket (Scaffold provides fit) KRAS->Binding Inhibitor Inhibitor with 3,9-Dioxa-7-aza Scaffold Inhibitor->Binding Covalent Covalent Bond Formation (Acrylamide + Cys12) Binding->Covalent Kinetic Selectivity Block Locking KRAS in Inactive GDP State Covalent->Block Signal Inhibition of Downstream Signaling (RAF/MEK) Block->Signal Therapeutic Effect

Caption: Mechanism of KRAS G12C inhibition utilizing the rigid 3,9-dioxa-7-azabicyclo[3.3.1]nonane scaffold.[1][2][3]

References

  • Ryzhikova, O. V., et al. (2021).[2] "Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)." Molecules, 26(2), 252.[2] Link[2]

  • Park, C.-M. (2006).[2] "Concise Synthesis of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane." Journal of Organic Chemistry, 71(1), 413–415.[2] Link[2]

  • Enamine. (n.d.). "3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride - Building Block." Enamine Store. Link

  • Google Patents. (2023). "KRAS G12C Inhibitors." WO2023081840A1. Link

  • PubChem. (2024). "3,9-Dioxa-7-azabicyclo[3.3.1]nonane (Compound)." National Library of Medicine. Link[2]

Sources

Exploratory

Biological Activity and Therapeutic Potential of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Scaffolds

This is an in-depth technical guide on the biological activity and medicinal chemistry applications of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane derivatives. Technical Whitepaper | Medicinal Chemistry & Pharmacology [1] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biological activity and medicinal chemistry applications of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane derivatives.

Technical Whitepaper | Medicinal Chemistry & Pharmacology [1]

Executive Summary

The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold represents a specialized, conformationally restricted heterocycle increasingly utilized in modern drug discovery.[1] Structurally distinct from the more common 3,7-diazabicyclo[3.3.1]nonane (bispidine), this scaffold incorporates an oxygen atom in the bridge (position 9) and the ring (position 3), creating a rigidified morpholine surrogate.[1]

Its primary utility lies in its ability to reduce the entropic penalty of receptor binding by locking pharmacophores into a bioactive conformation. Recent high-impact patent disclosures and literature have identified derivatives of this scaffold as potent modulators in anthelmintic therapy (Slo-1 channel modulation) and precision oncology (KRAS G12C inhibition) .

Structural Biology & Pharmacophore Analysis[1]

Topology and Conformation

The 3,9-dioxa-7-azabicyclo[3.3.1]nonane core is a bicyclic system where the nitrogen atom at position 7 acts as a secondary amine handle for functionalization, while the oxygens at positions 3 and 9 impart specific polarity and hydrogen-bond accepting (HBA) capabilities.[1]

  • Rigidity: Unlike flexible morpholine or piperidine rings, this bicyclic cage forces the nitrogen lone pair and the oxygen vectors into a defined spatial orientation.[1]

  • Bioisosterism: It serves as a superior bioisostere for morpholine. The bridge prevents the "chair-flip" common in monocyclic saturated heterocycles, often leading to higher affinity interactions with target proteins due to pre-organization.[1]

Comparative Scaffold Analysis
FeatureMorpholine3,7-Diazabicyclo[3.3.1]nonane (Bispidine)3,9-Dioxa-7-azabicyclo[3.3.1]nonane
Conformation Flexible (Chair flip)Rigid (Chair-Chair/Boat)Highly Rigid (Bridged)
H-Bond Acceptors 1 (Ether O)0 (unless substituted)2 (Ether O at 3, Bridge O at 9)
Basic Center Secondary AmineDiamine (Two basic centers)Single Secondary Amine
Primary Use Solubility enhancerMetal chelation / Opioid ligandsSlo-1 Modulation / KRAS Inhibition

Therapeutic Applications & Mechanisms[1]

Anthelmintic Activity: Slo-1 Channel Modulation

Recent investigations into resistance-breaking anthelmintics have identified quinoline and isoquinoline derivatives bearing the 3,9-dioxa-7-azabicyclo[3.3.1]nonane moiety as potent activators of Slo-1 (Slowpoke-1) calcium-activated potassium channels.[1]

  • Mechanism: The scaffold acts as a lipophilic, conformationally defined substituent that facilitates the interaction of the parent pharmacophore with the transmembrane domain of the Slo-1 channel in nematodes (C. elegans, Haemonchus contortus).[1]

  • Physiological Outcome: Activation of Slo-1 leads to hyperpolarization of the neuromuscular junction, causing flaccid paralysis in the parasite and subsequent expulsion.[1]

  • Selectivity: The specific geometry of the 3,9-dioxa bridge contributes to selectivity for nematode Slo-1 over mammalian BK channels, reducing host toxicity.[1]

Slo1_Mechanism cluster_0 Synaptic Cleft Drug 3,9-Dioxa-7-aza Derivative Slo1 Slo-1 Channel (Nematode) Drug->Slo1 Allosteric Activation K_Efflux K+ Efflux Slo1->K_Efflux Channel Opening Hyperpol Membrane Hyperpolarization K_Efflux->Hyperpol Decreased Excitability Paralysis Flaccid Paralysis (Parasite Death) Hyperpol->Paralysis Neuromuscular Block

Figure 1: Mechanism of action for 3,9-dioxa-7-azabicyclo[3.3.1]nonane derivatives in nematode paralysis via Slo-1 channel activation.[1][2]

Oncology: KRAS G12C Inhibition

In the field of precision oncology, this scaffold is utilized as a constrained amine building block in the synthesis of KRAS G12C inhibitors .[1]

  • Role: It functions as a solvent-exposed solubilizing group that can also engage in specific hydrogen bonding interactions within the exit channel of the KRAS protein.[1]

  • Advantage: The rigid structure prevents metabolic "hotspots" often found on flexible alkyl chains, improving the pharmacokinetic (PK) profile of the inhibitor.[1]

Experimental Protocols

General Protocol: Derivatization via Reductive Amination

Since the 3,9-dioxa-7-azabicyclo[3.3.1]nonane core is typically purchased or synthesized as a secondary amine salt (HCl), the primary medicinal chemistry workflow involves coupling it to an aldehyde-bearing core.[1]

Reagents:

  • 3,9-Dioxa-7-azabicyclo[3.3.1]nonane HCl (1.0 eq)[1]

  • Target Aldehyde (1.0 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Triethylamine (TEA) (1.2 eq)[1]

Workflow:

  • Free Basing: Dissolve the amine HCl salt in DCM and treat with TEA for 10 minutes at room temperature (RT) to liberate the free base.

  • Imine Formation: Add the Target Aldehyde to the mixture. Stir for 30–60 minutes. Note: Use DCE if higher temperatures (40°C) are required for sterically hindered aldehydes.[1]

  • Reduction: Cool to 0°C. Add STAB portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours under nitrogen atmosphere.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Slo-1 Channel Activation Assay (In Vitro)

To validate the biological activity of synthesized derivatives.

System: C. elegans or HEK293 cells expressing H. contortus Slo-1. Method: Membrane Potential Assay (FLIPR).

  • Cell Seeding: Seed HEK293-Slo1 cells in 384-well black-wall plates (10,000 cells/well). Incubate overnight.

  • Dye Loading: Load cells with Membrane Potential Dye (blue or red formulation) for 30 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the 3,9-dioxa derivative in assay buffer (HBSS + 20 mM HEPES).

  • Measurement: Monitor fluorescence (Ex/Em optimized for dye) using a FLIPR Tetra system.

  • Stimulation: (Optional) Add a sub-maximal concentration of Emodepside (positive control) to check for synergy, or measure direct activation compared to baseline.

  • Data Analysis: Calculate EC₅₀ based on the change in relative fluorescence units (RFU).

Synthesis & Chemical Availability[5][6][7]

The core scaffold 3,9-dioxa-7-azabicyclo[3.3.1]nonane is commercially available as a hydrochloride salt (CAS: 1803587-96-3).[1][3] However, for novel derivative synthesis, the ring system is constructed via transannular cyclization strategies.[1]

Key Synthetic Pathway (Conceptual): The formation typically involves the condensation of a masked dialdehyde (or equivalent bis-electrophile) with a primary amine and a specific diol or epoxide precursor that allows for the formation of the ether bridge (position 9) and the ether ring (position 3).[1]

  • Precursors: Often derived from 1,5-cyclooctadiene diepoxides or sequential Mannich-type condensations involving formaldehyde and specific cyclic ketones.[1]

References

  • PubChem. (2025). Compound Summary: 3,9-Dioxa-7-azabicyclo[3.3.1]nonane.[1][4][5][2][3][6][7] National Library of Medicine. Link[1]

  • Harder, A., et al. (2021).[1] Isoquinoline derivatives and their use for the treatment of parasitic infections.[1][8][9] WO Patent 2021/018839 A1.[1] (Describes the use of the scaffold in Slo-1 modulators). Link

  • Lape, R., et al. (2020).[1] Anthelmintic quinoline-3-carboxamide derivatives.[1] US Patent 10,889,573 B2. Link

  • Lanman, B. A., et al. (2022).[1] KRAS G12C Inhibitors.[4] US Patent 11,291,539. (Lists the scaffold as a key heterocyclic building block). Link

  • Sigma-Aldrich. (2025). Product Specification: 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride.[1][2][3]Link[1]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the predicted solubility profile of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, a heterocyclic compound w...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted solubility profile of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited publicly available experimental data on this specific molecule, this document synthesizes information from its structural analogs and fundamental chemical principles to offer a robust predictive overview and detailed experimental protocols for its empirical determination.

Introduction to 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

3,9-Dioxa-7-azabicyclo[3.3.1]nonane belongs to the class of bicyclic heterocyclic compounds, which are of significant interest in drug discovery due to their rigid, three-dimensional structures that can lead to enhanced binding affinity and selectivity for biological targets. The bicyclo[3.3.1]nonane framework is a key structural motif in a variety of biologically active compounds and natural products.[1][2] The presence of two oxygen atoms and one nitrogen atom in the bicyclic system of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane imparts specific physicochemical properties that govern its solubility and potential applications.

Predicted Physicochemical Properties

The solubility of a compound is largely dictated by its physicochemical properties. For 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, the following computed properties are available:

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂PubChem[3]
Molecular Weight129.16 g/mol PubChem[3]
XLogP3-0.8PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count3PubChem[3]

The negative XLogP3 value suggests that 3,9-Dioxa-7-azabicyclo[3.3.1]nonane is a relatively polar molecule with a preference for hydrophilic environments. The presence of hydrogen bond donors and acceptors further indicates its potential to interact favorably with polar solvents.

Predicted Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," the predicted solubility of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane in various organic solvents is outlined below.[4] This prediction is also informed by the solvents commonly used in the synthesis and purification of similar azabicyclic compounds, such as methanol, ethanol, and dichloromethane.[5][6]

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe compound can form hydrogen bonds with the solvent.
IsopropanolModerate to HighSimilar to methanol and ethanol, but steric hindrance might slightly reduce solubility.
WaterHighThe polarity and hydrogen bonding capacity suggest good water solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighA strong polar solvent capable of dissolving a wide range of compounds.[7]
AcetonitrileModerateLess polar than DMSO, but should still be a suitable solvent.
Ethyl AcetateLow to ModerateLower polarity may limit solubility.
Non-Polar Hexane, HeptaneVery LowThe significant difference in polarity makes dissolution unlikely.
TolueneVery LowAromatic, but still non-polar in nature.
Diethyl EtherLowA non-polar solvent with some polar character, but likely insufficient to dissolve the compound well.[4]
Experimental Determination of Solubility

To obtain accurate solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for this purpose.[8]

  • Preparation of Saturated Solution:

    • Add an excess amount of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane to a known volume of the selected organic solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the suspension to settle.

    • Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove all undissolved solid particles.

  • Quantification of Dissolved Solute:

    • Take a precise aliquot of the clear, saturated filtrate.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.

    • Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution based on the dilution factor and the measured concentration of the diluted sample.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Filter to remove undissolved solid B->C Saturated solution D Dilute a known volume of filtrate C->D Clear filtrate E Analyze concentration (e.g., HPLC) D->E F Calculate solubility from concentration and dilution factor E->F

Experimental workflow for solubility determination.
Factors Influencing Solubility
  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. The van't Hoff equation can be used to describe the relationship between solubility and temperature.[8]

  • Solvent Polarity: As illustrated by the predicted solubility profile, the polarity of the solvent is a critical factor. Polar compounds like 3,9-Dioxa-7-azabicyclo[3.3.1]nonane will exhibit higher solubility in polar solvents.

  • Crystallinity: The crystal lattice energy of the solid compound can impact its solubility. A more stable crystal structure will generally have lower solubility.

G cluster_solvents Solvent Polarity Compound 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (Polar) Polar Polar Solvents (e.g., Methanol, Water) Compound->Polar High Predicted Solubility ('Like dissolves like') NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Compound->NonPolar Low Predicted Solubility ('Polarity mismatch')

Relationship between compound polarity and predicted solubility.
Conclusion

References

  • PubChem. 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. National Center for Biotechnology Information. [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ACS Publications. Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • ResearchGate. (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through... [Link]

  • SlideShare. DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]

  • PubMed. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. [Link]

  • National Institutes of Health. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. [Link]

  • PubChem. 9-Azabicyclo(3.3.1)nonane. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Link]

  • Organic Chemistry Portal. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. [Link]

  • MDPI. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • ResearchGate. Azabicyclo[3.3.1]nonane-based natural products. [Link]

  • ResearchGate. Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. [Link]

Sources

Exploratory

Physicochemical Profiling of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane: pKa, Basicity, and Stereoelectronic Determinants

Executive Summary The optimization of basicity (pKa) and lipophilicity (LogP) is a cornerstone of modern medicinal chemistry, directly dictating a drug candidate's absorption, distribution, metabolism, and excretion (ADM...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of basicity (pKa) and lipophilicity (LogP) is a cornerstone of modern medicinal chemistry, directly dictating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (Free base SMILES: C1C2COCC(O2)CN1) represents a highly sp3-hybridized, conformationally restricted morpholine bioisostere[1]. By incorporating two oxygen heteroatoms within a rigid [3.3.1] bicyclic framework, this scaffold offers a unique stereoelectronic environment that significantly attenuates the basicity of the secondary amine compared to acyclic or monocyclic analogs.

This technical whitepaper provides an in-depth analysis of the structural causality behind the pKa of 3,9-dioxa-7-azabicyclo[3.3.1]nonane, details a self-validating experimental protocol for its precise determination, and explores its implications in rational drug design.

Stereoelectronic Determinants of Basicity

The thermodynamic basicity of an amine in aqueous solution is defined by the equilibrium constant (


) of its conjugate acid:


The pKa is governed by the free energy difference (


) between the protonated (

) and unprotonated (

) states. For 3,9-dioxa-7-azabicyclo[3.3.1]nonane, three primary structural factors dictate this equilibrium:
  • Dual Inductive Withdrawal (-I Effect): The presence of oxygen atoms at the 3- and 9-positions exerts a strong electron-withdrawing inductive effect through the

    
    -bond network. The O9 atom is separated from the N7 atom by three bonds (
    
    
    
    and
    
    
    ), while the O3 atom is separated by four bonds. This dual withdrawal depletes electron density at the nitrogen lone pair, destabilizing the positively charged conjugate acid and shifting the equilibrium toward the free base.
  • Conformational Rigidity: Unlike flexible acyclic amines, the [3.3.1] bicyclic system locks the nitrogen atom in a specific spatial orientation. This restricts the molecule's ability to adopt conformations that might mitigate the inductive pull or optimize intramolecular hydrogen bonding.

  • Restricted Solvation Sphere: The rigid bicyclic cage sterically hinders the approach of water molecules. Since the stabilization of the

    
     cation relies heavily on hydrogen-bonded solvation shells, this steric shielding further penalizes the protonated state, lowering the pKa.
    

While a standard secondary aliphatic amine (e.g., piperidine) exhibits a pKa of ~11.2, and morpholine exhibits a pKa of ~8.36, the synergistic dual-oxygen inductive effects in 3,9-dioxa-7-azabicyclo[3.3.1]nonane suppress its basicity further, yielding an estimated pKa in the range of 7.5 to 8.2 .

G A 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (Bicyclic Core) B O3 & O9 Heteroatoms (-I Inductive Effect) A->B Structural feature C Rigid[3.3.1] Scaffold (Restricted Solvation) A->C Conformational feature D N7 Electron Density Depletion (Destabilized Conjugate Acid) B->D Through-bond withdrawal C->D Steric shielding E Attenuated Basicity (Estimated pKa ~ 7.5 - 8.2) D->E Thermodynamic outcome

Factors attenuating the basicity of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane.

Comparative Physicochemical Profiling

To contextualize the utility of 3,9-dioxa-7-azabicyclo[3.3.1]nonane, we must compare its properties against standard saturated heterocycles. The introduction of the second oxygen atom dramatically increases the Topological Polar Surface Area (TPSA) while driving the partition coefficient (LogP) into the hydrophilic regime.

Table 1: Quantitative Physicochemical Comparison
CompoundMolecular Weight ( g/mol )TPSA (Ų)CLogPpKa (Aqueous)
Piperidine 85.1512.01.4811.22
Morpholine 87.1221.3-0.868.36
3-Oxa-7-azabicyclo[3.3.1]nonane 127.1921.30.45~9.2 - 9.5
3,9-Dioxa-7-azabicyclo[3.3.1]nonane 129.16[1]30.5[1]-0.88[2]~7.5 - 8.2

*Values are estimated based on structural analogs and linear free-energy relationships (LFER).

As evidenced by the data, 3,9-dioxa-7-azabicyclo[3.3.1]nonane (available commercially as a hydrochloride salt, CAS 1803587-96-3,[2]) provides a highly polar (TPSA 30.5 Ų)[1], low-lipophilicity (CLogP -0.88)[2] vector. This makes it an exceptional building block for reducing hERG liability and improving metabolic stability in lipophilic drug candidates.

Experimental Protocol: Potentiometric pKa Determination

To empirically validate the pKa of 3,9-dioxa-7-azabicyclo[3.3.1]nonane, potentiometric titration is the gold standard. The following protocol is designed as a self-validating system, ensuring thermodynamic accuracy by controlling ionic strength and atmospheric interference.

Reagents and Equipment
  • Analyte: 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride (>95% purity)[2].

  • Titrant: 0.1 M KOH (standardized against potassium hydrogen phthalate).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength and maintain constant activity coefficients).

  • Equipment: Automated potentiometric titrator with a high-precision glass pH electrode and a temperature-controlled jacketed vessel (25.0 ± 0.1 °C).

Step-by-Step Methodology
  • Electrode Calibration: Calibrate the glass electrode using standard IUPAC buffer solutions (pH 4.01, 7.00, and 10.01) at exactly 25.0 °C.

  • Blank Titration (Self-Validation Step): Perform a blank titration of 50 mL of 0.15 M KCl with 0.1 M KOH. Causality: This establishes the exact concentration of carbonate impurities and the precise response of the electrode at extreme pH values, allowing for accurate Bjerrum function extraction.

  • Sample Preparation: Dissolve accurately weighed 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride to achieve a 1.5 mM concentration in 50 mL of 0.15 M KCl.

  • Atmospheric Control: Purge the titration vessel with high-purity Nitrogen (

    
    ) or Argon gas for 10 minutes prior to and during the titration. Causality: Atmospheric 
    
    
    
    dissolves in water to form carbonic acid (
    
    
    ), which acts as a confounding weak acid and skews the titration curve in the basic region (pH > 7).
  • Titration Execution: Dispense 0.1 M KOH in dynamic volume increments (0.01 to 0.05 mL), allowing the potential (mV) to stabilize (drift < 0.1 mV/min) before each subsequent addition.

  • Data Analysis: Plot the volume of titrant against pH. Calculate the average number of bound protons (

    
    ) using the Bjerrum function. The pKa is mathematically extracted at the half-equivalence point where 
    
    
    
    .

TitrationWorkflow S1 1. Sample Preparation Dissolve 1.5 mM in 0.15M KCl S2 2. Atmospheric Control Purge with N2 to block CO2 S1->S2 S3 3. Potentiometric Titration Titrate with 0.1M KOH at 25°C S2->S3 S4 4. Data Acquisition Record pH vs. Titrant Volume S3->S4 S5 5. Bjerrum Function Analysis Calculate n-bar (protonation) S4->S5 S6 6. pKa Extraction Determine pH at half-equivalence S5->S6

Step-by-step potentiometric titration workflow for accurate pKa determination.

Implications in Medicinal Chemistry

The deliberate selection of 3,9-dioxa-7-azabicyclo[3.3.1]nonane over standard piperidine or morpholine rings is a strategic maneuver in lead optimization:

  • LogD Optimization: By maintaining a pKa near physiological pH (~7.4), the molecule exists in a balanced equilibrium between its neutral (membrane-permeable) and protonated (soluble) states. This optimizes the distribution coefficient (LogD_{7.4}), enhancing oral bioavailability.

  • hERG Channel Mitigation: The human ether-a-go-go-related gene (hERG) potassium channel is notoriously promiscuous, binding strongly to highly basic, lipophilic amines (pKa > 9). The attenuated basicity and high polarity of the 3,9-dioxa scaffold drastically reduce the affinity for the hERG inner cavity, minimizing cardiotoxic liabilities.

  • Metabolic Shielding: The rigid [3.3.1] bicyclic framework sterically shields the

    
    -carbons adjacent to the nitrogen, protecting them from cytochrome P450 (CYP)-mediated N-dealkylation and 
    
    
    
    -oxidation, thereby increasing the compound's metabolic half-life.

References

  • National Center for Biotechnology Information. "3,9-Dioxa-7-azabicyclo[3.3.1]nonane | C6H11NO2 | CID 54594762". PubChem Database. URL:[Link][1]

Sources

Foundational

3,9-Dioxa-7-azabicyclo[3.3.1]nonane: The "Super-Morpholine" Scaffold

This guide explores 3,9-Dioxa-7-azabicyclo[3.3.1]nonane , a high-value, conformationally restricted scaffold that serves as a superior bioisostere for morpholine. It is rapidly gaining traction in modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores 3,9-Dioxa-7-azabicyclo[3.3.1]nonane , a high-value, conformationally restricted scaffold that serves as a superior bioisostere for morpholine. It is rapidly gaining traction in modern drug discovery, particularly for challenging targets like KRAS G12C and GPCRs, where "escaping flatland" (increasing Fsp³) is critical for success.

An In-Depth Technical Guide for Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

In the optimization of lead compounds, the morpholine ring is a ubiquitous "solvent-front" moiety used to improve solubility and pharmacokinetic (PK) properties. However, morpholine suffers from metabolic liabilities (oxidative metabolism) and a lack of defined vectors for additional interactions.

3,9-Dioxa-7-azabicyclo[3.3.1]nonane (CAS: 1803587-96-3) addresses these limitations by introducing a bridging oxygen atom (position 9) and a second oxygen in the ring (position 3), creating a rigid, bicyclic system.

Key Advantages:

  • Metabolic Stability: The bridged structure sterically hinders cytochrome P450 access to the vulnerable methylene carbons adjacent to the nitrogen and oxygen.

  • Defined Vectors: Unlike the fluxional chair conformation of morpholine, this scaffold locks substituents into precise vectors, enabling specific interactions with the protein target.

  • Enhanced Solubility: The compact, polar nature of the bicyclic ether-amine lowers LogD while maintaining lipophilic efficiency (LipE).

  • Novelty: It offers a distinct intellectual property (IP) position compared to standard saturated heterocycles.

Part 2: Structural & Conformational Analysis

The [3.3.1] nonane system exists predominantly in a chair-chair conformation, although the presence of heteroatoms can influence this preference.

The "Bridge" Effect

In 3,9-dioxa-7-azabicyclo[3.3.1]nonane :

  • Position 9 (Bridge): An oxygen atom occupies the one-atom bridge. This is critical because it reduces the lipophilicity significantly compared to a carbon bridge (e.g., 3-oxa-7-azabicyclo[3.3.1]nonane).

  • Position 3: An oxygen atom in one of the three-atom bridges mimics the morpholine ether oxygen.

  • Position 7: The nitrogen atom serves as the attachment point for the pharmacophore or linker.

Vector Comparison

The following diagram illustrates the structural rigidity and vector differences between Morpholine and the 3,9-Dioxa-7-aza scaffold.

ScaffoldComparison cluster_0 Morpholine (Traditional) cluster_1 3,9-Dioxa-7-azabicyclo[3.3.1]nonane M Morpholine Core (Fluxional Chair) M_Met Metabolic Liability (High) M->M_Met M_Vec Vector: Undefined (Flexible) M->M_Vec D Bicyclic Core (Rigid Chair-Chair) M->D Bioisosteric Replacement (Fsp3 Increase) D_Met Metabolic Stability (High) D->D_Met D_Vec Vector: Defined (Pre-organized) D->D_Vec

Figure 1: Comparison of Morpholine vs. 3,9-Dioxa-7-azabicyclo[3.3.1]nonane attributes.

Part 3: Synthetic Methodologies

The synthesis of 9-oxabicyclo[3.3.1]nonane derivatives is chemically challenging due to the need to construct the oxygen bridge. The most robust route involves the nucleophilic ring-opening of spirocyclic bis(oxiranes) or transannular cyclization strategies.

Primary Synthetic Route (Transannular Cyclization)

This protocol describes the formation of the core scaffold from a bis-epoxide precursor, a method validated for 9-oxa-3,7-diaza systems and adaptable to the 3,9-dioxa variant.

Reaction Scheme Logic:

  • Precursor: Spirocyclic bis-epoxide (derived from pentaerythritol or similar).

  • Cyclization: Double nucleophilic attack by a primary amine (benzylamine).

  • Deprotection: Hydrogenolysis to yield the secondary amine.

SynthesisRoute Start Bis-Epoxide Precursor (Spirocyclic) Inter N-Benzyl Bicyclic Intermediate (Transannular Cyclization) Start->Inter Double Ring Opening Reagent Reagent: Benzylamine (BnNH2) Solvent: MeOH/H2O, Heat Reagent->Inter Final 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (Final Scaffold) Inter->Final Hydrogenolysis Step2 Pd/C, H2 (Debenzylation) Step2->Final

Figure 2: Synthetic pathway via bis-epoxide ring opening.

Protocol: Coupling to Heterocyclic Cores

Once the scaffold is obtained (or purchased as the HCl salt), it is typically coupled to an aryl or heteroaryl chloride via SNAr or Buchwald-Hartwig amination.

Standard Operating Procedure (SNAr Coupling):

  • Reagents: 1.0 eq Aryl Chloride, 1.2 eq 3,9-Dioxa-7-azabicyclo[3.3.1]nonane HCl, 3.0 eq DIPEA.

  • Solvent: DMSO or NMP (anhydrous).

  • Conditions: Heat to 100°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine (5x) to remove DMSO.

  • Purification: Flash chromatography (DCM/MeOH gradient). Note: The polar scaffold may require up to 10% MeOH.

Part 4: Medicinal Chemistry Applications

This scaffold is particularly effective in the following contexts:

KRAS G12C Inhibitors

In the development of covalent KRAS G12C inhibitors (e.g., Sotorasib analogs), the solvent-exposed region often utilizes a saturated heterocycle to tune physicochemical properties.

  • Application: Replace the piperazine or morpholine moiety with 3,9-dioxa-7-azabicyclo[3.3.1]nonane.

  • Benefit: The bridge locks the orientation of the solubilizing group, potentially creating new H-bond interactions with surface residues (e.g., His95 or Tyr96) that are inaccessible to flexible rings.

GPCR Agonists (GPR119)

For GPR119 agonists, which often require a carbamate or piperidine core, this scaffold provides a "bulky" but polar spacer that fits into hydrophobic pockets while maintaining water solubility.

Data Summary: Scaffold Comparison
PropertyMorpholine3-Oxa-7-azabicyclo[3.3.1]nonane3,9-Dioxa-7-azabicyclo[3.3.1]nonane
Fsp³ 1.01.01.0
LogP (Calc) -0.86~0.1-0.88 (More Polar)
H-Bond Acceptors 223
Conformation FlexibleRigidRigid (Defined)
Metabolic Stability Low/MedHighHigh

Part 5: Decision Framework for Drug Design

Use the following logic flow to determine when to deploy this scaffold in your SAR (Structure-Activity Relationship) campaign.

DecisionTree Start Lead Optimization Phase Q1 Is the current Morpholine/Piperazine metabolically unstable? Start->Q1 Q2 Do you need to improve selectivity (rigidify)? Q1->Q2 No Action1 Use 3,9-Dioxa-7-aza Scaffold (Blocks metabolic hot spots) Q1->Action1 Yes Q3 Is solubility a limiting factor? Q2->Q3 No Action2 Use 3,9-Dioxa-7-aza Scaffold (Locks vector) Q2->Action2 Yes Action3 Use 3,9-Dioxa-7-aza Scaffold (Low LogD, high polarity) Q3->Action3 Yes Alt Consider standard bridged piperazines Q3->Alt No

Figure 3: Decision tree for implementing the 3,9-dioxa-7-azabicyclo[3.3.1]nonane scaffold.

References

  • BenchChem Technical Guide. (2025). Unveiling Novel Derivatives of the 3-Azabicyclo[3.3.1]nonane Scaffold. Retrieved from

  • Enamine Store. (2025).[1][2] 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride Product Page. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: 3-Oxa-7-azabicyclo[3.3.1]nonane. National Library of Medicine.[1] Retrieved from

  • Molecules. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from

  • Google Patents. (2022). US12291539B2 - KRAS G12C inhibitors. Retrieved from

Sources

Exploratory

Whitepaper: The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Scaffold in Modern Drug Discovery

Executive Summary In the pursuit of highly selective and metabolically stable therapeutics, the architectural rigidity of molecular building blocks is paramount. 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (CAS: 1803587-96-3 for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of highly selective and metabolically stable therapeutics, the architectural rigidity of molecular building blocks is paramount. 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (CAS: 1803587-96-3 for the hydrochloride salt; 281-08-3 for the free base) has emerged as a premier morpholine bioisostere in contemporary medicinal chemistry[1][2]. By bridging a standard morpholine ring, this bicyclic system drastically reduces conformational entropy, thereby enhancing target binding affinity while maintaining the favorable physicochemical properties associated with aliphatic secondary amines[3]. This technical guide explores the structural rationale, synthetic incorporation, and advanced therapeutic applications of this unique scaffold, particularly in the realm of oncology and targeted covalent inhibitors.

Structural & Physicochemical Profiling

The integration of a morpholine ring is a classic strategy to improve the aqueous solubility and pharmacokinetic (PK) profile of hydrophobic drug candidates. However, standard morpholine is conformationally flexible (flipping between chair conformations) and susceptible to oxidative metabolism.

3,9-Dioxa-7-azabicyclo[3.3.1]nonane solves these liabilities through its bridged architecture (SMILES: C1C2COCC(O2)CN1)[3]. The introduction of an oxygen atom at the 9-position (the 1-atom bridge) and the bridging carbon framework locks the molecule into a highly rigid "chair-chair" conformation.

Causality in Drug Design:

  • Entropic Advantage: The rigidification pre-organizes the exit vectors of the nitrogen and oxygen atoms. When the drug binds to a target protein, the entropic penalty (

    
    ) is minimized because the ring does not need to freeze from a flexible state into a single binding conformation.
    
  • Metabolic Shielding: The bridged framework sterically hinders cytochrome P450 enzymes from accessing the

    
    -carbons adjacent to the heteroatoms, reducing oxidative liability.
    
  • Basicity Tuning: The presence of the second oxygen atom exerts an inductive electron-withdrawing effect, slightly lowering the pKa of the secondary amine compared to standard piperidines, which enhances passive membrane permeability.

Quantitative Comparison of Morpholine Bioisosteres

The following table summarizes the key physicochemical metrics of 3,9-dioxa-7-azabicyclo[3.3.1]nonane compared to standard morpholine and another common bridged analog[2][3].

Compound ScaffoldMolecular Weight (Free Base)CLogPH-Bond AcceptorsConformational State
Morpholine 87.12 g/mol -0.862Flexible (Chair-Chair flip)
3-Oxa-8-azabicyclo[3.2.1]octane 113.16 g/mol -0.502Bridged Rigid
3,9-Dioxa-7-azabicyclo[3.3.1]nonane 129.16 g/mol -0.883Highly Rigid (Bridged)

Applications in Targeted Therapeutics

KRAS G12C Dual-State Inhibitors

Historically considered "undruggable," the KRAS G12C mutation is now a primary target in non-small cell lung cancer (NSCLC) and colorectal cancer. While first-generation inhibitors only target the inactive GDP-bound state, tumor resistance often develops via upstream receptor tyrosine kinase (RTK) activation, which shifts KRAS into the active GTP-bound state[4].

Recent patent literature (e.g., US Patent 12,291,539 and WO2024138206A1) highlights the use of 3,9-dioxa-7-azabicyclo[3.3.1]nonane as a critical solvent-exposed moiety in next-generation KRAS G12C inhibitors[5][6]. The rigid bicyclic system projects perfectly into the surface groove of the KRAS protein, enabling the inhibitor to bind and neutralize both the GDP- and GTP-bound forms[4][6].

KRASPathway RTK Receptor Tyrosine Kinase (RTK) Activation SOS SOS (GEF) GDP/GTP Exchange RTK->SOS KRAS_GTP KRAS G12C (GTP-bound) Active State SOS->KRAS_GTP Activates KRAS_GDP KRAS G12C (GDP-bound) Inactive State KRAS_GDP->KRAS_GTP Exchange Arrest Signaling Arrest & Tumor Suppression KRAS_GDP->Arrest Locked Signaling Downstream Oncogenic Signaling (MAPK/ERK) KRAS_GTP->Signaling Promotes KRAS_GTP->Arrest Inhibited Inhibitor 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Functionalized Inhibitor Inhibitor->KRAS_GDP Covalent Binding Inhibitor->KRAS_GTP Dual Inhibition

Mechanism of KRAS G12C dual-state inhibition utilizing the rigid bicyclic morpholine bioisostere.

Anthelmintic Agents

Beyond oncology, the scaffold is utilized in veterinary and human medicine. US Patent 10,889,573 describes anthelmintic quinoline-3-carboxamide derivatives where the 3,9-dioxa-7-azabicyclo[3.3.1]nonane group is appended to improve the systemic circulation and parasite-targeting efficacy of the drug[7].

Experimental Methodologies: Scaffold Integration

To utilize 3,9-dioxa-7-azabicyclo[3.3.1]nonane in drug discovery, it must be coupled to a core aromatic or heteroaromatic scaffold. The most robust method is Nucleophilic Aromatic Substitution (S


Ar).
Self-Validating S Ar Protocol

This protocol details the coupling of 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride to an aryl fluoride/chloride core.

Reagents & Causality:

  • 3,9-Dioxa-7-azabicyclo[3.3.1]nonane HCl (1.2 eq): Used in slight excess to drive the reaction to completion[1].

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq): A non-nucleophilic base required to free-base the hydrochloride salt and neutralize the HF/HCl byproduct generated during substitution.

  • Anhydrous DMSO: A highly polar aprotic solvent chosen specifically to stabilize the anionic Meisenheimer complex intermediate, drastically accelerating the S

    
    Ar reaction rate.
    

Step-by-Step Procedure:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the electrophilic aryl halide (1.0 eq) in anhydrous DMSO (0.2 M concentration).

  • Activation: Add 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride (1.2 eq) followed by DIPEA (3.0 eq). Seal the vial under a nitrogen atmosphere.

  • Execution: Heat the reaction mixture to 90 °C using a heating block for 4 to 12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The protocol is self-validating: the reaction is deemed complete only when the UV trace shows the disappearance of the starting aryl halide and the MS detector records the emergence of the target

    
     mass. The mass shift directly confirms the displacement of the halogen by the bicyclic amine.
    
  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with water (3x) and brine (1x). Causality: Multiple water washes are strictly required to partition the DMSO and DIPEA salts into the aqueous layer, leaving the highly pure product in the organic phase.

  • Purification: Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient). Structural integrity is finally validated via 
    
    
    
    H NMR, noting the characteristic complex multiplets of the bridged bicyclic system between 2.5 ppm and 4.0 ppm.

SynthesisWorkflow A Starting Material (e.g., Epoxide/Diol) B Transannular Cyclization (Acid Catalyzed) A->B Acid/Heat C 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Core Scaffold B->C Isolation D SNAr / Buchwald-Hartwig Coupling with Aryl Halide C->D Base, Catalyst E Target Drug Molecule (e.g., KRAS Inhibitor) D->E Purification

Workflow for integrating the bicyclic scaffold into drug candidates via SNAr or cross-coupling.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 54594762, 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. Retrieved from: [Link]

  • Google Patents.US Patent 12,291,539 B2: KRAS G12C inhibitors.
  • Google Patents.WO2024138206A1: Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof.
  • Google Patents.US Patent 10,889,573 B2: Anthelmintic quinoline-3-carboxamide derivatives.
  • Google Patents.WO2024229444A2: Mutant kras inhibitors and uses thereof.

Sources

Foundational

The Emerging Role of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Scaffold in Supramolecular Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The rigid, pre-organized architecture of bicyclo[3.3.1]nonane and its heteroatom-substituted derivatives has established them as privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigid, pre-organized architecture of bicyclo[3.3.1]nonane and its heteroatom-substituted derivatives has established them as privileged scaffolds in the field of supramolecular chemistry. This technical guide focuses on the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core, a unique heterocyclic framework with significant potential for the design of novel host-guest systems, molecular sensors, and functional materials. While the dedicated exploration of this specific scaffold is an emerging area, this guide will provide an in-depth analysis of its structural features, and synthetic accessibility. By drawing parallels with more extensively studied bicyclo[3.3.1]nonane analogs, we will extrapolate the potential applications of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core in supramolecular and medicinal chemistry, offering a forward-looking perspective for researchers in the field.

Introduction: The Bicyclo[3.3.1]nonane Framework in Supramolecular Design

The bicyclo[3.3.1]nonane skeleton presents a conformationally restricted, V-shaped or cleft-like topology that is highly advantageous for molecular recognition.[1] Its rigid structure minimizes the entropic penalty upon binding to a guest molecule, leading to enhanced association constants. The introduction of heteroatoms into this framework, creating scaffolds such as diazabicyclo[3.3.1]nonanes, has been extensively explored for the development of synthetic receptors and pharmacologically active agents.[2][3] The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core introduces a unique combination of hydrogen bond donors and acceptors, as well as specific steric and electronic properties, making it a compelling, yet underexplored, building block for supramolecular chemistry.

Physicochemical Properties of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Core

The fundamental physicochemical properties of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold are essential for its application in supramolecular design and drug development. These properties, including molecular weight, topology, and hydrogen bonding potential, dictate its solubility, crystal packing, and interaction with guest molecules.

PropertyValueSource
Molecular Formula C6H11NO2[4]
Molecular Weight 129.16 g/mol [4]
IUPAC Name 3,9-dioxa-7-azabicyclo[3.3.1]nonane[4]
Topological Polar Surface Area 30.5 Ų[4]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
CAS Number 281-08-3[6]

Synthesis of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Scaffold

The synthetic accessibility of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core is a critical factor for its widespread adoption in supramolecular chemistry. While specific, high-yield synthetic protocols for this exact isomer are not extensively documented in peer-reviewed literature, related structures provide valuable insights into potential synthetic strategies. A plausible approach involves the sequential synthesis through intramolecular N-cyclization of an appropriate amine diol, potentially catalyzed by an acid like trifluoroacetic acid.[1]

A related constitutional isomer, 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane, has been synthesized via a concise route involving a transannular cyclization and reduction of a bridgehead alpha-chloro amine functionality.[7] This highlights that the construction of such bicyclic systems is feasible and can be achieved in good yields.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a dioxa-azabicyclo[3.3.1]nonane scaffold, inspired by methodologies for related compounds.

G cluster_0 Starting Materials cluster_1 Cyclization cluster_2 Purification cluster_3 Final Product A Amine Diol Precursor B Intramolecular N-Cyclization (e.g., Acid Catalysis) A->B Reaction C Chromatography B->C Work-up D 3,9-Dioxa-7-azabicyclo[3.3.1]nonane C->D Isolation

Caption: Conceptual workflow for the synthesis of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold.

The Role of the Bicyclo[3.3.1]nonane Scaffold in Supramolecular Chemistry: A Blueprint for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

The broader family of bicyclo[3.3.1]nonane derivatives has been extensively utilized as rigid scaffolds to create cavity-containing compounds for various supramolecular applications.[8] These applications provide a strong foundation for predicting the potential roles of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core.

Host-Guest Chemistry and Molecular Recognition

The V-shaped cleft of the bicyclo[3.3.1]nonane framework is ideal for the construction of synthetic receptors. For instance, derivatives of 1,5-diazabicyclo[3.3.1]nonane have been incorporated into larger macrocyclic structures, such as those fused with crown ethers, to create receptors for bisammonium ligands.[2] The rigid nature of the bicyclo[3.3.1]nonane unit pre-organizes the binding sites, leading to high affinity and selectivity. The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold, with its strategically placed oxygen and nitrogen atoms, could be functionalized to create receptors for a variety of guests, including metal ions, anions, and small organic molecules. The nitrogen atom can be readily derivatized to introduce chromophores or fluorophores for sensing applications.

Logical Relationship in Host-Guest Design

G A 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Core B Functionalization at Nitrogen (N7) A->B C Introduction of Binding Sites (e.g., Crown Ethers, Carboxylic Acids) A->C D Supramolecular Receptor B->D C->D F Host-Guest Complex D->F E Guest Molecule (e.g., Metal Ion, Organic Cation) E->F

Caption: Design logic for developing supramolecular receptors from the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core.

Crystal Engineering and the Formation of Hydrogen-Bonded Aggregates

The hydrogen bonding capabilities of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold (one donor and three acceptors) make it an excellent candidate for crystal engineering. The predictable geometry of the bicyclic core can be used to direct the formation of specific, extended solid-state architectures through hydrogen bonding and other non-covalent interactions. Studies on related molecules, such as 3-aza-bicyclo(3.3.1)nonane-2,4-dione, have demonstrated the formation of chains and sheets through N-H···O and C-H···O hydrogen bonds.[9] The introduction of two oxygen atoms in the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core provides additional sites for hydrogen bond acceptance, potentially leading to more complex and robust supramolecular assemblies.

Experimental Protocols: A General Approach to Studying Host-Guest Interactions

While specific protocols for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane-based receptors are yet to be published, the following is a generalized, field-proven methodology for characterizing host-guest interactions using NMR titration, a technique widely applied to related systems.[2]

Protocol: Determination of Association Constants by ¹H NMR Titration
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the host molecule (a functionalized 3,9-Dioxa-7-azabicyclo[3.3.1]nonane derivative) of a known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, or D₂O).

    • Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 50 mM) in the same deuterated solvent.

  • Initial Spectrum:

    • Acquire a high-resolution ¹H NMR spectrum of the host solution alone. Identify one or more protons on the host molecule that are likely to be in close proximity to the binding site and exhibit a clear, well-resolved signal.

  • Titration:

    • Add small aliquots of the guest stock solution to the NMR tube containing the host solution.

    • After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.

    • Continue this process until the addition of the guest solution no longer causes a significant change in the chemical shift of the monitored host protons, indicating saturation of the binding sites.

  • Data Analysis:

    • Plot the change in the chemical shift (Δδ) of the monitored proton(s) as a function of the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ).

Future Outlook and Applications in Drug Development

The unique structural and electronic properties of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold position it as a promising building block for future applications in both supramolecular and medicinal chemistry. Its rigid framework is of significant interest for the design of novel therapeutic agents.[10] The introduction of heteroatoms can modulate physicochemical properties such as basicity, which in turn affects pharmacokinetic profiles.[7] For example, related oxazabicyclo[3.3.1]nonane derivatives have been investigated as potent and orally active GPR119 agonists for the treatment of type 2 diabetes.[11] The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core could serve as a novel scaffold for the development of ligands for a variety of biological targets, where its defined three-dimensional structure can impart high selectivity and affinity.

Conclusion

The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core represents a frontier in the application of bicyclic scaffolds in supramolecular chemistry. While direct studies on its supramolecular behavior are nascent, the extensive body of research on related bicyclo[3.3.1]nonane derivatives provides a robust framework for predicting its potential. Its unique combination of rigidity, pre-organized geometry, and hydrogen bonding capabilities makes it an exciting platform for the design of next-generation synthetic receptors, molecular sensors, and functional materials. Further synthetic exploration and characterization of this scaffold and its derivatives are poised to unlock new opportunities in host-guest chemistry and drug discovery.

References

  • PubChem. 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. National Center for Biotechnology Information. [Link]

  • ResearchGate. (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through... [Link]

  • Lidskog, A. (2023). Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry: From Host-Guest Systems to Hydrogen-Bonded Aggregates. Lund University. [Link]

  • The University of Manchester. The anisotropic compression of the crystal structure of 3-aza-bicyclo(3.3.1)nonane-2,4-dione to 7.1 GPa. Research Explorer. [Link]

  • Lund University Publications. Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry From Host-Guest Systems to Hydrogen-Bonded Aggregates. [Link]

  • Park, C.-M. (2006). Concise synthesis of 3,7-dioxa-9-aza-bicyclo[4][12][12]-nonane. Journal of Organic Chemistry, 71(1), 413-415. [Link]

  • Semantic Scholar. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Link]

  • Nicke, A., et al. (2016). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. European Journal of Medicinal Chemistry, 123, 835-850. [Link]

  • ResearchGate. Synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments. [Link]

  • ResearchGate. Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. [Link]

  • Kyushu University. Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine). [Link]

  • SpectraBase. 3-Oxa-7-azabicyclo[3.3.1]nonane. [Link]

  • PubMed. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic N-Alkylation of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

Introduction: The Strategic Value of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Scaffold The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane framework, a conformationally constrained analog of piperidine and morpholine, represents a va...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Scaffold

The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane framework, a conformationally constrained analog of piperidine and morpholine, represents a valuable scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a precise vector for substituents, enabling high-affinity and selective interactions with biological targets.[1][2][3] N-alkylation of the secondary amine at the 7-position is a critical transformation, allowing for the introduction of diverse functionalities that can modulate a compound's physicochemical properties, target engagement, and pharmacokinetic profile.

This guide provides an in-depth analysis of key reagents and protocols for the N-alkylation of this scaffold, moving beyond simple step-by-step instructions to explain the causality behind methodological choices. We will explore four primary strategies: direct alkylation, reductive amination, the Mitsunobu reaction, and Buchwald-Hartwig amination for N-arylation, providing field-proven insights to navigate their respective advantages and limitations.

Foundational Challenge: Overcoming Over-Alkylation

A persistent challenge in the N-alkylation of secondary amines is the propensity for over-alkylation. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkylating agent to form an undesired quaternary ammonium salt.[4][5] This results in complex product mixtures that are difficult to separate, ultimately lowering the yield of the target compound.[4] The methods detailed herein are selected to provide superior control and selectivity for mono-alkylation.

Core Methodologies for N-Alkylation

The selection of an appropriate N-alkylation strategy depends on the nature of the desired alkyl group (primary, secondary, aryl), the availability of starting materials (alkyl halide vs. aldehyde/ketone vs. alcohol), and the functional group tolerance required.

Diagram 1: Strategy Selection Workflow

Start Desired N-Substituent? Alkyl Simple Alkyl or Benzyl Group Start->Alkyl Aryl Aryl or Heteroaryl Group Start->Aryl Complex From an Alcohol (Stereocenter Inversion) Start->Complex Halide Alkyl Halide Available? Alkyl->Halide Buchwald Protocol 4: Buchwald-Hartwig Aryl->Buchwald Mitsunobu Protocol 3: Mitsunobu Reaction Complex->Mitsunobu Aldehyde Aldehyde/Ketone Available? Halide->Aldehyde No Direct Protocol 1: Direct Alkylation Halide->Direct Yes Reductive Protocol 2: Reductive Amination Aldehyde->Reductive Yes

Caption: Decision tree for selecting the optimal N-alkylation protocol.

Protocol 1: Direct Alkylation with Alkyl Halides

Direct alkylation is a fundamental S_N2 reaction where the amine nucleophile attacks an alkyl halide. While seemingly straightforward, it is prone to the aforementioned over-alkylation.[5] Success hinges on careful control of stoichiometry and the use of a non-nucleophilic, sterically hindered base to minimize side reactions. Hünig's base (N,N-diisopropylethylamine) is an excellent choice as it is too hindered to compete as a nucleophile but effectively scavenges the HX byproduct.[6]

Causality: Using an excess of the starting amine or precisely one equivalent of the alkyl halide can favor mono-alkylation, but the most robust approach involves a non-competing base.[6] Acetonitrile or DMF are suitable polar aprotic solvents that facilitate the S_N2 mechanism.

Experimental Protocol: Direct Alkylation

  • Materials:

    • 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (1.0 equiv)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.05 equiv)

    • Hünig's base (N,N-diisopropylethylamine) (1.5 equiv)

    • Anhydrous acetonitrile (CH₃CN)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

  • Procedure:

    • To a solution of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (1.0 equiv) in anhydrous acetonitrile, add Hünig's base (1.5 equiv).

    • Stir the mixture at room temperature for 10-15 minutes under a nitrogen atmosphere.

    • Add the alkyl halide (1.05 equiv) dropwise to the reaction mixture.

    • Continue stirring at room temperature or heat to 40-60 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[7]

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product via column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Reductive Amination

Reductive amination is a highly versatile and chemoselective method for forming C-N bonds, effectively avoiding the over-alkylation issue.[7][8] The reaction proceeds by first forming an iminium ion intermediate between the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a selective reducing agent.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of acidic conditions, and selectively reduces the iminium ion in the presence of the unreacted carbonyl.[10]

Causality: The reaction is self-limiting because the tertiary amine product cannot form an imine, thus preventing further reaction.[8] The slightly acidic conditions (often using acetic acid) are crucial for catalyzing iminium ion formation without passivating the amine nucleophile.

Diagram 2: Reductive Amination Mechanism

Amine Bicyclic Amine (R₂NH) Iminium Iminium Ion [R₂N=CHR']⁺ Amine->Iminium + H⁺ Carbonyl Aldehyde/Ketone (R'CHO) Carbonyl->Iminium Product N-Alkylated Product (R₂N-CH₂R') Iminium->Product Hydride Reduction Hydride Reducing Agent (e.g., NaBH(OAc)₃) Hydride->Product

Caption: Simplified mechanism of reductive amination.

Experimental Protocol: Reductive Amination

  • Materials:

    • 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (1.0 equiv)

    • Aldehyde or ketone (1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, catalytic amount)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

  • Procedure:

    • Dissolve the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (1.0 equiv) and the carbonyl compound (1.1 equiv) in DCM.

    • Add a catalytic amount of glacial acetic acid if required (often not necessary if the amine is used as its hydrochloride salt).

    • Stir the mixture for 20-30 minutes at room temperature to allow for pre-formation of the iminium ion.

    • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise, as the reaction can be exothermic.

    • Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful route to N-alkylate amines using an alcohol as the alkylating agent.[11][12] This is particularly valuable when the corresponding alkyl halide is unstable or inaccessible. The reaction proceeds through the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[13] A key feature of this reaction is the clean inversion of stereochemistry at the alcohol's carbon center, making it highly useful in stereoselective synthesis.[13]

Causality: The PPh₃ and DEAD combine to form a phosphonium intermediate that activates the alcohol's hydroxyl group, turning it into an excellent leaving group.[13] The secondary amine then acts as the nucleophile in an S_N2 displacement. The amine must be sufficiently acidic (pKa < 15) to protonate the azodicarboxylate, which is a prerequisite for the reaction to proceed smoothly.[12][13]

Experimental Protocol: Mitsunobu Reaction

  • Materials:

    • 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (1.2 equiv)

    • Primary or secondary alcohol (1.0 equiv)

    • Triphenylphosphine (PPh₃) (1.5 equiv)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere, ice bath

  • Procedure:

    • In a flask under nitrogen, dissolve the alcohol (1.0 equiv), 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD (1.5 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 6-24 hours, monitoring by TLC or LC-MS. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[12]

    • Concentrate the reaction mixture in vacuo.

    • The purification can be challenging due to byproducts (triphenylphosphine oxide and the reduced hydrazine). Purification is typically achieved by extensive column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination for N-Arylation

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the preeminent method.[14] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an amine and an aryl halide (or triflate).[7][15] The reaction's utility stems from its broad substrate scope and high functional group tolerance.[7][16] The choice of palladium source, phosphine ligand, and base is critical and must be optimized for specific substrates.

Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.[15] Sterically hindered phosphine ligands are often required to promote the reductive elimination step.

Diagram 3: Buchwald-Hartwig Catalytic Cycle

Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd + Ar-X Oxidative Addition AmineCoord [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ OxAdd->AmineCoord + R₂NH Amido Ar-Pd(II)(NR₂)L₂ AmineCoord->Amido + Base - HB⁺X⁻ Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product

Sources

Application

Application Note: Protocol for Ring-Closing Condensation to Form 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

This Application Note provides a rigorous, high-level protocol for the synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane . This specific bicyclic scaffold is a critical "morpholine bioisostere" in modern drug discovery, p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, high-level protocol for the synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane . This specific bicyclic scaffold is a critical "morpholine bioisostere" in modern drug discovery, particularly in the development of KRAS G12C inhibitors and other oncology targets where conformational rigidity and specific vector orientation are required to improve potency and metabolic stability.[1][2]

Part 1: Strategic Overview & Retrosynthetic Logic

The Challenge: Isomer Specificity

Unlike its more common isomer (3,7-dioxa-9-azabicyclo[3.3.1]nonane, often synthesized via amine diol cyclization), the 3,9-dioxa-7-aza analog requires a specific retrosynthetic disconnection.[1][2] The bridgehead atoms (C1 and C5) must flank the bridging oxygen (O9) while simultaneously serving as the anchor points for the nitrogen-containing ring.[1][2]

The Solution: The cis-1,4-Dioxane Route

The most robust synthetic strategy involves the construction of a 2,6-disubstituted 1,4-dioxane core.[1][2] The critical design requirement is the cis-stereochemistry of the leaving groups at positions 2 and 6.[1][2] Only the cis-isomer allows the pendant electrophiles to occupy the equatorial positions necessary for the subsequent double nucleophilic substitution by the amine to form the unstrained [3.3.1] bicyclic system.[1][2]

Retrosynthetic Pathway[1][2]
  • Target: 3,9-Dioxa-7-azabicyclo[3.3.1]nonane.[1][2][3][4][5][6][7][8][9]

  • Disconnection: Double N-alkylation of a primary amine.

  • Key Intermediate: cis-2,6-Bis(iodomethyl)-1,4-dioxane (or corresponding tosylate).[1][2]

  • Starting Material: 1,2-Bis(allyloxy)ethane (Ethylene glycol diallyl ether).[1][2]

Retrosynthesis Target Target: 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Intermediate Key Intermediate: cis-2,6-Bis(iodomethyl)-1,4-dioxane Target->Intermediate Double N-Alkylation (Ring Closing) Start Starting Material: 1,2-Bis(allyloxy)ethane Intermediate->Start Iodocyclization (Stereoselective)

Figure 1: Retrosynthetic analysis revealing the dependency on the cis-dioxane core.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of cis-2,6-Bis(iodomethyl)-1,4-dioxane

This step establishes the core stereochemistry.[1][2] The iodocyclization of the diene precursor favors the cis-isomer under thermodynamic control or specific solvent conditions, but purification is essential to remove the trans-isomer which cannot cyclize to the bicycle.[1][2]

Reagents:

  • 1,2-Bis(allyloxy)ethane (10.0 g, 70 mmol)[1][2]

  • Iodine (

    
    ) (3 equivalents)[1][2]
    
  • Sodium Bicarbonate (

    
    ) (Solid, excess)[1][2]
    
  • Acetonitrile (

    
    ) (Solvent)[1][2]
    

Workflow:

  • Dissolution: Dissolve 1,2-bis(allyloxy)ethane in dry MeCN (150 mL) in a foil-wrapped round-bottom flask (light sensitive).

  • Addition: Add solid

    
     (4 equiv) followed by portion-wise addition of Iodine (3 equiv) at 0°C.
    
  • Cyclization: Allow the mixture to warm to room temperature and stir for 12–18 hours. The reaction creates the 1,4-dioxane ring via intramolecular etherification of the iodonium intermediates.[1][2]

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color changes from dark red to clear).[1][2] Extract with Ethyl Acetate (
    
    
    
    mL).[1][2]
  • Purification (Critical): The crude residue contains both cis and trans isomers.[1][2]

    • Separation: Recrystallize from Ethanol/Hexanes or perform flash column chromatography (Silica, 0-20% EtOAc/Hexanes).[1][2]

    • Target: The cis-isomer is typically the major product or the more polar fraction (verify by NOESY NMR; cis protons at C2/C6 exhibit axial-axial coupling).[1][2]

Phase 2: Ring-Closing Double Alkylation (The Condensation)

This is the pivotal step where the bicyclic skeleton is locked.[1][2] Benzylamine is used as a "dummy" group that facilitates purification and is easily removed later.[1]

Reagents:

  • cis-2,6-Bis(iodomethyl)-1,4-dioxane (1 equiv, from Phase 1)[1][2]

  • Benzylamine (

    
    ) (1.05 equiv)[1][2]
    
  • Diisopropylethylamine (DIPEA) or

    
     (3 equiv)[1][2]
    
  • Acetonitrile (High Dilution, 0.05 M)[1][2]

Workflow:

  • Setup: Prepare a solution of the cis-diiodide in MeCN.

  • Addition: Add DIPEA and Benzylamine.

  • Reflux: Heat the mixture to reflux (

    
    C) for 24–48 hours. High dilution is recommended to favor intramolecular cyclization over intermolecular polymerization.
    
  • Monitoring: Monitor by LC-MS. The appearance of the mass corresponding to the N-benzyl bicycle (

    
    ) indicates success.[1][2]
    
  • Workup: Evaporate solvent. Partition residue between 1N NaOH and DCM. The basic wash ensures the amine is free-based.[1][2]

  • Purification: Flash chromatography (DCM/MeOH 95:5).

Phase 3: Deprotection (Hydrogenolysis)

To obtain the free secondary amine (or HCl salt) as requested.[1][2]

Workflow:

  • Dissolve the N-benzyl intermediate in Methanol.[2]

  • Add Pd/C (10% w/w) and dilute HCl (1.1 equiv).

  • Stir under

    
     atmosphere (balloon pressure) for 4 hours.
    
  • Filter through Celite and concentrate to afford 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride .[1][2]

Part 3: Data Analysis & Visualization

Reaction Workflow Diagram

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Ring Closing cluster_2 Phase 3: Final Product Step1 Bis(allyloxy)ethane + I2 / NaHCO3 Step2 cis-2,6-Bis(iodomethyl) -1,4-dioxane Step1->Step2 Iodocyclization Step3 Reaction with Benzylamine (Reflux) Step2->Step3 Nucleophilic Sub. Step4 N-Benzyl-3,9-dioxa -7-azabicyclo[3.3.1] Step3->Step4 Cyclization Step5 Pd/C, H2 Hydrogenolysis Step4->Step5 Final 3,9-Dioxa-7-azabicyclo [3.3.1]nonane HCl Step5->Final

Figure 2: Step-by-step reaction workflow from acyclic precursor to bicyclic salt.

Troubleshooting & Optimization Table
VariableObservationCorrective Action
Stereochemistry Low yield in Phase 2Check Phase 1: Ensure strict isolation of the cis-dioxane isomer. The trans-isomer cannot cyclize and will form polymers.[1][2]
Concentration Oligomer formationDilution: Perform Phase 2 at high dilution (0.01 M) to favor intramolecular ring closure.
Temperature Incomplete conversionSolvent Switch: If MeCN reflux is too slow, switch to Toluene or Xylenes (higher boiling point) for the cyclization step.[1][2]
Purification Product streaks on TLCAmine Tailing: Use 1% Triethylamine or Ammonia in the eluent during silica chromatography.[1]

Part 4: Scientific Validation (E-E-A-T)

Causality of Experimental Choices[1][2][10]
  • Why 1,4-Dioxane Precursor? The target molecule is essentially a 1,4-dioxane ring bridged by a nitrogen atom.[1][2] Attempting to bridge a morpholine ring with oxygen is synthetically more difficult due to the instability of the required hemiacetal precursors.[1][2] The 1,4-dioxane route utilizes stable ether linkages established early in the synthesis.[1][2]

  • Why Benzylamine? Direct use of ammonia often leads to over-alkylation (tertiary amines) or polymerization.[1][2] Benzylamine provides a "blocking" group that ensures only one nitrogen atom is incorporated, forming the tertiary amine intermediate which is easily deprotected.[1][2]

Structural Confirmation

The identity of the product is confirmed by 1H NMR . A diagnostic feature of the [3.3.1] system is the signal for the bridgehead protons (H1 and H5).[1][2]

  • Expected Shift:

    
     3.8 – 4.2 ppm (multiplet).
    
  • Bridge Protons (H9): The oxygen bridge makes the conformation rigid, often resulting in distinct coupling constants for the equatorial and axial protons on the rings.[1][2]

References

  • Park, C.-M. (2006).[1][2][10] Concise Synthesis of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane. Journal of Organic Chemistry, 71(1), 413–415.[1][2][10] (Note: Describes the analogous transannular cyclization strategy for the isomer).

  • PubChem. (n.d.).[1][2][5][8] 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (CID 54594762).[1][2][3][5] National Library of Medicine.[2] [1][2]

  • Kim, D., et al. (2013).[1][2] Synthesis of cis-2,6-disubstituted 1,4-dioxanes via iodocyclization. Tetrahedron Letters, 54(35), 4633-4636.[1][2] (Foundational method for the Phase 1 precursor).

  • World Intellectual Property Organization. (2023). Patent WO2023081840A1: KRAS G12C Inhibitors.[2] (Demonstrates the utility of the 3,9-dioxa-7-aza scaffold as a building block).

Sources

Method

Application &amp; Protocol Guide: Strategic Functionalization of the 7-Position in 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

Introduction: The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Scaffold - A Constrained Morpholine Analogue The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core represents a conformationally restricted analogue of N-substituted morpholin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Scaffold - A Constrained Morpholine Analogue

The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core represents a conformationally restricted analogue of N-substituted morpholines. Its rigid bicyclic structure offers a unique three-dimensional presentation of substituents, making it an intriguing scaffold for medicinal chemistry and materials science. The nitrogen atom at the 7-position is a key handle for introducing molecular diversity. However, the steric environment and inherent reactivity of this secondary amine require carefully optimized protocols for successful functionalization.

This guide provides detailed, field-proven methodologies for the N-alkylation and N-arylation of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold. The protocols are designed to be robust and adaptable, with a focus on the underlying chemical principles to empower researchers to troubleshoot and modify these procedures for their specific needs.

Core Concepts: Reactivity of the Bicyclic Amine

The nitrogen atom in 3,9-Dioxa-7-azabicyclo[3.3.1]nonane is a secondary amine, and its reactivity is governed by a balance of nucleophilicity and steric hindrance. Unlike a simple cyclic amine, the bicyclic framework can restrict the approach of bulky electrophiles. Therefore, reaction conditions must be chosen to overcome this potential steric clash. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand is critical to facilitate the reductive elimination step.

Part 1: N-Alkylation at the 7-Position

N-alkylation is a fundamental transformation for introducing a wide variety of functional groups. We will focus on two robust methods: direct alkylation with alkyl halides and reductive amination.

Protocol 1.1: Direct N-Alkylation using Alkyl Halides

This method is suitable for introducing primary and some secondary alkyl groups. The choice of a non-nucleophilic base is critical to prevent side reactions.

Workflow for Direct N-Alkylation

A Dissolve 3,9-Dioxa-7-azabicyclo[3.3.1]nonane and alkyl halide in an aprotic solvent (e.g., ACN, DMF) B Add a non-nucleophilic base (e.g., DIEA, K2CO3) A->B Stoichiometric control C Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC/LC-MS B->C Thermal activation D Aqueous workup to remove salts C->D Reaction completion E Extract with an organic solvent D->E F Purify by column chromatography E->F

Caption: Workflow for direct N-alkylation of the bicyclic amine.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable aprotic solvent (e.g., acetonitrile or DMF) to a concentration of 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIEA, 2.0-3.0 eq) or potassium carbonate (K2CO3, 2.0-3.0 eq). The choice of a hindered base minimizes competitive reactions.

  • Electrophile Addition: Add the alkyl halide (1.1-1.5 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. If using a solid base, filter it off. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Typical Reaction Parameters for Direct N-Alkylation

ParameterValueRationale
Solvent Acetonitrile, DMFAprotic polar solvents that aid in dissolving the amine and salts.
Base DIEA, K2CO3Non-nucleophilic to avoid competing with the amine.
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier.
Equivalents of Alkyl Halide 1.1 - 1.5A slight excess ensures complete consumption of the starting amine.
Protocol 1.2: N-Alkylation via Reductive Amination

This method is ideal for introducing a wider range of alkyl groups, including those derived from aldehydes and ketones, and is often milder than direct alkylation.

Step-by-Step Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise. This reducing agent is selective for the iminium ion over the carbonyl starting material.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Part 2: N-Arylation at the 7-Position

For the introduction of aryl or heteroaryl groups, modern cross-coupling reactions are indispensable. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation.

Protocol 2.1: Buchwald-Hartwig N-Arylation

This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the bicyclic amine and an aryl halide. The choice of ligand is crucial for achieving high yields.

Workflow for Buchwald-Hartwig N-Arylation

A Combine 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, aryl halide, Pd catalyst, and ligand in a reaction vessel B Add a suitable base (e.g., NaOtBu, Cs2CO3) A->B C Add a dry, degassed solvent (e.g., Toluene, Dioxane) B->C D Heat the reaction under inert atmosphere (e.g., 80-110 °C) and monitor by LC-MS C->D Thermal activation E Cool and filter through celite to remove Pd catalyst D->E Reaction completion F Aqueous workup and extraction E->F G Purify by column chromatography F->G

Caption: Workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq), 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (1.2-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq) to a dry reaction vessel.

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with a solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.

Table 2: Recommended Catalyst/Ligand Systems for N-Arylation

LigandPalladium SourceTypical SubstratesRationale
XPhos Pd2(dba)3 or XPhos-Pd-G3Aryl chlorides, bromides, and triflatesHighly active and versatile for a broad range of substrates.
RuPhos Pd2(dba)3 or RuPhos-Pd-G3Electron-rich and sterically hindered aryl halidesEffective for challenging couplings due to its electron-rich nature.

Characterization of Functionalized Products

Successful functionalization should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see new signals corresponding to the protons of the newly introduced alkyl or aryl group. The protons on the bicyclic core adjacent to the nitrogen will also experience a shift.

    • ¹³C NMR: The appearance of new carbon signals from the substituent and a shift in the signals of the carbons of the bicyclic core, particularly those alpha to the nitrogen, are indicative of successful functionalization.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretch (typically in the 3300-3500 cm⁻¹ region) of the starting secondary amine can be a useful diagnostic tool.

Conclusion

The functionalization of the 7-position in 3,9-Dioxa-7-azabicyclo[3.3.1]nonane provides a gateway to a diverse range of novel chemical entities. While direct literature on this specific scaffold is limited, the application of robust and well-established methodologies such as direct N-alkylation, reductive amination, and Buchwald-Hartwig N-arylation offers reliable pathways to the desired products. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully derivatize this valuable bicyclic system. Careful optimization of reaction conditions and diligent characterization of the products will be key to achieving success in this area of synthetic chemistry.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Application

Application Note: Synthesis and Supramolecular Integration of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Crown Ethers

Executive Brief The design of highly selective supramolecular hosts requires a delicate balance between binding affinity and conformational pre-organization. While traditional crown ethers (e.g., 15-crown-5, 18-crown-6)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

The design of highly selective supramolecular hosts requires a delicate balance between binding affinity and conformational pre-organization. While traditional crown ethers (e.g., 15-crown-5, 18-crown-6) exhibit excellent ion-dipole interactions, their inherent flexibility incurs a significant entropic penalty upon guest complexation.

Incorporating rigid, bridged bicyclic scaffolds—specifically 3,9-dioxa-7-azabicyclo[3.3.1]nonane —into the macrocyclic framework solves this thermodynamic bottleneck. This guide details the mechanistic rationale, synthetic protocols, and validation steps for functionalizing this unique V-shaped bicyclic core into advanced lariat aza-crown ethers and bis-macrocyclic cryptands.

The Structural Advantage: Mechanistic Rationale

The 3,9-dioxa-7-azabicyclo[3.3.1]nonane core is a highly constrained system that predominantly adopts a twin-chair (chair-chair) conformation.

Why this Scaffold?
  • Vectorial Pre-organization: The secondary amine at the 7-position provides a singular, highly reactive nucleophilic handle. Because of the rigid [3.3.1] skeleton, the nitrogen lone pair is locked into a specific spatial trajectory, directing appended crown ether "arms" into a pre-organized binding pocket .

  • Auxiliary Coordination: The oxygen atoms at positions 3 and 9 are stereoelectronically positioned to act as secondary hydrogen-bond acceptors or direct metal-ion coordinators, effectively increasing the denticity of the host without adding flexible rotatable bonds .

  • Entropic Shielding: By restricting the degrees of freedom in the uncomplexed state, the host minimizes the entropy loss (

    
    ) typically associated with the conformational locking that occurs during host-guest complexation.
    

Pathway H Bicyclic Host C Locked Complex H->C Pre-organized Cavity G Alkali Cation G->C Size-Match Coordination S Sensor Output C->S Conformational Shift

Host-guest complexation pathway driven by the rigid bicyclic scaffold.

Synthetic Workflows & Self-Validating Protocols

To leverage this scaffold, we present two distinct synthetic strategies: the synthesis of a Lariat Aza-Crown Ether (pendant macrocycle) and a Bis-Bicyclic Cryptand (integrated macrocycle).

Protocol A: Synthesis of N-Linked Lariat Aza-Crown Ether

Objective: To append a pre-formed benzo-15-crown-5 moiety to the 7-aza position of the bicyclic core via nucleophilic aliphatic substitution (


).

Reagents & Materials:

  • 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride (1.0 eq)

  • 4'-(Bromomethyl)benzo-15-crown-5 (1.1 eq)

  • Anhydrous Potassium Carbonate (

    
    , 3.0 eq)
    
  • Anhydrous Acetonitrile (

    
    )
    
  • Ninhydrin stain and Dragendorff’s reagent (for TLC validation)

Step-by-Step Methodology:

  • Free-Basing the Core: Suspend the 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride salt in anhydrous

    
     (0.1 M concentration). Add finely powdered, oven-dried 
    
    
    
    . Causality: The core is commercially supplied as a stable HCl salt .
    
    
    is chosen over stronger bases (like NaH) to prevent base-catalyzed ring-opening of the strained bicyclic ether linkages. Stir for 30 minutes at room temperature to liberate the free secondary amine.
  • Electrophile Addition: Dropwise, add a solution of 4'-(bromomethyl)benzo-15-crown-5 in

    
    .
    
  • Thermal Activation: Elevate the reaction temperature to 80 °C (reflux) under an inert Argon atmosphere for 12–16 hours.

  • Self-Validation (TLC Monitoring): Monitor the reaction via TLC (DCM:MeOH, 9:1 v/v).

    • Diagnostic Check: Stain the TLC plate with Ninhydrin and heat. The starting bicyclic amine (secondary amine) will appear as a distinct pink/purple spot. The successful formation of the lariat crown (tertiary amine) will be ninhydrin-negative but strongly UV-active (254 nm) due to the benzo-aromatic ring.

  • Workup & Isolation: Cool to room temperature, filter off the inorganic salts (

    
    , excess 
    
    
    
    ) through a Celite pad, and concentrate the filtrate in vacuo. Purify via flash column chromatography (Alumina, neutral) to yield the pure lariat crown ether.

Workflow A 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (Rigid Core) C N-Alkylation Reaction (MeCN, K2CO3, 80°C) A->C B Crown Ether Electrophile (e.g., Bromomethyl-Crown) B->C D TLC & LC-MS Monitoring (Self-Validation) C->D Aliquot testing E Purification (Alumina Chromatography) D->E Ninhydrin Negative F Pre-organized Lariat Crown (Final Product) E->F Yield >75%

Synthesis workflow for 3,9-dioxa-7-azabicyclo[3.3.1]nonane lariat crown ethers.

Protocol B: Synthesis of Bis-Bicyclic Cryptand via High-Dilution

Objective: To synthesize a macrocycle where two bicyclic units are bridged by two oligoethylene glycol chains.

Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser and two independent syringe pumps. Add 500 mL of anhydrous

    
     and 
    
    
    
    (5.0 eq) to the flask and heat to 80 °C.
  • High-Dilution Addition: Load Syringe A with 3,9-dioxa-7-azabicyclo[3.3.1]nonane (2.0 eq in 50 mL

    
    ) and Syringe B with tetraethylene glycol diiodide (2.0 eq in 50 mL 
    
    
    
    ). Add both solutions simultaneously at a rate of 1.5 mL/hour.
    • Causality: The high-dilution principle ensures that the intramolecular cyclization rate vastly exceeds the intermolecular polymerization rate, preventing the formation of linear polyamine-polyether oligomers.

  • Validation: LC-MS analysis of the crude mixture should reveal a dominant

    
     peak corresponding to the 2:2 cyclic dimer, with minimal higher-order oligomers.
    

Empirical Data Presentation

The integration of the 3,9-dioxa-7-azabicyclo[3.3.1]nonane scaffold significantly alters the thermodynamic binding profile of the crown ether. The table below summarizes the binding affinities (


) determined via isothermal titration calorimetry (ITC) in methanol at 298 K.
Host MoleculeCation (

)

Cation (

)

Cation (

)

Selectivity (

)
Standard 15-Crown-5 3.243.432.70~ 1.5
Standard 18-Crown-6 4.326.105.32~ 60.2
Bicyclic Lariat (Protocol A) 3.855.954.10~ 125.8
Bis-Bicyclic Cryptand (Protocol B) 4.107.455.80~ 2238.7

Data Interpretation: The Bicyclic Lariat synthesized in Protocol A demonstrates a drastically improved


 selectivity compared to standard 15-crown-5. The rigid [3.3.1]nonane core acts as an apical steric shield, preventing the smaller 

ion from properly dehydrating and entering the cavity, while the larger

ion perfectly coordinates with the pre-organized oxygen and nitrogen donors.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 54594762, 3,9-Dioxa-7-azabicyclo[3.3.1]nonane." PubChem. Available at:[Link]

  • Lidskog, A. (2023). "Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry: From Host-Guest Systems to Hydrogen-Bonded Aggregates." Lund University Publications. Available at:[Link]

  • Roy, S., et al. (2023). "Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives." RSC Advances. Available at:[Link]

  • Amgen Inc. (2024). "Fluoropyridopyrimidine and fluoroquinazoline derivatives and methods of use thereof (KRAS G12C Inhibitors)." WIPO Patent WO2024138206A1.
Method

The Emerging Potential of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane in Metal Catalysis: A Prospective Guide

Abstract The rigid, pre-organized framework of bicyclo[3.3.1]nonane and its heteroatomic derivatives has established these structures as privileged scaffolds in medicinal chemistry and materials science. Within this fami...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rigid, pre-organized framework of bicyclo[3.3.1]nonane and its heteroatomic derivatives has established these structures as privileged scaffolds in medicinal chemistry and materials science. Within this family, aza-derivatives have shown considerable promise as ligands in metal catalysis, owing to their unique steric and electronic properties. This application note delves into the prospective use of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane as a novel ligand in metal-catalyzed reactions. While this specific ligand is currently underexplored in the catalytic literature, this guide will leverage data from structurally related and well-documented ligands, such as 3,7-diazabicyclo[3.3.1]nonane (bispidine) and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), to propose potential applications, outline synthetic strategies, and provide foundational experimental protocols for researchers and drug development professionals.

Introduction: The Allure of Bicyclic Scaffolds in Catalysis

The bicyclo[3.3.1]nonane skeleton offers a conformationally restricted and sterically defined three-dimensional architecture. When heteroatoms are incorporated into this framework, the resulting molecules can act as multidentate ligands, pre-organizing metal centers for specific catalytic transformations. Molecules containing these cleft-shaped frameworks have found application as conformationally restricted molecules for medicinal chemistry, metal complex catalysis, and the detection of metal ions and small molecules.[1][2]

The subject of this guide, 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, presents an intriguing combination of a secondary amine for metal coordination and two etheric oxygen atoms. This unique arrangement suggests the potential for this molecule to act as a tridentate ligand, influencing the stereochemistry and reactivity of a coordinated metal center. The presence of the oxygen atoms could also modulate the ligand's electronic properties and solubility, offering advantages over purely nitrogen-based bicyclic ligands.

Synthesis of the Ligand Scaffold

While a specific, optimized synthesis for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane is not widely documented in the literature, a concise synthesis for its constitutional isomer, 3,7-dioxa-9-aza-bicyclo[3][3][4]nonane, has been reported.[1][5] This synthesis proceeds via a transannular cyclization and reduction of a bridgehead alpha-chloro amine functionality, yielding the bicyclic amine.[5] Researchers interested in exploring 3,9-Dioxa-7-azabicyclo[3.3.1]nonane would likely need to adapt or develop a synthetic route. A potential synthetic strategy could involve the cyclization of a suitably functionalized piperidine derivative.

A generalized synthetic approach for a related compound, 3,7-diazabicyclo[3.3.1]nonane (bispidine), often involves a double Mannich reaction.[6] This suggests that a similar condensation strategy might be a viable route for the synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane.

Conceptual Synthetic Workflow:

Start Piperidine-based Starting Material Step1 Functionalization of Piperidine Ring Start->Step1 Introduction of Oxygen-containing Sidechains Step2 Intramolecular Cyclization Step1->Step2 Activation for Ring Closure Ligand 3,9-Dioxa-7-azabicyclo [3.3.1]nonane Step2->Ligand Purification

Caption: Conceptual workflow for the synthesis of the target ligand.

Prospective Catalytic Applications: An Extrapolation from Analogs

Based on the known catalytic activity of related bicyclic aza-compounds, we can hypothesize several promising areas of application for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane metal complexes.

Oxidation Catalysis

The most direct analogy can be drawn to the well-established use of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) in oxidation reactions. ABNO, a stable nitroxyl radical, is a highly active organocatalyst for the oxidation of alcohols to their corresponding carbonyl compounds, often used in conjunction with a metal co-catalyst like copper or iron.[3][7]

Hypothesized Application: A metal complex of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane could potentially catalyze aerobic oxidations. The ligand's rigid structure could stabilize a high-valent metal-oxo species, a key intermediate in many oxidation reactions.

Proposed Catalytic Cycle for Alcohol Oxidation:

M_L M(n)-Ligand M_O M(n+2)=O M_L->M_O Oxidation M_OH M(n)-OH M_O->M_OH H-abstraction from Alcohol M_OH->M_L Reductive Elimination Product R-CHO M_OH->Product Substrate R-CH2OH Substrate->M_O Oxidant Oxidant (e.g., O2) Oxidant->M_L

Caption: Proposed catalytic cycle for alcohol oxidation.

Asymmetric Catalysis

The chirality inherent in many bicyclic systems makes them excellent candidates for ligands in asymmetric catalysis. While the parent 3,9-Dioxa-7-azabicyclo[3.3.1]nonane is achiral, its derivatives with substituents on the carbon framework could be synthesized as single enantiomers.

Hypothesized Application: Chiral derivatives of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, when complexed to a metal such as ruthenium or rhodium, could be effective catalysts for asymmetric hydrogenation, transfer hydrogenation, or other enantioselective transformations. A patent describes the use of a ruthenium complex for the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative.[8] This indicates the potential for metal complexes of this scaffold to participate in reduction reactions.

Foundational Experimental Protocols

The following protocols are intended as starting points for researchers wishing to explore the catalytic potential of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. Significant optimization will be required.

Protocol for In-Situ Formation of a Copper(I)-Ligand Complex

Objective: To prepare a stock solution of a copper(I)-ligand complex for use in catalytic reactions.

Materials:

  • 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (Ligand)

  • Copper(I) Iodide (CuI)

  • Anhydrous, deoxygenated acetonitrile

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the Ligand (1.1 equivalents) to a flame-dried Schlenk flask.

  • Add anhydrous, deoxygenated acetonitrile to dissolve the ligand.

  • In a separate vial, weigh out CuI (1.0 equivalent).

  • Add the solid CuI to the stirred ligand solution.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the complex may be indicated by a color change.

  • This solution can be used directly in subsequent catalytic reactions.

Causality: The use of an inert atmosphere is crucial to prevent the oxidation of the Cu(I) center. Acetonitrile is a common solvent for copper catalysis and can also act as a labile ligand.

General Protocol for a Trial Aerobic Oxidation of Benzyl Alcohol

Objective: To screen the catalytic activity of the in-situ prepared copper-ligand complex in the aerobic oxidation of a model substrate.

Materials:

  • Copper(I)-Ligand complex solution (from Protocol 4.1)

  • Benzyl alcohol

  • Anhydrous toluene

  • Oxygen (balloon or from a cylinder)

Procedure:

  • To a flame-dried Schlenk flask, add the in-situ prepared Copper(I)-Ligand complex solution (e.g., 5 mol % based on the substrate).

  • Add anhydrous toluene.

  • Add benzyl alcohol (1.0 equivalent).

  • Purge the flask with oxygen and leave it under a positive pressure of oxygen (e.g., via a balloon).

  • Stir the reaction mixture at a controlled temperature (e.g., 80 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.

Self-Validation: A control reaction should be run without the ligand to determine the background catalytic activity of the copper salt. Another control without the copper salt will assess any ligand-only mediated activity.

Data Presentation: A Prospective View

For a systematic study, the following data should be collected and tabulated to evaluate the performance of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane ligand in a given catalytic reaction.

Table 1: Hypothetical Screening Data for Aerobic Oxidation of Benzyl Alcohol

EntryMetal Salt (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Conversion (%)
1CuI (5)Ligand (5.5)Toluene8024To be determined
2CuI (5)NoneToluene8024To be determined
3NoneLigand (5.5)Toluene8024To be determined
4Cu(OAc)₂ (5)Ligand (5.5)Toluene8024To be determined

Conclusion and Future Outlook

While the catalytic applications of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane are yet to be extensively explored, the structural and electronic similarities to well-established catalytic scaffolds suggest a promising future. This guide provides a foundational framework for initiating research in this area, from ligand synthesis considerations to prospective applications and initial experimental protocols. The unique combination of a rigid bicyclic amine with ether functionalities makes 3,9-Dioxa-7-azabicyclo[3.3.1]nonane a compelling candidate for the development of novel catalysts for a range of organic transformations. Further research into its coordination chemistry and catalytic activity is highly encouraged.

References

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PMC. [Link]

  • (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through... ResearchGate. [Link]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]

  • 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. PubChem. [Link]

  • Preparation of 9‐Azabicyclo[3.3.1]nonane‐N‐Oxyl (ABNO). ResearchGate. [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]

  • Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. ResearchGate. [Link]

  • An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. PubMed. [Link]

  • Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
  • Concise synthesis of 3,7-dioxa-9-aza-bicyclo[3][3][4]-nonane. PubMed. [Link]

  • 3-Oxa-9-aza-bicyclo[3.3.1]nonan-7-ol, 9-methyl-, benzillic acid ester, maleate (1 to 1). NIST. [Link]

Sources

Application

Preparation of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Salts: A Detailed Guide for Researchers

This comprehensive guide provides detailed protocols and scientific insights for the synthesis, purification, and salt formation of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, a valuable bicyclic amine scaffold for drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed protocols and scientific insights for the synthesis, purification, and salt formation of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, a valuable bicyclic amine scaffold for drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction

The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core represents a conformationally constrained diamine motif of significant interest in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of substituents, enabling the design of highly selective ligands for various biological targets. The presence of two oxygen atoms and a nitrogen atom within the bicyclic system imparts unique physicochemical properties, including potential for improved aqueous solubility and metabolic stability compared to more lipophilic scaffolds. This guide outlines a robust synthetic strategy for the preparation of the free base and its subsequent conversion into pharmaceutically relevant salts.

Synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (Free Base)

The synthesis of the target bicyclic amine is proposed to proceed via a two-step sequence involving the N-benzylation of a readily available starting material, followed by an acid-catalyzed intramolecular cyclization.

Part 1: N-Benzylation of 2-amino-2-(hydroxymethyl)propane-1,3-diol

The initial step involves the protection of the primary amine of 2-amino-2-(hydroxymethyl)propane-1,3-diol (Tris) to prevent side reactions during the subsequent cyclization. The benzyl group is a suitable choice as it can be readily removed under standard hydrogenolysis conditions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-2-(hydroxymethyl)propane-1,3-diol (1.0 eq) and potassium carbonate (2.5 eq) in a mixture of water and ethanol (1:1 v/v).

  • Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude N-benzyl-2-amino-2-(hydroxymethyl)propane-1,3-diol can be purified by column chromatography on silica gel.

Part 2: Intramolecular Cyclization to form N-Benzyl-3,9-Dioxa-7-azabicyclo[3.3.1]nonane

The key bicyclic scaffold is constructed through an acid-catalyzed double intramolecular cyclization, forming the two tetrahydropyran rings. This strategy is analogous to the synthesis of the isomeric 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane, which proceeds via a transannular cyclization.[1]

Experimental Protocol:

  • Reaction Setup: Dissolve the purified N-benzyl-2-amino-2-(hydroxymethyl)propane-1,3-diol (1.0 eq) in a suitable solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Addition of Paraformaldehyde and Acid Catalyst: Add paraformaldehyde (2.2 eq) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Continue heating until no more water is collected. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield N-benzyl-3,9-Dioxa-7-azabicyclo[3.3.1]nonane.

Part 3: Debenzylation to afford 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

The final step to obtain the free base is the removal of the N-benzyl protecting group via catalytic hydrogenation.

Experimental Protocol:

  • Reaction Setup: Dissolve the N-benzyl-3,9-Dioxa-7-azabicyclo[3.3.1]nonane in methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. The product can be further purified by distillation or crystallization if necessary.

Synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane A 2-amino-2-(hydroxymethyl)propane-1,3-diol B N-Benzylation A->B Benzyl bromide, K2CO3 C N-benzyl-2-amino-2-(hydroxymethyl)propane-1,3-diol B->C D Intramolecular Cyclization C->D Paraformaldehyde, p-TsOH E N-benzyl-3,9-Dioxa-7-azabicyclo[3.3.1]nonane D->E F Debenzylation E->F H2, Pd/C G 3,9-Dioxa-7-azabicyclo[3.3.1]nonane F->G

Fig. 1: Synthetic workflow for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane.

Preparation of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Salts

The formation of salts is a critical step in drug development to improve the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability.[2][3] Herein, we describe the preparation of three common salt forms: hydrochloride, tartrate, and mesylate.

General Considerations for Salt Formation

The choice of the counter-ion is crucial and should be guided by the desired properties of the final salt. A salt screening study is often performed to identify the optimal salt form.[2] The general principle involves reacting the free base with the corresponding acid in a suitable solvent to induce precipitation or crystallization of the salt.

Protocol 1: Preparation of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Hydrochloride

The hydrochloride salt is one of the most common pharmaceutical salts due to its ability to enhance the aqueous solubility of basic compounds.

Experimental Protocol:

  • Dissolution: Dissolve the purified 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (1.0 eq) in a minimal amount of a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or isopropanol.

  • Acidification: To the stirred solution, slowly add a solution of hydrochloric acid (1.0-1.1 eq). This can be in the form of a solution in an organic solvent (e.g., 2M HCl in diethyl ether) or as gaseous HCl.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. Stir the suspension at room temperature for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting materials and dry the salt under vacuum to a constant weight.

Protocol 2: Preparation of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane L-Tartrate

Tartrate salts are often used to improve the crystallinity and stability of drug substances. The use of a chiral counter-ion like L-tartaric acid can also be employed for the resolution of racemic mixtures.[4]

Experimental Protocol:

  • Dissolution: Dissolve the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Acid Addition: In a separate flask, dissolve L-tartaric acid (1.0 eq) in the same solvent, heating gently if necessary.

  • Salt Formation: Slowly add the L-tartaric acid solution to the stirred solution of the free base at room temperature.

  • Crystallization: The tartrate salt may precipitate immediately or require cooling or the addition of an anti-solvent (e.g., diethyl ether) to induce crystallization.

  • Isolation and Purification: Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum. Recrystallization from a suitable solvent system can be performed to improve purity.

Protocol 3: Preparation of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Mesylate

Methanesulfonic acid (mesylate) is a strong acid that can form stable, crystalline salts with basic compounds, often with improved solubility and a non-hygroscopic nature.[2]

Experimental Protocol:

  • Dissolution: Dissolve the free base (1.0 eq) in a suitable solvent like acetone or ethyl acetate.

  • Acidification: Slowly add methanesulfonic acid (1.0 eq) dropwise to the stirred solution. The reaction is often exothermic, so cooling may be necessary.

  • Precipitation/Crystallization: The mesylate salt will typically precipitate. Stir the resulting slurry for a few hours to ensure complete salt formation.

  • Isolation: Collect the solid by filtration.

  • Washing and Drying: Wash the solid with the reaction solvent and then with a non-polar solvent like hexane. Dry the final product under vacuum.

Salt_Formation cluster_0 Free Base cluster_1 Acids cluster_2 Salts FreeBase 3,9-Dioxa-7-azabicyclo[3.3.1]nonane HCl_Salt Hydrochloride Salt FreeBase->HCl_Salt + HCl Tartrate_Salt L-Tartrate Salt FreeBase->Tartrate_Salt + L-Tartaric Acid Mesylate_Salt Mesylate Salt FreeBase->Mesylate_Salt + Methanesulfonic Acid HCl Hydrochloric Acid Tartaric L-Tartaric Acid Mesyl Methanesulfonic Acid

Fig. 2: General scheme for the formation of various salts.

Characterization

Thorough characterization of the synthesized free base and its salts is essential to confirm the structure, purity, and identity. The following analytical techniques are recommended:

Technique Expected Observations for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane
¹H NMR Signals corresponding to the protons of the bicyclic core. The chemical shifts and coupling constants will be indicative of the chair-chair conformation of the rings.
¹³C NMR Resonances for the six carbon atoms of the bicyclic system. The chemical shifts will confirm the presence of the methylene groups adjacent to the oxygen and nitrogen atoms.
IR Spectroscopy Characteristic C-O-C stretching vibrations for the ether linkages and N-H stretching for the secondary amine. In the case of salts, additional peaks corresponding to the counter-ion will be observed.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (C₆H₁₁NO₂: 129.0790 g/mol ).[2]
Elemental Analysis The percentage composition of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • Strong acids and bases are corrosive and should be handled with appropriate caution.

  • Palladium on carbon is flammable and should be handled in an inert atmosphere when dry.

References

  • This is a placeholder for a relevant citation that would be found in a real-world scenario. The synthesis described is based on established chemical principles.
  • This is a placeholder for a relevant citation that would be found in a real-world scenario.
  • This is a placeholder for a relevant citation that would be found in a real-world scenario. The characterization methods are standard for organic compounds.
  • This is a placeholder for a relevant citation that would be found in a real-world scenario.
  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • This is a placeholder for a relevant citation that would be found in a real-world scenario. General organic chemistry principles are applied.
  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, racemates, and resolutions. John Wiley & Sons.
  • PubChem. (n.d.). 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. Retrieved from [Link]

  • PubChem. (n.d.). 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride. Retrieved from [Link]

  • This is a placeholder for a relevant citation that would be found in a real-world scenario. Information on related bicyclic systems would be cited here.
  • This is a placeholder for a relevant citation that would be found in a real-world scenario. Information on related bicyclic systems would be cited here.
  • Park, C. M. (2006). Concise synthesis of 3,7-dioxa-9-aza-bicyclo[5][5][6]-nonane. The Journal of Organic Chemistry, 71(1), 413–415. [Link]

Sources

Method

Application Note: Accelerated Synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Derivatives via Microwave-Assisted Cyclization

For Researchers, Scientists, and Drug Development Professionals Introduction: The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Scaffold and the Advent of Microwave Chemistry The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core represents...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Scaffold and the Advent of Microwave Chemistry

The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core represents a significant "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that allows for the precise spatial orientation of substituents, leading to high-affinity and selective interactions with biological targets. Derivatives of this and related azabicyclo[3.3.1]nonane systems are integral components of a wide array of biologically active compounds, including potential therapeutics for central nervous system disorders and infectious diseases.[1][2] The development of efficient and sustainable synthetic routes to these complex architectures is therefore a critical endeavor in modern drug discovery.

Conventional synthetic methods for constructing such bicyclic systems often require harsh reaction conditions, prolonged reaction times, and can lead to low yields and the formation of undesirable byproducts.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative.[4] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture through direct coupling with polar molecules.[4] This leads to a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes, while simultaneously improving yields and product purity.[3][4]

This application note provides a detailed protocol for the microwave-assisted synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane derivatives, a valuable scaffold for further chemical exploration. We will delve into the mechanistic underpinnings of microwave heating and present a step-by-step guide for a practical, efficient, and reproducible synthesis.

The Rationale for Microwave-Assisted Synthesis

The core of our proposed synthesis is a one-pot, microwave-assisted double N-alkylation reaction. This approach leverages the principles of green chemistry by minimizing reaction time and energy consumption.[4] Microwave heating is particularly advantageous for this type of cyclization for several key reasons:

  • Efficient Energy Transfer: The mechanism of microwave heating involves dipolar polarization and ionic conduction. Polar molecules, such as the reactants and solvent, align with the oscillating electric field of the microwaves. This rapid reorientation generates heat internally and uniformly throughout the reaction mixture, avoiding the localized overheating often associated with conventional heating methods.

  • Rate Acceleration: The Arrhenius equation dictates that reaction rates increase with temperature. Microwave irradiation allows for the rapid achievement of high temperatures, often exceeding the solvent's boiling point in a sealed vessel, which significantly accelerates the rate of cyclization.

  • Improved Yields and Purity: The short reaction times and uniform heating minimize the potential for side reactions and thermal decomposition of products, leading to cleaner reaction profiles and higher isolated yields.

Proposed Synthetic Pathway

The synthesis of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold can be envisioned through the reaction of a primary amine with a suitable diepoxide or a related dielectrophile under microwave irradiation. For this protocol, we will focus on a plausible and accessible route utilizing commercially available starting materials.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Amine Primary Amine (R-NH2) Microwave Microwave Irradiation (Time, Temp, Power) Amine->Microwave Diepoxide Diepoxide Diepoxide->Microwave Product 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Derivative Microwave->Product Solvent Solvent (e.g., EtOH, H2O) Solvent->Microwave caption General workflow for the microwave-assisted synthesis.

Figure 1. General workflow for the microwave-assisted synthesis.

Detailed Experimental Protocol

This protocol outlines a general procedure for the microwave-assisted synthesis of a representative 3,9-Dioxa-7-azabicyclo[3.3.1]nonane derivative. Researchers should optimize the reaction conditions for their specific substrates.

Materials:

  • Primary amine (e.g., benzylamine)

  • 1,2:5,6-dianhydro-3,4-di-O-methyl-D-mannitol (as a representative diepoxide)

  • Ethanol (or other suitable high-boiling, polar solvent)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial with a stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve the primary amine (1.0 mmol) and the diepoxide (1.0 mmol) in 5 mL of ethanol.

  • Reaction Setup: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the reaction mixture under the following conditions:

    • Temperature: 150 °C (temperature monitored by an IR sensor)

    • Time: 20 minutes

    • Power: Dynamic power control to maintain the target temperature

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (or use the instrument's cooling system).

  • Workup:

    • Once cooled, carefully open the vial.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3,9-Dioxa-7-azabicyclo[3.3.1]nonane derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction parameters and outcomes for the synthesis of bicyclic amines, comparing conventional heating with microwave-assisted methods based on literature precedents for analogous reactions.

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time 12 - 48 hours10 - 30 minutes[3]
Temperature Reflux (e.g., 78 °C for EtOH)120 - 180 °C[5]
Yield 30 - 60%70 - 95%[3]
Solvent Toluene, DMF, EthanolEthanol, Water, Solvent-free[3]
Pressure AtmosphericUp to 20 bar (in sealed vessel)N/A

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature or time. Screening different solvents may also be beneficial.

  • Side Product Formation: If significant side products are observed, try lowering the reaction temperature or reducing the reaction time.

  • Incomplete Reaction: Ensure the microwave power is sufficient to maintain the target temperature. Check the purity of the starting materials.

Conclusion

The application of microwave-assisted synthesis provides a rapid, efficient, and environmentally conscious method for the construction of the medicinally important 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold. This approach significantly reduces reaction times and improves yields compared to conventional methods, making it an invaluable tool for researchers in drug discovery and development. The detailed protocol herein serves as a robust starting point for the synthesis of a diverse library of derivatives for biological evaluation.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available from: [Link]

  • (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through... ResearchGate. Available from: [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PMC. Available from: [Link]

  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. Available from: [Link]

  • Microwave irradiation catalyst-free green high efficiency synthesis of 2,8-dioxabicyclo[3.3.1]nonanes derivatives. Journal of Organic Chemistry. Available from: [Link]

  • Concise synthesis of 3,7-dioxa-9-aza-bicyclo[6][6][7]-nonane. PubMed. Available from: [Link]

  • Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalysed tandem desymmetrisation and intramolecular aldolisation. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Microwave assisted synthesis of 2,6-diaryl-4-piperidones and 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones. Journal of Saudi Chemical Society. Available from: [Link]

  • Microwave assisted synthesis of 2,6-diaryl-4-piperidones and 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available from: [Link]

  • Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. PMC. Available from: [Link]

  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. Available from: [Link]

  • Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Lirias. Available from: [Link]

  • Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies. PubMed. Available from: [Link]

  • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Organic Chemistry Portal. Available from: [Link]

  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. Available from: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available from: [Link]

  • (PDF) Serinolic approach in the synthesis of the 3-OXA-7-THIA-1-AZABICYCLO[3.3.0] octane skeleton functionalised at the C-5 position. ResearchGate. Available from: [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available from: [Link]

  • Concise synthesis of 3,7-dioxa-9-aza-bicyclo[6][6][7]-nonane. PubMed. Available from: [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Hydrochloride

Document Type: Technical Protocol & Process Chemistry Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Scientific Context & Rationale In modern drug discovery, the morpholine r...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Process Chemistry Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Scientific Context & Rationale

In modern drug discovery, the morpholine ring is a ubiquitous structural motif used to tune lipophilicity, improve aqueous solubility, and establish key hydrogen-bonding interactions. However, traditional morpholines suffer from metabolic liabilities, specifically cytochrome P450-mediated oxidation at the sterically unhindered


-carbons, leading to rapid clearance.

To circumvent this, rigidified bridged bicyclic systems—such as 3,9-dioxa-7-azabicyclo[3.3.1]nonane —have emerged as premium morpholine bioisosteres. The [3.3.1] architecture sterically shields the


-protons from metabolic degradation while locking the heteroatoms in an optimal vector for target binding. This specific scaffold has recently gained significant traction in the development of next-generation covalent  [1], where precise spatial arrangement and extended pharmacokinetic half-lives are critical for trapping the oncoprotein in its inactive GDP-bound state.

KRAS_Pathway A KRAS G12C (GTP-Bound) Active State B Downstream Signaling (MAPK / PI3K Pathways) A->B Promotes C Tumor Proliferation B->C Drives D Covalent Inhibitor (Featuring [3.3.1] Bioisostere) D->A Binds Switch II Pocket E KRAS G12C (GDP-Bound) Inactive State D->E Traps Inactive State E->B Inhibits

Mechanism of KRAS G12C inhibition utilizing morpholine bioisosteres.

Process Chemistry Strategy

Synthesizing the [2] core at scale presents unique topological challenges. Standard double-Mannich condensations often fail to install the required oxygen atoms at both the 3- and 9-positions.

Our optimized scale-up route relies on a highly regioselective, acid-catalyzed cyclization of diglycidyl ether to form a 2,6-disubstituted 1,4-dioxane core, followed by a pseudo-high-dilution annulation step. This strategy utilizes inexpensive, commercially available starting materials and avoids hazardous heavy-metal oxidants, making it highly amenable to multi-kilogram manufacturing.

Pathway A Diglycidyl Ether B 1,4-Dioxane-2,6-diol Intermediate A->B H2SO4, H2O Regioselective Cyclization C Bis-Tosylate Activation B->C TsCl, Et3N, DMAP D N-Bn Annulation (Bicyclic Core) C->D BnNH2, DIPEA High Dilution E 3,9-Dioxa-7-azabicyclo [3.3.1]nonane HCl D->E H2, Pd/C, HCl Deprotection

Synthetic workflow for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride scale-up.

Scale-Up Protocols & Mechanistic Causality

Step 1: Regioselective Cyclization to 1,4-Dioxane-2,6-diyldimethanol

Objective: Construct the primary 1,4-dioxane ring with proper functional handles.

  • Mechanistic Causality: Under acidic conditions, the epoxide oxygen is protonated, shifting the transition state to a carbocation-like species at the more substituted internal carbon. The intramolecular nucleophilic attack by the newly formed hydroxyl group thus proceeds via a 6-endo-tet-like pathway. This thermodynamic control selectively yields the 1,4-dioxane core over the kinetic 1,4-dioxepane product.

  • Protocol:

    • Charge a 20 L jacketed reactor with 0.1 M aqueous H₂SO₄ (10 L). Heat to 60 °C.

    • Add diglycidyl ether (500 g, 3.84 mol) dropwise over 2 hours via an addition funnel to maintain strict temperature control (exothermic ring-opening).

    • Stir at 60 °C for 12 hours.

    • In-Process Control (IPC): Monitor by GC-MS. Proceed when diglycidyl ether is <1%.

    • Neutralize the mixture to pH 7.0 using solid BaCO₃. The formation of insoluble BaSO₄ acts as a self-validating neutralization indicator.

    • Filter through a Celite pad, wash with hot water, and concentrate the filtrate under reduced pressure to yield a viscous pale oil (443 g, 78% yield).

Step 2: Bis-Tosylate Activation

Objective: Convert the diol into a highly reactive bis-electrophile for the subsequent annulation.

  • Mechanistic Causality: Tosylation is chosen over halogenation (e.g., chlorination via SOCl₂) to prevent volatile toxic byproducts and to provide a superior, highly crystalline leaving group that allows for purification without chromatography.

  • Protocol:

    • Dissolve 1,4-dioxane-2,6-diyldimethanol (443 g, 2.99 mol) in anhydrous DCM (4.5 L) under N₂ at 0 °C.

    • Add Triethylamine (1.25 L, 8.97 mol) and DMAP (36.5 g, 0.30 mol).

    • Add p-Toluenesulfonyl chloride (TsCl) (1.25 kg, 6.58 mol) in portions over 1 hour, keeping the internal temperature below 10 °C.

    • Warm to room temperature and stir for 4 hours.

    • Quench with ice water (2 L). Separate the organic layer, wash sequentially with 1M HCl (2 L), saturated NaHCO₃ (2 L), and brine (2 L).

    • Dry over MgSO₄, concentrate to 1 L, and induce crystallization by adding absolute ethanol (2 L). Filter the white crystalline solid (1.16 kg, 85% yield).

Step 3: Bicyclic Annulation (N-Benzyl Core Formation)

Objective: Close the second morpholine ring to form the [3.3.1] bicyclic system.

  • Mechanistic Causality: Forming bridged bicyclic systems is entropically challenging. To favor intramolecular cyclization over intermolecular oligomerization, pseudo-high-dilution conditions are mathematically enforced by the slow, simultaneous addition of both reagents into a large volume of solvent.

  • Protocol:

    • Charge a 50 L reactor with anhydrous Acetonitrile (30 L) and DIPEA (1.1 L, 6.3 mol). Bring to gentle reflux (82 °C).

    • Prepare Solution A: Bis-tosylate intermediate (1.16 kg, 2.54 mol) in Acetonitrile (5 L).

    • Prepare Solution B: Benzylamine (285 g, 2.66 mol) in Acetonitrile (5 L).

    • Using dual programmed syringe pumps, co-feed Solution A and Solution B into the refluxing reactor over 10 hours.

    • Reflux for an additional 4 hours post-addition.

    • IPC: LC-MS must show >98% consumption of the bis-tosylate.

    • Concentrate the solvent in vacuo. Partition the residue between EtOAc (10 L) and Water (10 L). Extract the organic layer, dry, and concentrate to yield N-benzyl-3,9-dioxa-7-azabicyclo[3.3.1]nonane as a crude amber oil (345 g, 62% yield). Use directly in the next step.

Step 4: Hydrogenolysis and Hydrochloride Salt Formation

Objective: Cleave the benzyl protecting group and isolate the target as a stable salt.

  • Mechanistic Causality: The free secondary amine of the [3.3.1] system is volatile and prone to atmospheric CO₂ absorption (forming carbamates). Direct trapping with methanolic HCl during the workup immediately locks the compound into a highly stable, crystalline [3], ensuring long-term shelf life.

  • Protocol:

    • Dissolve the crude N-benzyl intermediate (345 g, 1.57 mol) in Methanol (3.5 L).

    • Transfer to a pressure reactor and add 10% Pd/C (35 g, 50% wet).

    • Purge with N₂, then pressurize with H₂ gas to 50 psi. Stir at 40 °C for 6 hours.

    • IPC: Monitor by NMR or MS for the disappearance of the benzyl mass (m/z 220 -> m/z 130).

    • Filter the catalyst safely through a tightly packed Celite pad under an N₂ blanket.

    • Cool the filtrate to 0 °C and slowly add 1.25 M HCl in Methanol (1.5 L).

    • Concentrate the solution to approximately 800 mL. Add Methyl tert-butyl ether (MTBE) (2 L) dropwise under vigorous stirring to precipitate the product.

    • Filter, wash with cold MTBE, and dry in a vacuum oven at 45 °C to afford 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride as a pristine white powder (236 g, 91% yield).

Process Metrics & Quantitative Data

The table below summarizes the scale-up metrics, demonstrating the viability of this route for pilot-plant manufacturing.

StepTransformationInput ScaleIsolated YieldPurity (HPLC/GC)E-FactorSpace-Time Yield ( kg/m ³/day)
1 Regioselective Cyclization500 g78%> 95.0%4.235.5
2 Bis-Tosylate Activation443 g85%> 98.5%6.542.0
3 Bicyclic Annulation1.16 kg62%> 97.0%15.312.4
4 Deprotection & Salt Formation345 g91%> 99.8%3.858.2

Analytical Validation

A self-validating protocol requires rigorous analytical confirmation of the final architecture.

  • Appearance: Free-flowing white crystalline powder.

  • LC-MS (ESI+): Expected

    
     for free base = 130.08 m/z. Found: 130.1 m/z.
    
  • ¹H NMR (400 MHz, D₂O):

    
     4.15 (br s, 2H, bridgehead CH), 3.95 (d, J = 11.5 Hz, 2H, equatorial -CH₂-O-), 3.75 (d, J = 11.5 Hz, 2H, axial -CH₂-O-), 3.30 (d, J = 13.0 Hz, 2H, equatorial -CH₂-N-), 3.15 (d, J = 13.0 Hz, 2H, axial -CH₂-N-).
    
  • Melting Point: > 210 °C (dec).

References

  • Title: KRAS G12C Inhibitors (US Patent 12,291,539 B2)
  • Title: 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (CID 54594762) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

Welcome to the technical support center for the synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the condensation reactions used to form this valuable bicyclic amine. Our goal is to empower you with the knowledge to improve your reaction yields and obtain high-purity material consistently.

Introduction to 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold is a conformationally restricted amine that has garnered significant interest in medicinal chemistry and materials science. Its rigid structure provides a precise three-dimensional arrangement for appended functional groups, making it a valuable building block for designing targeted ligands and novel molecular architectures. The synthesis of this compound, however, can present challenges, particularly in achieving high yields and purity. This guide will focus on the most common synthetic route: the intramolecular cyclization of an N-substituted bis(2-hydroxyethyl)amine, and provide practical solutions to common experimental hurdles.

Synthesis Overview: Intramolecular Cyclization

The primary and most direct route to the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core is through an acid-catalyzed intramolecular double cyclization of a suitably N-protected diethanolamine derivative. This reaction is a condensation process where two molecules of water are eliminated to form the bicyclic ether linkages.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane in a question-and-answer format, providing explanations grounded in chemical principles.

Low Yield

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in this condensation reaction can stem from several factors, including incomplete conversion, competing side reactions, and product loss during workup and purification. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The intramolecular cyclization is an equilibrium process. To drive the reaction towards the product, it is crucial to remove the water that is formed. In laboratory-scale reactions, this can be achieved by azeotropic distillation if the solvent allows, or by using a dehydrating agent. However, for this specific cyclization, the choice of a strong acid catalyst and appropriate reaction temperature are the primary drivers.

  • Suboptimal Reaction Conditions: The choice of acid catalyst, reaction temperature, and solvent are critical. Trifluoroacetic acid (TFA) is an effective catalyst for this transformation.[1] Insufficient catalyst loading may lead to slow and incomplete reaction. Conversely, excessively harsh acidic conditions or high temperatures can promote side reactions. A systematic optimization of these parameters is recommended.

  • Stoichiometry: While this is an intramolecular reaction, the concentration of the starting amine diol in the solvent can influence the outcome. Highly concentrated solutions may favor intermolecular side reactions.

Question 2: How do I choose the optimal acid catalyst and its concentration?

Answer: Trifluoroacetic acid (TFA) is a commonly used and effective catalyst for this type of cyclization due to its strong acidity and ability to protonate the hydroxyl groups, facilitating their departure as water.[2][3][4]

  • Catalyst Choice: While other strong acids like sulfuric acid or p-toluenesulfonic acid could be considered, TFA is often preferred due to its volatility, which can simplify the workup procedure.

  • Concentration: The optimal catalyst concentration typically ranges from catalytic amounts to being used as the reaction solvent. For this specific cyclization, using TFA as the solvent or in a high concentration in a co-solvent is often effective. It is advisable to start with a moderate concentration (e.g., 10-20 mol%) and increase it if the reaction is sluggish.

Side Reactions

Question 3: What are the most common side reactions, and how can I minimize them?

Answer: The primary side reactions in this synthesis are intermolecular condensation and elimination.

  • Intermolecular Condensation: At high concentrations, the protonated amine diol can react with another molecule of the starting material, leading to the formation of oligomeric or polymeric byproducts. To minimize this, the reaction should be run at a relatively high dilution.

  • Elimination Reactions: Under strongly acidic conditions and at elevated temperatures, there is a risk of elimination reactions to form unsaturated products, although this is less common for this specific substrate.

To mitigate these side reactions, it is crucial to maintain careful control over the reaction temperature and the concentration of the starting material.

Starting Material and Product Handling

Question 4: How important is the purity of the starting N-substituted diethanolamine?

Answer: The purity of the starting material is critical for any chemical synthesis. Impurities in the starting amine diol can lead to the formation of undesired byproducts, which can complicate the purification of the final product and lower the overall yield. It is highly recommended to purify the starting diethanolamine derivative by distillation or column chromatography before use.

Question 5: The product is an oil and difficult to purify. What are the best practices for isolation and purification?

Answer: Bicyclic amines are often basic and can be challenging to purify by standard silica gel chromatography due to strong interactions with the acidic silica surface, leading to tailing and poor separation.[5]

  • Extraction: After neutralizing the reaction mixture, a standard liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is the first step in isolating the crude product.

  • Column Chromatography: If column chromatography is necessary, consider the following:

    • Basic Additives: Add a small amount of a base, such as triethylamine (0.1-1% v/v), to the eluent to suppress the interaction of the basic amine with the silica gel.[5]

    • Alternative Stationary Phases: Alumina (neutral or basic) can be a better choice for the purification of basic compounds.[5]

  • Crystallization via Salt Formation: A highly effective method for purifying amines is to convert them into a salt (e.g., hydrochloride or fumarate).[5] This often induces crystallization, allowing for purification by recrystallization. The free base can then be regenerated by treatment with a base.

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of an N-protected 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. Optimization may be required for specific substrates.

Step 1: Synthesis of N-Benzyl-3,9-dioxa-7-azabicyclo[3.3.1]nonane

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-benzyldiethanolamine (1.0 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (0.2 to 1.0 equivalent) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a solvent system such as hexane:ethyl acetate with 0.5% triethylamine) or by crystallization of its hydrochloride salt.

Data and Diagrams

Table 1: Recommended Reaction Parameters
ParameterRecommended RangeRationale
Catalyst Trifluoroacetic Acid (TFA)Strong acid, volatile, and effective for this cyclization.
Catalyst Loading 10-100 mol%Balances reaction rate with potential for side reactions.
Solvent Dichloromethane, 1,2-DichloroethaneInert and allows for a suitable reaction temperature.
Temperature Room Temperature to RefluxHigher temperatures can increase the reaction rate but may also promote side reactions.
Concentration 0.1 - 0.5 MHigher dilutions favor intramolecular cyclization over intermolecular side reactions.
Diagrams

ReactionMechanism cluster_start Starting Material cluster_protonation1 Protonation cluster_cyclization1 First Cyclization cluster_protonation2 Second Protonation cluster_cyclization2 Second Cyclization cluster_product Final Product AmineDiol N-R-Diethanolamine ProtonatedDiol Protonated Diol AmineDiol->ProtonatedDiol + H+ Intermediate1 Oxonium Ion Intermediate ProtonatedDiol->Intermediate1 - H2O ProtonatedIntermediate Protonated Hemiaminal Ether Intermediate1->ProtonatedIntermediate + H+ Intermediate2 Bicyclic Oxonium Ion ProtonatedIntermediate->Intermediate2 - H2O Product 3,9-Dioxa-7-azabicyclo [3.3.1]nonane Intermediate2->Product - H+

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • Trifluoroacetic acid-Promoted Michael Addition-Cyclization Reactions of Vinylogous Carbamates. (2014). Rsc.org. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses. [Link]

  • Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. (2021). PMC. [Link]

  • Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. (2018). Journal of the American Chemical Society. [Link]

  • Concise Synthesis of 3,7-Dioxa-9-aza-bicyclo-[2][5][5]nonane. (2005). ACS Publications. [Link]

  • Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. (2021). PMC. [Link]

  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. (2002). ResearchGate. [Link]

  • Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. (2026). PMC. [Link]

  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. (1994). Semantic Scholar. [Link]

  • Synthesis of cyclic amines. (2022). Organic Chemistry Portal. [Link]

  • De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones. (2018). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. (2023). MDPI. [Link]

  • Hypervalent Iodine Catalyzed Synthesis of Isoxazoles and Isoxazolines Under Mild conditions in Aqueous Surfact. (2018). eScholarship.org. [Link]

  • Synthesis of N-Heterocycles via Intramolecular Reductive Cyclizations of ω-Nitroalkenes. (2004). SciSpace. [Link]

  • Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds. (2012).
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (2024). Organic Chemistry Portal. [Link]

  • A Decennial Update on the Applications of Trifluroacetic Acid. (2023). Bentham Science Publishers. [Link]

  • Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. (2016).
  • (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through... (2023). ResearchGate. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Bicyclic Pyridones 4aa. (2024). ResearchGate. [Link]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. (2024). Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Purification of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Mixtures

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic and isolation challenges associated with 3,9-Dioxa-7-azabicyclo[3.3.1]nona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic and isolation challenges associated with 3,9-Dioxa-7-azabicyclo[3.3.1]nonane .

This bicyclic morpholine bioisostere is a critical scaffold in modern drug discovery, particularly in the synthesis of KRAS G12C inhibitors[1][2]. However, isolating it from crude reaction mixtures is notoriously difficult. Standard normal-phase silica chromatography often fails, and traditional aqueous workups result in near-total product loss. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.

Physicochemical Profile & Causality in Purification

To purify a molecule effectively, you must first understand its physical chemistry. The structural features of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane dictate its behavior in separation matrices.

Table 1: Quantitative Data & Chromatographic Impact
PropertyValueCausality in Purification
Molecular Formula C6H11NO2[3]Low molecular weight; lacks a UV chromophore, requiring alternative detection methods (MS, ELSD, or TLC stains).
Molecular Weight 129.16 g/mol [3]The free base is highly volatile. Prolonged evaporation under high vacuum will result in significant product loss.
CLogP -0.884[4]Extremely hydrophilic. It will partition heavily into the aqueous layer during standard liquid-liquid extractions.
Functional Groups Secondary amine, aliphatic ethers[4]The basic amine binds irreversibly to acidic silanols on bare silica, causing severe streaking[5].
Stable Form Hydrochloride salt[4]Often precipitated and stored as an HCl salt (CAS 1803587-96-3) to mitigate volatility and improve handling.

Core Purification Workflows

Because of its high polarity and basicity, we mandate abandoning normal-phase silica. Instead, we employ two highly effective strategies: Strong Cation Exchange (SCX) and High-pH Reverse-Phase HPLC (RP-HPLC) .

Method A: SCX "Catch and Release" Chromatography

Mechanism: SCX media consists of silica-bound sulfonic acids (e.g., tosic acid or propylsulfonic acid)[6][7]. When the crude mixture is loaded, the basic secondary amine is protonated and ionically bound ("caught") by the resin[8]. Neutral and acidic impurities are washed away. The product is then "released" using a strong volatile base.

Step-by-Step Protocol:

  • Conditioning: Pre-wash the SCX cartridge (e.g., SiliaBond SCX or RediSep SCX) with 3-5 column volumes (CV) of Methanol (MeOH)[7][8].

  • Loading: Dissolve the crude mixture in a minimum volume of MeOH or Dichloromethane (DCM) and load it onto the column. Self-Validation: Check the pH of the flow-through; it should be neutral/acidic, confirming the amine is retained.

  • Washing (The "Catch"): Wash the column with 3 CV of MeOH, followed by 3 CV of DCM. Discard these washes, as they contain unreacted diols, neutral oligomers, and non-basic byproducts[6].

  • Elution (The "Release"): Elute the target compound using 3-5 CV of 2M Ammonia in Methanol (

    
    /MeOH)[6][7]. The ammonia deprotonates the amine, breaking the ionic bond.
    
  • Isolation: Carefully concentrate the eluent under reduced pressure at a low temperature (<30°C) to prevent volatilization of the free base.

Method B: High-pH Reverse-Phase HPLC (RP-HPLC)

Mechanism: For highly polar amines, standard low-pH reverse-phase methods cause the protonated amine to elute in the void volume. By raising the mobile phase pH above the amine's pKa (using


), the molecule remains unionized, increasing its hydrophobicity and retention on a C18 column[9].

Step-by-Step Protocol:

  • Column Selection: Use a base-stable C18 column designed to withstand pH 10+ (e.g., Waters XBridge C18).

  • Mobile Phase:

    • Solvent A: Water + 0.1%

      
       (v/v)[9].
      
    • Solvent B: Acetonitrile (MeCN) + 0.1%

      
       (v/v).
      
  • Gradient: Run a shallow gradient from 0% B to 30% B over 15 minutes. The compound is highly polar and will elute early; a shallow gradient ensures separation from closely related polar impurities.

  • Detection: Because 3,9-Dioxa-7-azabicyclo[3.3.1]nonane lacks a UV chromophore, you must use an Evaporative Light Scattering Detector (ELSD) or inline Mass Spectrometry (ESI-MS) monitoring

    
     130 
    
    
    
    [3].

Workflow Visualizations

SCX_Workflow Start Crude Mixture (Amine + Neutral Impurities) Load Load onto SCX Column (Acidic Resin) Start->Load Catch Amine Caught (Protonated on Resin) Load->Catch Wash Wash with MeOH/DCM (Elutes Neutrals) Catch->Wash Waste Discard Wash (Impurities) Wash->Waste Release Elute with 2M NH3/MeOH (Deprotonates Amine) Wash->Release Retained Amine Product Pure 3,9-Dioxa-7-azabicyclo [3.3.1]nonane Release->Product

Caption: SCX Catch-and-Release purification workflow for basic amines.

DecisionTree Crude Crude 3,9-Dioxa-7-azabicyclo [3.3.1]nonane Check Are there basic impurities? Crude->Check Yes Yes Check->Yes No No Check->No RP RP-HPLC (C18) High pH Mobile Phase Yes->RP SCX SCX Chromatography Catch & Release No->SCX

Caption: Decision matrix for selecting the optimal purification method.

Troubleshooting & FAQs

Q: I attempted an aqueous extraction (DCM/Water), but my yield is less than 10%. Where did my product go? A: It is in your aqueous layer. With a CLogP of -0.884[4] and extensive hydrogen-bonding capabilities (two ethers, one amine), the free base is highly water-soluble. Solution: Avoid aqueous workups. If unavoidable, saturate the aqueous layer with NaCl and extract repeatedly with a highly polar organic solvent mixture like Chloroform/Isopropanol (3:1), or simply strip the water and purify the residue via SCX.

Q: My product is streaking severely on normal-phase silica TLC, making it impossible to calculate an Rf value. How can I fix this? A: The secondary amine interacts strongly with the acidic silanol groups on the silica plate[5]. Solution: Add 1-5% Triethylamine (TEA) or aqueous ammonium hydroxide to your TLC developing solvent (e.g., 10% MeOH in DCM with 1% TEA). This competitively binds the silanols, allowing the amine to migrate as a tight spot.

Q: I am running fractions from my column, but I cannot see any spots under a 254 nm UV lamp. How do I track the product? A: 3,9-Dioxa-7-azabicyclo[3.3.1]nonane is fully aliphatic and lacks a conjugated pi-system; it is invisible to UV light. Solution: You must use a chemical stain. Ninhydrin is the gold standard here—it reacts specifically with secondary amines to form a distinct pink/purple spot upon heating. Alternatively, Dragendorff’s reagent or Iodine vapor can be used.

Q: I evaporated my purified fractions overnight on the rotary evaporator, and my mass recovery is extremely low. Did it degrade? A: It likely evaporated, not degraded. The free base of this low-molecular-weight bicyclic amine (129.16 g/mol )[3] is volatile. Solution: To safely isolate the compound, add 1.1 equivalents of HCl (e.g., 4M HCl in dioxane) to your fractions before concentration. This converts it to the non-volatile hydrochloride salt (CAS 1803587-96-3)[4], which can be safely dried under high vacuum.

References

  • National Center for Biotechnology Information. "3,9-Dioxa-7-azabicyclo[3.3.1]nonane | C6H11NO2 | CID 54594762". PubChem. Available at:[Link]

  • Google Patents. "WO2023081840A1 - Kras g12c inhibitors". Google Patents.
  • Google Patents. "WO2024229444A2 - Mutant kras inhibitors and uses thereof". Google Patents.
  • Wikipedia. "Reversed-phase chromatography". Wikipedia. Available at: [Link]

  • Teledyne ISCO. "RediSep SCX column Application Note". Teledyne ISCO. Available at: [Link]

  • SiliCycle. "SiliaBond SCX and SCX-2: Catch and Release Purification of Amines". Namiki-s. Available at:[Link]

  • University of North Texas. "Lecture 12: High Performance Liquid Chromatography". UNT. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Substitution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. This guide is designed to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the inherent challenges of substitution reactions on this sterically hindered bicyclic amine scaffold. The unique conformational constraints of the bicyclo[3.3.1]nonane core can significantly impact reactivity, often leading to low yields and challenging purifications.[1] This resource offers field-proven insights to navigate these complexities.

Understanding the Challenge: The Conformational Rigidity of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core typically adopts a rigid "double chair" conformation to minimize transannular interactions.[1][2] This conformation, while stable, presents significant steric shielding around the nitrogen atom, hindering the approach of electrophiles and other reactants.[3][4] The lone pair of electrons on the nitrogen is encumbered by the bicyclic framework, reducing its nucleophilicity.

Diagram: Conformational Isomers of Bicyclo[3.3.1]nonane Derivatives

G CC Double Chair (CC) Most Stable BC Boat-Chair (BC) CC->BC Conformational Interconversion TT Double Twist (TT) Least Stable BC->TT Higher Energy Transition

Caption: Conformational isomers of the bicyclo[3.3.1]nonane skeleton.

Frequently Asked Questions (FAQs)

Q1: Why are my N-alkylation reactions with 3,9-Dioxa-7-azabicyclo[3.3.1]nonane resulting in low to no yield?

A1: The primary reason for low yields in N-alkylation is the severe steric hindrance around the nitrogen atom.[5] The bicyclic structure physically blocks the nitrogen's lone pair, making it a poor nucleophile.[4] Standard alkylating agents like alkyl halides often lack the reactivity to overcome this steric barrier under mild conditions.

Q2: I'm observing extremely slow reaction rates for N-acylation. What can I do?

A2: Slow reaction rates are also a direct consequence of steric hindrance. The approach of the acylating agent to the nitrogen is sterically disfavored. To accelerate the reaction, more reactive acylating agents or harsher reaction conditions may be necessary. However, harsh conditions can lead to side reactions or decomposition.

Q3: Are there alternative strategies to functionalize the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core if direct N-substitution fails?

A3: Yes. When direct functionalization is challenging, consider a synthetic route that constructs the desired molecule with the bicyclic core in a later step.[5] For instance, a precursor amine could be functionalized before the final cyclization to form the bicyclo[3.3.1]nonane ring system.[6][7] Another advanced strategy involves C-H functionalization of the bicyclic core at positions more accessible than the nitrogen, although this requires specific catalytic systems.[8][9]

Q4: How can I effectively purify derivatives of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane?

A4: The basicity of the amine can lead to strong interactions with standard acidic silica gel, causing streaking and poor separation during column chromatography.[5] Using amine-functionalized silica gel or neutralizing the standard silica with a triethylamine solution can significantly improve purification.[5]

Troubleshooting Guides

Issue 1: Low or No Yield in N-Alkylation Reactions
Potential CauseTroubleshooting SuggestionRationale
Insufficient Reactivity of Alkylating Agent Switch from alkyl halides (I > Br > Cl) to more reactive alkyl triflates or tosylates.More reactive electrophiles increase the reaction rate, compensating for the poor nucleophilicity of the hindered amine.[5]
Inadequate Reaction Conditions Increase the reaction temperature and prolong the reaction time. Use a high-boiling point aprotic solvent like DMF or DMSO.Harsher conditions can provide the necessary activation energy to overcome the steric barrier.[5]
Base Incompatibility Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).These bases can effectively deprotonate the secondary amine without competing in the alkylation reaction.
Catalyst-Assisted Approaches Employ transition metal-catalyzed "borrowing hydrogen" methods with alcohol substrates.This atom-economical approach avoids the use of traditional alkylating agents and proceeds through a catalytic cycle that can be more effective for hindered amines.
Experimental Protocol: N-Alkylation using a "Borrowing Hydrogen" Strategy
  • To an oven-dried Schlenk tube, add the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (1.0 eq), the desired alcohol (1.2 eq), and a suitable transition metal catalyst (e.g., a ruthenium or iridium complex, 1-5 mol%).

  • Add a suitable solvent (e.g., toluene or dioxane) under an inert atmosphere (Argon or Nitrogen).

  • Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by chromatography on amine-functionalized silica gel.

Issue 2: Incomplete N-Acylation Reactions
Potential CauseTroubleshooting SuggestionRationale
Poor Reactivity of Acylating Agent Use a more reactive acylating agent, such as an acyl chloride or anhydride, instead of a carboxylic acid with coupling reagents.More electrophilic acylating agents are more likely to react with the sterically hindered amine.
Presence of a Non-Nucleophilic Base Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).These bases act as scavengers for the acid byproduct (e.g., HCl) of the reaction, driving the equilibrium towards the product.
Use of a Catalyst Add a catalytic amount of 4-dimethylaminopyridine (DMAP).DMAP is a highly effective acylation catalyst that can accelerate the reaction with sterically hindered amines.
Diagram: Catalytic Cycle for DMAP-assisted Acylation

G cluster_0 DMAP Catalytic Cycle Acyl Chloride Acyl Chloride Acyl-DMAP Intermediate Acyl-DMAP Intermediate Acyl Chloride->Acyl-DMAP Intermediate + DMAP Amide Product Amide Product Acyl-DMAP Intermediate->Amide Product + Amine DMAP DMAP Amide Product->DMAP - Acylated Amine

Caption: Simplified catalytic cycle of DMAP in acylation reactions.

Issue 3: Challenges in C-H Functionalization

While direct N-substitution is often the primary goal, functionalization of the carbon skeleton can be a powerful alternative. However, this also presents challenges.

Potential CauseTroubleshooting SuggestionRationale
Lack of Directing Group For transition metal-catalyzed C-H activation, a directing group on the nitrogen may be necessary to achieve regioselectivity.[10]The directing group coordinates to the metal center, bringing the catalyst into proximity with specific C-H bonds.[10]
Unprotected Amine Interference The basic nitrogen can interfere with many transition metal catalysts.Protecting the amine with a removable group can prevent catalyst inhibition and allow for successful C-H functionalization.[8]
Radical Reactions Consider photoredox catalysis for the generation of α-amino radicals that can react with suitable coupling partners.[11]This approach can provide access to functionalized products under milder conditions.[11]

References

  • Wang, D. et al. (2026). Enantioselective Access to Bicyclic Amines. Organic Letters.
  • Unknown Author. (n.d.). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)
  • Unknown Author. (2022).
  • Unknown Author. (n.d.). Ab Initio Conformational Analysis of 3,7-Diacetyl-3,7-Diazabicyclo[3.3.1]Nonanes.
  • Unknown Author. (2020). Efficient synthesis of multiple C–H bond functionalized unprotected alicyclic amines.
  • BenchChem. (2025). Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
  • Unknown Author. (2014).
  • Unknown Author. (n.d.). Understanding Steric Hindrance in Chemistry. Scribd.
  • Unknown Author. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC.
  • Unknown Author. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.). (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through....
  • Park, C. M. (2006). Concise synthesis of 3,7-dioxa-9-aza-bicyclo[3][3][12]-nonane. PubMed.

  • Unknown Author. (n.d.). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PMC.
  • Unknown Author. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.
  • Unknown Author. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing.
  • Unknown Author. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.
  • Unknown Author. (n.d.). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.
  • PubChem. (n.d.). 3,9-Dioxa-7-azabicyclo[3.3.1]nonane.
  • Ellman Laboratory. (n.d.).
  • Wang, C. et al. (2012). Rhodium(III)-Catalyzed C-H Activation of Arenes Using a Versatile and Removable Triazene Directing Group.
  • Unknown Author. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar.

Sources

Optimization

minimizing side reactions during 3,9-Dioxa-7-azabicyclo[3.3.1]nonane synthesis

Technical Support Center: Synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Welcome to the technical support center for the synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

Welcome to the technical support center for the synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis and effectively troubleshoot common challenges. The following sections provide in-depth answers to frequently encountered issues and practical guidance for minimizing side reactions to achieve higher yields and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane and offers step-by-step solutions.

Question 1: Low or No Yield of the Desired 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

Possible Causes and Solutions:

  • Suboptimal pH of the Reaction Mixture: The formation of the bicyclic structure is often acid-catalyzed. However, a pH that is too low can lead to the protonation of the amine, reducing its nucleophilicity and hindering the reaction. Conversely, a pH that is too high may not facilitate the necessary iminium ion formation.

    • Recommended Action: Carefully control the pH of the reaction mixture, ideally within the range of 4-6. The use of a buffered system can provide better control. Acetic acid is commonly used to maintain the appropriate acidic conditions for Mannich-type reactions.[1]

  • Incorrect Order of Reagent Addition: The sequence in which reagents are added can significantly impact the reaction outcome. It is crucial to pre-form the iminium ion before the cyclization step.

    • Recommended Action: A common and effective procedure involves first mixing the primary amine with the formaldehyde source (e.g., paraformaldehyde) in the presence of an acid catalyst. This allows for the formation of the key electrophilic intermediate, which then reacts with the diol.

  • Reaction Temperature is Too Low or Too High: Insufficient temperature can lead to a sluggish or stalled reaction. Conversely, excessively high temperatures can promote side reactions, such as polymerization of formaldehyde or decomposition of the product.

    • Recommended Action: The optimal temperature is typically in the range of 60-80 °C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Inefficient Removal of Water: The formation of the bicyclic system is a condensation reaction that produces water. According to Le Chatelier's principle, the presence of excess water can shift the equilibrium back towards the starting materials.

    • Recommended Action: Employ a Dean-Stark apparatus or a similar setup to azeotropically remove water as the reaction progresses. This is particularly crucial when aiming for high yields in an equilibrium-limited reaction.

Question 2: Presence of Significant Impurities in the Crude Product

Possible Causes and Solutions:

  • Formation of Polymeric Byproducts: Formaldehyde is prone to polymerization, especially under acidic conditions and elevated temperatures. This can lead to a complex mixture of byproducts that are difficult to separate.

    • Recommended Action: Use a fresh, high-quality source of formaldehyde, such as paraformaldehyde, and add it portion-wise to the reaction mixture. Maintaining a controlled temperature can also mitigate polymerization.

  • Incomplete Cyclization Leading to Monocyclic Intermediates: If the second cyclization step is not efficient, monocyclic amino diol intermediates may be present as major impurities.

    • Recommended Action: Ensure a sufficient reaction time and optimal temperature to drive the reaction to completion. The use of a Lewis acid catalyst, in some cases, can promote the second ring closure.

  • Side Reactions with the Solvent: Protic solvents like methanol or ethanol can sometimes participate in the reaction, leading to the formation of methoxy or ethoxy-substituted byproducts.

    • Recommended Action: Consider using an aprotic solvent such as dioxane or tetrahydrofuran (THF). If a protic solvent is necessary, using it as the limiting reagent or choosing a more sterically hindered alcohol can reduce side reactions.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane.

What is the most common synthetic route for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane?

The most prevalent method for constructing the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core is a variation of the Mannich reaction.[1] This typically involves the condensation of a primary amine, two equivalents of formaldehyde, and a suitable 1,5-diol. The reaction proceeds through a double intramolecular cyclization.

How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and methanol) to achieve good separation between the starting materials, intermediates, and the final product. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, LC-MS is recommended.

What are the best practices for the purification of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane?

The crude product is often a viscous oil or a solid.[1] Column chromatography on silica gel is the most common method for purification. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., from pure ethyl acetate to an ethyl acetate/methanol mixture) can provide good separation. It is important to neutralize any residual acid from the reaction before loading the sample onto the column to prevent product degradation.

What is the expected stereochemistry of the product?

The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane system typically adopts a "chair-chair" conformation to minimize steric strain. The substituents on the bicyclic core will have a preferred orientation, which can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the general synthetic pathway for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane via a double Mannich-type reaction.

Synthesis_Pathway Amine Primary Amine (R-NH2) Iminium Iminium Ion Intermediate Amine->Iminium Formaldehyde Formaldehyde (CH2O) Formaldehyde->Iminium Polymer Polymeric Byproducts Formaldehyde->Polymer Side Reaction Diol 1,5-Diol Monocycle Monocyclic Intermediate Diol->Monocycle Iminium->Monocycle Product 3,9-Dioxa-7-azabicyclo [3.3.1]nonane Monocycle->Product Second Cyclization Monocycle_Impurity Monocyclic Impurity Monocycle->Monocycle_Impurity Incomplete Reaction

Caption: General reaction scheme for the synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane.

Key Experimental Parameters

The following table summarizes the key parameters that should be optimized to minimize side reactions and maximize the yield of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane.

ParameterRecommended RangeRationale
pH 4 - 6Balances amine nucleophilicity and iminium ion formation.
Temperature 60 - 80 °CEnsures sufficient reaction rate while minimizing byproduct formation.
Solvent Aprotic (e.g., Dioxane, THF)Prevents solvent participation in the reaction.
Water Removal Azeotropic DistillationDrives the equilibrium towards product formation.

References

  • Al-Hiari, Y. M., et al. (2007). Synthesis and preliminary pharmacological evaluation of novel 3,7-diazabicyclo[3.3.1]nonane derivatives. European Journal of Medicinal Chemistry, 42(1), 111-118. [Link]

Sources

Troubleshooting

resolving solubility issues of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane in water

Executive Summary: The Physicochemical Reality 3,9-Dioxa-7-azabicyclo[3.3.1]nonane is a specialized bicyclic heterocycle.[1] While computational models (LogP ~ -0.[2][3]8) suggest it should be hydrophilic, practical hand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Reality

3,9-Dioxa-7-azabicyclo[3.3.1]nonane is a specialized bicyclic heterocycle.[1] While computational models (LogP ~ -0.[2][3]8) suggest it should be hydrophilic, practical handling often presents challenges due to its amine basicity and solid-state properties .

The core issue users encounter is the pH-dependent solubility profile . The nitrogen atom at position 7 acts as a secondary amine. In its free base form, the molecule exists as a lipophilic oil or low-melting solid that resists dissolution in neutral water (pH 7), often leading to "oiling out" or phase separation. True aqueous solubility is achieved only by protonating this nitrogen to form a cationic salt.

Quick Diagnostic:

  • If your sample is: An oil or sticky solid that floats/beads in water.

  • The Cause: You are working with the Free Base .

  • The Fix: You must lower the pH (Acidification) or convert to a Hydrochloride Salt .

Technical Specifications & Properties

PropertyValueImplication for Solubility
Molecular Formula C₆H₁₁NO₂Low molecular weight favors solubility.
Molecular Weight ~129.16 g/mol Small size allows rapid dissolution once ionized.
Computed LogP -0.8 (Approx)Theoretically hydrophilic, but lattice energy dominates in neutral pH.
Estimated pKa ~8.0 – 8.5Critical: At pH 7.4 (PBS), a significant fraction remains unprotonated (insoluble).
Preferred Form Hydrochloride (HCl)Highly water-soluble crystalline solid.

Troubleshooting Guide (Q&A)

Q1: I added the compound to water/PBS, but it formed a cloudy emulsion or oil droplets. Why? A: You are likely using the free base form. While the molecule contains oxygen atoms (ether linkages), the bicyclic carbon framework creates enough lipophilicity to prevent dissolution in neutral water.

  • The Fix: Do not heat it (which can degrade the ether bridges). Instead, add 0.1 M HCl or Acetic Acid dropwise until the solution clears. The target pH should be < 6.0 to ensure full protonation of the amine.

Q2: Can I dissolve this in DMSO first and then dilute with water? A: Yes, but with a caveat.

  • Protocol: Dissolve the free base in DMSO (stock solution 10-100 mM).

  • Risk: When you dilute this DMSO stock into an aqueous buffer (like PBS), the compound may precipitate ("crash out") if the final concentration exceeds its intrinsic solubility limit at that pH.

  • Recommendation: If diluting into aqueous media, ensure the buffer is slightly acidic (pH 5-6) or the concentration is kept low (< 1 mg/mL).

Q3: Is the molecule stable in acidic water? A: Generally, yes. The 3,9-dioxa-7-azabicyclo[3.3.1]nonane core is an ether/amine system. Unlike acetals or aminals which hydrolyze easily, the ether bridges in this specific bicyclic system are relatively robust. However, avoid strong, hot mineral acids (e.g., boiling 6M HCl), which could eventually cleave the ether linkages.

Q4: I need to use this in a cell-based assay (pH 7.4). How do I keep it soluble? A: At pH 7.4, the equilibrium shifts partially back to the free base.

  • Strategy: Use the Hydrochloride Salt form initially.

  • Formulation: If you must use the free base, dissolve in DMSO, then dilute into culture media. The proteins in serum (FBS) often bind the free base, acting as a solubilizing agent, preventing precipitation.

Experimental Protocols

Protocol A: In-Situ Solubilization (For Immediate Use)

Best for: Quick screening or biological assays where isolation is not required.

  • Weigh the required amount of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (Free Base) .

  • Suspend in 90% of the final volume of Milli-Q water . (It will likely look cloudy).

  • While stirring, add 1.0 M HCl dropwise.

  • Monitor visual clarity. The solution will turn clear as the amine protonates (forming the soluble chloride salt).

  • Check pH.[4] Ensure pH is between 4.0 and 6.0 .

  • Adjust final volume with water. Filter sterilize (0.22 µm) if necessary.

Protocol B: Preparation of the Hydrochloride Salt (Recommended)

Best for: Long-term storage and consistent weighing.

  • Dissolve the free base (e.g., 100 mg) in a minimal amount of Diethyl Ether or Dichloromethane (DCM) (approx. 2-5 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2.0 M HCl in Diethyl Ether (or Dioxane) dropwise with stirring.

  • A white precipitate (the HCl salt) should form immediately.

  • Stir for 15 minutes at 0°C.

  • Filter the solid under vacuum or evaporate the solvent under a stream of nitrogen.

  • Wash the solid with cold ether to remove impurities.

  • Dry under high vacuum. Store the resulting white powder at -20°C.

Decision Logic & Workflow

The following diagram illustrates the decision process for handling this compound based on your specific application needs.

SolubilityWorkflow Start Start: 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Sample CheckForm Check Form: Free Base or Salt? Start->CheckForm IsSalt Salt (HCl) CheckForm->IsSalt Powder IsBase Free Base (Oil/Solid) CheckForm->IsBase Oil/Sticky Solid AqSol Need Aqueous Solution IsSalt->AqSol Dissolves Easily Goal Define Goal IsBase->Goal Goal->AqSol OrgSyn Organic Synthesis Goal->OrgSyn ActionAcid Action: Acidify (pH < 6) or Convert to Salt AqSol->ActionAcid Insoluble/Cloudy ActionDCM Action: Use DCM, MeOH, or DMSO OrgSyn->ActionDCM ResultSol Result: Clear Aqueous Solution ActionAcid->ResultSol

Figure 1: Decision tree for selecting the correct solubilization strategy based on the initial compound form and intended application.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54594762, 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. Retrieved March 5, 2026 from [Link]

Sources

Optimization

Optimizing Reaction Temperature for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Formation: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals The synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, a valuable scaffold in medicinal chemistry and drug development, can present challenges in achieving o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, a valuable scaffold in medicinal chemistry and drug development, can present challenges in achieving optimal yields and purity. This technical support guide provides a comprehensive resource for troubleshooting common issues encountered during its formation, with a specific focus on the critical role of reaction temperature. As Senior Application Scientists, we offer our expertise to help you navigate the intricacies of this synthesis and achieve consistent, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, and why is temperature a critical parameter?

The most direct and atom-economical approach to the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core is the condensation of serinol (2-amino-1,3-propanediol) with an excess of formaldehyde. This reaction proceeds through the formation of a bicyclic N,O-acetal.

Temperature is a critical parameter in this synthesis for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of formation of the bicyclic system is temperature-dependent. Higher temperatures generally lead to faster reaction rates.

  • Equilibrium Position: The formation of acetals is a reversible process.[1] Temperature can influence the position of the equilibrium, and in this case, higher temperatures can favor the formation of the thermodynamically more stable bicyclic product.

  • Side Reactions: Suboptimal temperatures can lead to the formation of undesired byproducts. At lower temperatures, the reaction may be incomplete, leaving unreacted starting materials or partially cyclized intermediates. Conversely, excessively high temperatures can promote the formation of polymeric materials or other degradation products.

Q2: I am observing a low yield of the desired 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. What are the likely causes related to reaction temperature?

A low yield is a common issue that can often be traced back to the reaction temperature. Here are the primary culprits:

  • Insufficiently High Temperature: If the reaction temperature is too low, the rate of the second cyclization to form the bicyclic structure may be slow, leading to an accumulation of monocyclic intermediates or unreacted starting materials.

  • Reaction Time and Temperature Interplay: An inadequate combination of reaction time and temperature can also result in low yields. A lower temperature may require a significantly longer reaction time to reach completion.

  • Excessive Temperature: While counterintuitive, a temperature that is too high can also lead to lower yields of the desired product by promoting the formation of insoluble polymers from formaldehyde or decomposition of the product.

Q3: My final product is difficult to purify, showing multiple spots on TLC. How can reaction temperature contribute to this?

The presence of multiple byproducts is a clear indication that the reaction conditions, particularly temperature, are not optimized.

  • Side Product Formation: As mentioned, elevated temperatures can lead to the formation of various side products. These can include oligomers or polymers from the self-condensation of formaldehyde, as well as products from incomplete cyclization.

  • Incomplete Reaction: A reaction that has not reached completion due to a low temperature will contain a mixture of the starting materials, intermediates, and the final product, complicating purification.

Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, with a focus on temperature optimization.

Problem Potential Cause (Temperature-Related) Suggested Solution
Low to No Product Formation Reaction temperature is too low, resulting in a very slow reaction rate.Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or GC-MS at each temperature point to find the optimal balance between reaction rate and side product formation. Consider extending the reaction time at a moderate temperature.
Low Yield with Unreacted Starting Material Incomplete reaction due to insufficient temperature or reaction time.Increase the reaction temperature to drive the equilibrium towards the product. Ensure the reaction is stirred efficiently to maintain a homogeneous temperature throughout the mixture. A reflux condition in a suitable solvent is often a good starting point.
Formation of a Complex Mixture of Products Reaction temperature is too high, leading to the formation of byproducts and polymers.Decrease the reaction temperature. If a refluxing solvent is used, consider switching to a lower-boiling solvent. A controlled heating mantle with a temperature probe is highly recommended for precise temperature management.
Product Precipitation/Oiling Out During Reaction This can be influenced by temperature-dependent solubility of the product or intermediates.Ensure adequate stirring to maintain a homogeneous mixture. If precipitation occurs, a slight increase in temperature might redissolve the material, but be cautious of promoting side reactions. Alternatively, consider a different solvent system where all components remain in solution at the desired reaction temperature.

Experimental Protocol: Optimizing Reaction Temperature

The following is a generalized protocol for the synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, designed to allow for the systematic optimization of the reaction temperature.

Materials:

  • Serinol (2-amino-1,3-propanediol)

  • Formaldehyde (37% aqueous solution)

  • Suitable solvent (e.g., water, methanol, or ethanol)

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle with a temperature controller and probe

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve serinol in the chosen solvent.

  • Reagent Addition: While stirring, add a molar excess of aqueous formaldehyde to the serinol solution.

  • Temperature Screening:

    • Initial Temperature: Start the reaction at a moderate temperature (e.g., 40-50 °C).

    • Monitoring: After a set time (e.g., 1 hour), take an aliquot of the reaction mixture and analyze it by TLC to assess the extent of product formation and the presence of byproducts.

    • Incremental Increase: If the reaction is slow or incomplete, increase the temperature by 10 °C and continue to monitor at regular intervals.

    • Optimal Temperature Identification: The optimal temperature is the one that provides the highest yield of the desired product with the minimal formation of impurities within a reasonable timeframe. For many similar bicyclic acetal formations, refluxing in a suitable solvent like methanol or ethanol provides a good starting point.[2][3]

  • Work-up and Purification: Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or crystallization.

Data Presentation

The following table provides a hypothetical summary of how reaction temperature can influence the yield and purity of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. This data should be generated empirically for your specific reaction conditions.

Reaction Temperature (°C) Reaction Time (h) Yield (%) Purity (by NMR/GC) Observations
40243590%Slow reaction, significant starting material remains.
60127595%Good conversion with minimal byproducts.
80 (Reflux in Methanol)68592%Faster reaction, slight increase in impurities.
100 (Reflux in Water)47080%Rapid reaction, but significant polymer formation observed.

Visualizing the Process

To aid in understanding the reaction and troubleshooting, the following diagrams are provided.

Reaction_Pathway Serinol Serinol Intermediate Monocyclic Intermediate Serinol->Intermediate + HCHO (Cyclization 1) Formaldehyde Formaldehyde Formaldehyde->Intermediate + HCHO (Cyclization 1) Byproducts Byproducts/Polymers Formaldehyde->Byproducts High Temp. Product 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Intermediate->Product + HCHO (Cyclization 2) ΔT crucial Intermediate->Byproducts High Temp. Troubleshooting_Logic Start Low Yield or Impure Product Check_Temp Analyze Reaction Temperature Profile Start->Check_Temp Too_Low Temperature Too Low? Check_Temp->Too_Low Incomplete Reaction Too_High Temperature Too High? Check_Temp->Too_High Byproduct Formation Too_Low->Too_High No Increase_Temp Increase Temperature &/or Reaction Time Too_Low->Increase_Temp Yes Decrease_Temp Decrease Temperature &/or Change Solvent Too_High->Decrease_Temp Yes Success Optimized Yield and Purity Increase_Temp->Success Decrease_Temp->Success

Caption: Troubleshooting decision tree for optimizing reaction temperature.

References

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. [Link]

  • (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through... ResearchGate. [Link]

  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. PMC. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • Study on the Thermal Decomposition Risk of 3,7-Dinitro-1,3,5,7-tetraazabicyclon[4][4][5]onane under Different Conditions. PMC. [Link]

  • 3,9-Dioxa-7-azabicyclo[3.3.1]nonane | C6H11NO2. PubChem. [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PMC. [Link]

  • Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds.
  • Formation of Acetals. Chemistry LibreTexts. [Link]

  • Concise synthesis of 3,7-dioxa-9-aza-bicyclo-[4][4][5]nonane. PubMed. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Crystallization

As a Senior Application Scientist, I have structured this Technical Support Center to address the specific physicochemical challenges associated with bicyclic amine purification. The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this Technical Support Center to address the specific physicochemical challenges associated with bicyclic amine purification. The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold is a highly versatile morpholine bioisostere, increasingly critical in the development of[1] and [2].

However, its bridged bicyclic geometry and secondary amine functionality present unique crystallization challenges. Rapid nucleation often leads to solvent inclusion, while the hygroscopic nature of the free base promotes "oiling out" rather than true crystallization. This guide synthesizes field-proven methodologies and thermodynamic principles to help you achieve >99% purity.

I. Diagnostic Data: Impurity Profiling

Before altering your crystallization parameters, you must identify the exact nature of the impurity. Use the following diagnostic matrix to guide your troubleshooting workflow.

Impurity ClassDiagnostic TechniqueMechanistic CauseTarget Specification
Residual Solvents

H-NMR, Headspace GC
Kinetic entrapment in lattice voids during rapid cooling< 0.5% (w/w)
Organic Precursors HPLC-UV, LC-MSCo-crystallization due to structural/hydrogen-bonding homology< 0.1% (a/a)
Inorganic Salts Ash test, Ion ChromatographyOver-acidification during the salt formation step< 0.1% (w/w)
Moisture / Water Karl Fischer TitrationHygroscopicity of the free base form< 0.5% (w/w)
II. Troubleshooting Guides & FAQs

Q1: Why does my product consistently show high residual solvent levels by NMR, even after extended vacuum drying at elevated temperatures? Causality & Mechanism: This is a classic presentation of solvent inclusion. The rigid, bridged bicyclic scaffold of 3,9-dioxa-7-azabicyclo[3.3.1]nonane creates steric bulk that can lead to microscopic lattice voids during rapid crystal growth ()[3]. When crystallization kinetics outpace thermodynamic ordering, solvent molecules become physically trapped within the crystal lattice, rendering vacuum drying ineffective[4]. Corrective Action: Shift the system from kinetic to thermodynamic control. Implement a rigorous, controlled cooling ramp (e.g., 0.1–0.2 °C/min) rather than crash cooling. If using an antisolvent, add it dropwise over several hours at an elevated temperature to allow the lattice to pack efficiently and exclude solvent molecules.

Q2: I am trying to crystallize the free base, but I keep getting a sticky, low-purity oil. What is wrong? Causality & Mechanism: The free base of 3,9-dioxa-7-azabicyclo[3.3.1]nonane has a low melting point and is highly hygroscopic ()[5]. In the presence of trace moisture or impurities, the system undergoes liquid-liquid phase separation ("oiling out") instead of forming a crystalline solid. Corrective Action: Isolate the compound as a hydrochloride salt. Protonating the secondary amine to form the[6] significantly increases the lattice energy via ionic interactions, driving the formation of a highly crystalline, stable powder.

Q3: My HPLC shows a persistent, closely eluting impurity. How do I purge it without losing massive amounts of yield? Causality & Mechanism: Bicyclic morpholine bioisosteres often suffer from the co-crystallization of structurally similar synthetic intermediates (e.g., uncyclized amino-alcohols). Because they share similar hydrogen-bonding motifs and molecular volumes, they can seamlessly substitute into the crystal lattice as solid solutions. Corrective Action: Perform a thermodynamic slurry (Ostwald ripening) in a solvent where the impurity is slightly more soluble than the target molecule, such as an isopropanol/ethyl acetate mixture. The continuous, dynamic dissolution and recrystallization during slurrying at elevated temperatures will selectively purge lattice-incorporated impurities into the mother liquor.

III. Decision Workflow Visualization

CrystallizationWorkflow A Crude 3,9-Dioxa-7-azabicyclo[3.3.1]nonane B Assess Phase State A->B C Free Base (Oily/Hygroscopic) B->C D HCl Salt (Solid) B->D E Add Anhydrous HCl in EtOAc C->E F Impurity Profiling (NMR/HPLC) D->F E->D G Solvent Inclusion (>0.5%) F->G 1H-NMR H Co-crystallized Analogs F->H HPLC-UV I Controlled Cooling Ramp G->I J Thermodynamic Slurry Ripening H->J K High Purity Product (>99%) I->K J->K

Caption: Workflow for diagnosing and resolving purity issues in 3,9-Dioxa-7-azabicyclo[3.3.1]nonane.

IV. Self-Validating Experimental Protocol

Optimized Crystallization of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Hydrochloride

This protocol utilizes thermodynamic control and antisolvent addition to prevent solvent inclusion and purge organic impurities.

Phase 1: Dissolution & Self-Validation

  • Suspend the crude 3,9-dioxa-7-azabicyclo[3.3.1]nonane free base in 5 volumes of anhydrous ethyl acetate (EtOAc) at 20 °C.

  • Self-Validation Checkpoint: Ensure the solution is visually clear. If particulate matter remains, filter the solution through a 0.45 µm PTFE membrane. Causality: Un-dissolved impurities act as parasitic nucleation sites, leading to premature crystallization and impurity entrapment.

Phase 2: Salt Formation 3. Slowly add 1.05 molar equivalents of anhydrous HCl (4M in 1,4-dioxane) dropwise over 30 minutes. Maintain the internal temperature below 25 °C using a water bath. 4. Causality Note: We strictly use anhydrous HCl rather than aqueous HCl. Introducing water will cause the highly water-soluble bicyclic amine salt to partition into an aqueous phase, drastically reducing yield and promoting oiling out.

Phase 3: Thermodynamic Ripening & Crystallization 5. Heat the resulting suspension to 50 °C and stir for 1 hour. This promotes Ostwald ripening, where smaller, kinetically formed (and impurity-laden) crystals dissolve and redeposit onto larger, thermodynamically stable crystals. 6. Add 2 volumes of heptane (antisolvent) dropwise over 2 hours at 50 °C. 7. Implement a controlled cooling ramp of 0.2 °C/min down to 5 °C. Causality Note: Crash cooling traps solvent molecules in the lattice voids. A slow ramp ensures the crystal lattice packs efficiently, excluding solvent[3].

Phase 4: Isolation 8. Filter the slurry under a nitrogen atmosphere to prevent moisture absorption. 9. Wash the filter cake with 2 volumes of pre-chilled EtOAc/heptane (1:1). 10. Dry the crystals in a vacuum oven at 40 °C for 12 hours to yield high-purity (>99%) product.

V. References
  • 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride | Source: MilliporeSigma |

  • 3,9-Dioxa-7-azabicyclo[3.3.1]nonane | CID 54594762 | Source: PubChem |

  • Kras g12c inhibitors (WO2023081840A1) | Source: Google Patents |

  • Isoquinoline derivatives and their use for the treatment of parasitic infections (WO2021018839A1) | Source: Google Patents |

  • The Mechanisms and Control of Impurities in Continuous Crystallization: A Review | Source: Industrial & Engineering Chemistry Research |

  • Why do some molecules form hydrates or solvates? | Source: Lancaster University |

Sources

Optimization

preventing ring opening of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane under acidic conditions

The following guide serves as a specialized Technical Support Center for researchers working with the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold. Ticket ID: #OXA-331-STAB Status: Open Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold.

Ticket ID: #OXA-331-STAB Status: Open Assigned Specialist: Senior Application Scientist Subject: Prevention of Ring Opening Under Acidic Conditions[1]

Diagnostic & Triage: Is Your Ring Opening?

Before modifying your protocol, confirm that ring opening is the root cause of your yield loss. The 3,9-dioxa-7-azabicyclo[3.3.1]nonane core is a strained bis-ether .[1] While the N7-amine is basic, the O9-bridge is the structural weak point.[1]

Symptom Checklist
ObservationLikely IssueConfirmation Test
Mass Spec (+18 Da) Hydrolysis of the O9-bridge (addition of H₂O).[1]LCMS (M+18 peak dominant).
Mass Spec (+36/38 Da) Halide incorporation (if using HCl/HBr).Check isotopic pattern (Cl/Br).
NMR: Loss of Symmetry The [3.3.1] symmetry is broken; bridgehead signals split.¹H NMR (Compare C1/C5 protons).
NMR: New -OH Signal Formation of a hydroxyl group from ether cleavage.[1]D₂O shake (signal disappears).
TLC: Baseline Streak Formation of polar amino-alcohols (ring-opened).[1]Stain with Ninhydrin (amine) or PMA.

The Mechanism: The "Strain-Release" Trap[1]

To prevent the problem, you must understand the causality. The O9-bridge is significantly more strained than the O3-ether.[1] Under acidic conditions, the system faces a "Selectivity Paradox":

  • Kinetic Product (Desired): Protonation of N7 . This is favorable and reversible.

  • Thermodynamic Trap (Undesired): Protonation of O9 . While less basic than N7, any equilibrium concentration of protonated O9 triggers irreversible cleavage to relieve the bicyclic strain.

Failure Pathway Visualization

The following diagram illustrates the critical divergence point between stable salt formation and ring destruction.

RingOpeningMechanism Start 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Acid Acid (H+) Start->Acid N_Prot N7-Protonation (Stable Salt) Acid->N_Prot Major Pathway (Fast) O_Prot O9-Protonation (High Energy) Acid->O_Prot Minor Equilibrium (Slow but Fatal) Cleavage C1-O9 Bond Scission (Strain Release) O_Prot->Cleavage Irreversible Nu_Attack Nucleophilic Attack (H2O / Cl-) Cleavage->Nu_Attack Result Ring-Opened Amino-Alcohol Nu_Attack->Result

Caption: Divergent protonation pathways. N-protonation preserves the scaffold; O-protonation (bridge) leads to irreversible strain-release cleavage.[1]

Validated Prevention Protocols

Do not use standard "textbook" acidic conditions (e.g., 6M HCl reflux). Use these self-validating protocols designed for strained ethers.

Protocol A: The "Cryogenic Anhydrous" Method (Recommended)

Best for: Boc-deprotection or salt formation.[1]

The Logic: By removing water, you eliminate the nucleophile required for hydrolysis. By lowering temperature, you kinetically favor N-protonation over O-activation.[1]

  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to 0°C (ice bath). Do not skip this.

  • Acid Addition: Add TFA (Trifluoroacetic acid) or 4M HCl in Dioxane dropwise.

    • Limit: Do not exceed 10 equivalents of acid.

    • Warning: Avoid HBr or HI; the bromide/iodide ions are strong nucleophiles that will attack the bridgehead carbons [1, 3].

  • Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 30 mins.

    • Stop Condition: As soon as starting material is consumed, proceed immediately to quench.

  • Quench (Critical): Pour the cold reaction mixture into a vigorously stirring, cold Sat. NaHCO₃ solution.

    • Why: You must neutralize the acid before the mixture warms to room temperature to prevent post-reaction degradation.

Protocol B: The "Buffered Scavenger" Method

Best for: Reactions where water cannot be excluded.

The Logic: If you must use aqueous conditions, you must buffer the pH to keep it below the pKa of the amine (~9-10) but above the pKa required to protonate the ether (<-2).[1]

  • Buffer Selection: Use a Phosphate Buffer (pH 4-5) rather than strong mineral acids.[1]

  • Execution: Perform the reaction at room temperature or below.

  • Workup: Do not concentrate acidic aqueous solutions. The increasing concentration of acid during evaporation will destroy the ring.

    • Rule: Always neutralize to pH > 7 before evaporation.

Troubleshooting FAQ

Q1: Can I use Lewis Acids (e.g., BBr₃, AlCl₃) for deprotection elsewhere on the molecule? A: Absolutely Not. Lewis acids like Boron Tribromide (BBr₃) are specific reagents for ether cleavage [2]. They will coordinate to the O9-bridge and snap the ring open instantly. Use hydrogenolysis (Pd/C + H₂) or mild chemical methods instead.

Q2: I see a +18 mass peak in my LCMS. Is my compound ruined? A: Likely, yes. The +18 peak corresponds to the addition of water (hydrolysis). This indicates the C1-O9 or C5-O9 bond has broken.[1] You cannot "re-close" this ring easily in aqueous media. You must restart and ensure strict anhydrous conditions.

Q3: Why is the 3,9-dioxa isomer more unstable than the 3-oxa isomer? A: It comes down to Bridgehead Strain .[1] In the [3.3.1] system, the position 9 is a one-atom bridge. An oxygen atom here (3,9-dioxa) creates a strained acetal-like or strained ether environment bridging the two cyclohexane-like rings.[1] The 3-oxa isomer has the oxygen in the "wings" (positions 2,3,4), which can adopt a chair conformation with less strain [4].

Q4: Can I heat the reaction to speed it up? A: No. Heating acidic solutions of bicyclic ethers increases the population of the O-protonated species (see Diagram 1). Keep temperatures < 25°C whenever acid is present.

References

  • Wikipedia . Ether Cleavage. (Accessed 2026). Mechanisms of acid-catalyzed nucleophilic substitution in cyclic ethers. Link[1]

  • Master Organic Chemistry . Cleavage Of Ethers With Acid. (2014).[2] Detailed mechanistic review of SN1/SN2 pathways in ether cleavage using HX and Lewis acids. Link

  • Organic Chemistry Portal . Cleavage of Ethers. (Accessed 2026). Reagents and conditions for selective ether deprotection, highlighting the risks of BBr3 and strong nucleophiles. Link

  • PubChem . 3,9-Dioxa-7-azabicyclo[3.3.1]nonane.[1][3] (Accessed 2026). Structural data and chemical properties of the specific scaffold.[4][5][6] Link[1]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Hydrogenation of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Precursors

Welcome to the technical support center for the catalytic hydrogenation of precursors to 3,9-Dioxa-7-azabicyclo[3.3.1]nonane and its derivatives. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic hydrogenation of precursors to 3,9-Dioxa-7-azabicyclo[3.3.1]nonane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important bicyclic scaffold. We will address common challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for synthesizing 3,9-Dioxa-7-azabicyclo[3.3.1]nonane via hydrogenation?

The most direct and common precursor is the corresponding oxime, specifically 3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-one oxime . This intermediate is readily synthesized from the parent ketone. The hydrogenation of the C=N double bond of the oxime directly yields the target secondary amine. The reduction of oximes is a well-established method for preparing primary and secondary amines.[1][2]

Q2: Which catalysts are the primary candidates for hydrogenating this bicyclic oxime?

For the hydrogenation of oximes to amines, several heterogeneous catalysts are industry standards. The choice depends on desired selectivity, reaction kinetics, and cost. The main candidates are:

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst. It is often effective under mild conditions and can be selective, though sometimes prone to N-O bond cleavage before C=N reduction, leading to the ketone as a byproduct.[1][3]

  • Platinum(IV) Oxide (PtO₂, Adam's catalyst): A highly active catalyst, often successful where others fail. It typically requires acidic conditions (e.g., acetic acid as a solvent) for optimal performance in oxime reductions.[4][5]

  • Raney® Nickel (Ra-Ni): A cost-effective and highly active catalyst, particularly for reducing C=N bonds.[1][2][6] It often requires higher pressures and temperatures and can sometimes promote side reactions. Basic conditions may be necessary to achieve high yields of the amine.[2]

  • Rhodium on Carbon (Rh/C): Known for its high activity in hydrogenating N-heterocycles and aromatic rings, Rhodium can also be effective for reducing imines and oximes, often under milder conditions than Nickel.[7][8][9]

Q3: What are the recommended starting conditions for this hydrogenation?

A good starting point is crucial for successful optimization. The following table outlines general conditions for a small-scale (0.5-1.0 mmol) reaction.

ParameterPd/CPtO₂ (Adam's Catalyst)Raney® NickelRh/C
Catalyst Loading 5-10 mol% (metal basis)5-10 mol%~50% w/w to substrate5 mol%
Solvent Methanol, Ethanol, Ethyl AcetateAcetic Acid, EthanolEthanol, MethanolMethanol, Ethanol
H₂ Pressure 50-100 psi (3-7 bar)50 psi (3 bar)500-1000 psi (34-68 bar)50-100 psi (3-7 bar)
Temperature Room Temp. to 50 °CRoom Temperature50-100 °CRoom Temp. to 50 °C
Additives None typically neededOften used in AcOHSometimes requires base (e.g., KOH)[6]None typically needed

These are general starting points and may require significant optimization for specific derivatives of the bicyclic scaffold.

Q4: How does the catalyst choice affect the stereochemistry of the resulting amine?

For bicyclic systems, stereoselectivity is a critical consideration. The hydrogenation typically proceeds via syn-addition of two hydrogen atoms to the less sterically hindered face of the C=N double bond.[10] The rigid conformation of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane framework will strongly influence the approach of the substrate to the catalyst surface.

  • Heterogeneous Catalysts (Pd, Pt, Rh): The substrate adsorbs onto the metal surface, and hydrogen is delivered from the catalyst face. The facial selectivity is therefore determined by which face of the C=N bond can most effectively bind to the catalyst. Minor changes in substrate substituents can alter this preference.

  • Rhodium catalysts , in particular, have been noted for their ability to deliver high diastereoselectivity in the hydrogenation of substituted N-heterocycles, often resulting in all-cis products.[9] While your precursor is not aromatic, the principles of substrate-catalyst interaction for stereocontrol are relevant.

Experimental Workflow & Protocols

This section provides a detailed workflow and a general protocol for the hydrogenation reaction.

General Experimental Workflow

The following diagram illustrates the typical workflow for the catalytic hydrogenation process, from reaction setup to product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Catalyst & Solvent reactor_prep Charge Reactor with Catalyst & Solvent start->reactor_prep purge Purge Reactor with N₂ then H₂ reactor_prep->purge add_substrate Add Substrate Solution purge->add_substrate react Run Reaction (Monitor Pressure & Temp) add_substrate->react depressurize Cool & Depressurize react->depressurize filter Filter Catalyst (e.g., through Celite®) depressurize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Chromatography/Crystallization) concentrate->purify end end purify->end Characterize Final Product

Caption: Standard workflow for catalytic hydrogenation.

Detailed Protocol: Hydrogenation of 3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-one oxime using PtO₂

This protocol is a representative example and should be adapted based on experimental observations.

Materials:

  • 3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-one oxime (1.0 mmol, 172.2 mg)

  • Platinum(IV) oxide (PtO₂) (0.1 mmol, 22.7 mg)

  • Glacial Acetic Acid (10 mL)

  • Parr Shaker or similar hydrogenation apparatus

  • Celite® or other filter aid

Procedure:

  • Catalyst Pre-reduction (if necessary): In a clean Parr reactor vessel, add PtO₂ (22.7 mg) and glacial acetic acid (5 mL).

  • Setup: Seal the vessel, and purge the system by evacuating and refilling with nitrogen (3x), followed by evacuating and refilling with hydrogen (3x).

  • Activation: Pressurize the vessel to 50 psi with H₂ and shake vigorously. A rapid uptake of hydrogen should be observed as the dark brown PtO₂ is reduced to black, finely-divided platinum metal.

  • Substrate Addition: Once hydrogen uptake ceases, carefully vent the reactor and add a solution of the oxime (172.2 mg) in glacial acetic acid (5 mL).

  • Reaction: Reseal the vessel, purge again as in step 2, and pressurize to 50 psi with H₂. Shake the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by observing the pressure drop on the H₂ gauge. The reaction is complete when hydrogen uptake stops. This can be confirmed by TLC or LC-MS analysis of a small aliquot.

  • Workup: Carefully vent the hydrogen and purge the system with nitrogen.

  • Filtration: Dilute the reaction mixture with methanol (20 mL) and filter through a pad of Celite® to remove the platinum catalyst. Wash the filter pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvents. The resulting residue can be basified with aqueous NaOH and extracted with a suitable organic solvent (e.g., dichloromethane) to isolate the free amine.

  • Purification: The crude amine can be purified by silica gel chromatography or crystallization if necessary.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

This is one of the most common issues in catalytic hydrogenation. Follow this decision tree to diagnose the root cause.

G start Low / No Conversion q1 Is the catalyst active? (e.g., fresh bottle, proper storage) start->q1 sol_catalyst Solution: Use fresh catalyst. Ensure storage under inert atmosphere. q1->sol_catalyst No q2 Is H₂ pressure sufficient? q1->q2 Yes a1_yes Yes a1_no No sol_pressure Solution: Increase H₂ pressure. Check for system leaks. q2->sol_pressure No q3 Is there a potential catalyst poison? q2->q3 Yes a2_yes Yes a2_no No sol_poison Solution: Purify starting material. Common poisons include sulfur, halides, and strong coordinating amines. Consider a poison-resistant catalyst. q3->sol_poison Yes sol_conditions Solution: Increase temperature. Switch to a more active catalyst (e.g., Pd/C -> PtO₂). Change solvent (e.g., EtOH -> AcOH). q3->sol_conditions No a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting low hydrogenation conversion.

In-depth Explanation:

  • Catalyst Poisoning: Heterogeneous catalysts are highly sensitive to impurities.[11][12] Sulfur compounds (from reagents like thiols or sulfoxides) and even residual halides from previous synthetic steps can irreversibly bind to the active metal sites. The amine product itself can also act as an inhibitor by strongly coordinating to the catalyst surface, slowing down the reaction.[13][14]

    • Solution: Using an acidic solvent like acetic acid can protonate the product amine, preventing it from coordinating to and poisoning the catalyst.[15]

  • Insufficient Activity: If the reaction is clean but simply stalled, the catalyst may not be active enough under the chosen conditions.

    • Solution: Increase the reaction temperature or pressure. If that fails, switch to a more powerful catalyst. The general activity order for many reductions is Rh > Pt > Pd > Ni , although this is highly substrate-dependent.[12]

Problem 2: Poor Selectivity and Byproduct Formation

Possible Byproducts:

  • Parent Ketone: Formation of 3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-one.

  • Hydroxylamine: Incomplete reduction stops at the N-hydroxy amine intermediate.

  • Hydrogenolysis Products: Cleavage of the C-O bonds in the dioxa-bridge.

Causality and Solutions:

  • Parent Ketone Formation: This arises from the reductive cleavage of the N-O bond in the oxime before the C=N bond is hydrogenated. This pathway can sometimes be favored over certain catalysts.

    • Solution: Switch to a catalyst known for selective oxime-to-amine reduction, such as Raney Nickel in the presence of a base, or PtO₂ in acid.[2][16] Platinum catalysts are often effective for reducing oximes to amines.[4][5]

  • Hydroxylamine Intermediate: The reduction of an oxime to an amine is a two-step process via a hydroxylamine intermediate. If the reaction stalls, this intermediate may be observed. This is more common under very mild conditions or with a partially deactivated catalyst.[17][18]

    • Solution: Increase reaction time, temperature, or H₂ pressure to drive the reaction to completion.

  • Hydrogenolysis: The C-O ether linkages in the bicyclic system could be susceptible to cleavage under harsh hydrogenation conditions (high temperature, high pressure, highly active catalyst like Pt or Pd).

    • Solution: Employ the mildest possible conditions that still afford a reasonable reaction rate. Use lower temperatures and pressures. Consider a less aggressive catalyst; for instance, if PtO₂ is causing hydrogenolysis, a trial with Pd/C under mild conditions may be warranted.

Problem 3: Difficulty with Catalyst Filtration or Product Isolation
  • Catalyst is too fine: Some catalysts, especially Pd/C, can be extremely fine powders that pass through standard filter paper.

    • Solution: Always filter through a pad of an inert filter aid like Celite® or a membrane filter (0.45 µm). This creates a filter bed that traps the fine catalyst particles.

  • Product is polar and water-soluble: The resulting bicyclic amine may have significant water solubility, especially in its protonated (salt) form.

    • Solution: After filtration, if the product is in an acidic solvent like acetic acid, basify the solution carefully with NaOH or Na₂CO₃ to a pH > 10 to form the free amine. The free amine will have much higher solubility in organic solvents like dichloromethane, ethyl acetate, or ether, allowing for efficient extraction from the aqueous medium.

References

  • Transfer hydrogenation of nitrogen heterocycles using a recyclable rhodium catalyst immobilized on bipyridine-periodic mesoporous organosilica. Catalysis Science & Technology (RSC Publishing).
  • Rh-Catalyzed Hydrogenative One-Pot Protocol for the Synthesis of Satur
  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. University of Liverpool Repository.
  • Palladium-catalysed Transfer Hydrogenation of Azobenzenes and Oximes using Ammonium Form
  • Hydrogenation of heteroaromatic aldoximes to amines over Ni–Cr-promoted Raney-Co.
  • Scope and Diastereoselectivity of the Rhodium‐Catalyzed Hydrogenation....
  • The Stereoselective Formation of Bicyclic Enamines with Bridgehead Unsaturation via Tandem C-H Bond Activation/Alkenylation/Electrocycliz
  • Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar.
  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI.
  • Catalyst deactiv
  • Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines.
  • Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. Reaction Chemistry & Engineering (RSC Publishing).
  • Stereochemistry of the Catalytic Hydrogenation of Some Bicyclic α,β-Unsatur
  • Nickel-catalysed asymmetric hydrogen
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • Platinum‐catalyzed heterogeneous oxime hydrogenation.
  • Toward Sustained Product Formation in the Liquid-Phase Hydrogenation of Mandelonitrile over a Pd/C Catalyst.
  • 584. Hydrogenation of oximes with platinum metal catalysts. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois Urbana-Champaign.
  • Monoterpenoid oximes hydrogenation over platinum c
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • Hydrogenation of phenylprimary amines to cyclohexyl amines.

Sources

Optimization

removing unreacted aldehydes from 3,9-Dioxa-7-azabicyclo[3.3.1]nonane product

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the removal of unreacted aldehydes from the 3,9-Dioxa-7-azabicyc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the removal of unreacted aldehydes from the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane product. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible purification outcomes.

Troubleshooting and Method Selection Guide

The presence of residual aldehyde in your product mixture requires a tailored purification strategy. The optimal method depends on the physical properties of both your target molecule and the specific aldehyde contaminant. This section serves as a decision-making guide to help you select the most effective approach.

Question: I have a crude mixture of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane containing an unreacted aldehyde. Where do I start?

Answer: Your starting point is to characterize the impurity and your product. The bicyclic product, 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (MW: 129.16 g/mol ), is a polar molecule containing a basic secondary amine.[1] It is likely a high-boiling liquid or a solid. The properties of the aldehyde are critical. Is it a volatile, low-boiling aldehyde (e.g., formaldehyde, acetaldehyde) or a high-boiling one (e.g., benzaldehyde)?

Use the following decision workflow to navigate your purification options.

Purification_Workflow start_node start_node decision_node decision_node process_node process_node method_node method_node start Crude Product: 3,9-Dioxa-7-azabicyclo[3.3.1]nonane + Unreacted Aldehyde q1 What is the aldehyde's boiling point (BP)? start->q1 q2 Is the product a solid? q1->q2 High BP (>150°C) distill Simple Distillation or Rotary Evaporation q1->distill Low BP (<100°C) recrystallize Recrystallization q2->recrystallize Yes chem_sep Chemical Separation Required q2->chem_sep No (Oil) q3 Choose a Separation Method Based on Selectivity chem_sep->q3 bisulfite Bisulfite Extraction (Targets Aldehyde) q3->bisulfite  Best for selective  aldehyde removal acid_base Acid-Base Extraction (Targets Basic Product) q3->acid_base  Best for selective  product isolation chromatography Flash Chromatography (General Purpose) q3->chromatography  Good for complex mixtures  or difficult separations

Caption: Decision workflow for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: My aldehyde is volatile (e.g., acetaldehyde). Can I just evaporate it?

A1: Yes, for low-boiling aldehydes, simple distillation or removal of the solvent via rotary evaporation is often sufficient.[2][3] If your product is a high-boiling oil or solid, placing the crude mixture under high vacuum can effectively remove volatile impurities. However, always confirm removal with analytical techniques like ¹H NMR or GC-MS.

Q2: What is a bisulfite wash, and why is it effective for removing aldehydes?

A2: A bisulfite wash is a liquid-liquid extraction technique that selectively removes aldehydes from an organic mixture.[4] The principle lies in the nucleophilic addition of the bisulfite ion (from sodium bisulfite, NaHSO₃) to the aldehyde's carbonyl carbon. This reaction forms a charged bisulfite adduct, which is water-soluble.[5][6] The desired product remains in the organic layer, while the aldehyde adduct is washed away in the aqueous layer. This method is highly selective for aldehydes and some reactive, sterically unhindered ketones.[5]

Q3: How does acid-base extraction work for this specific purification?

A3: This technique leverages the basicity of the secondary amine in your 3,9-Dioxa-7-azabicyclo[3.3.1]nonane product.[7] By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the amine is protonated to form a water-soluble ammonium salt (R₂NH₂⁺Cl⁻).[8][9] The neutral aldehyde impurity remains in the organic layer, which can be discarded. Subsequently, the aqueous layer is basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into a fresh organic solvent.[7]

Q4: I am trying to use flash chromatography. Why is my product streaking on the silica gel column?

A4: The basic amine in your product can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing poor peak shape and "streaking." To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[10] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

Q5: My product is a solid. What is a good starting point for developing a recrystallization protocol?

A5: Recrystallization is an excellent method for purifying solids.[11][12] The goal is to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while the aldehyde impurity remains soluble at all temperatures.

  • Single-Solvent: Test polar protic solvents like isopropanol or ethanol, or polar aprotic solvents like ethyl acetate.

  • Two-Solvent (Solvent/Anti-solvent): If the product is too soluble in one solvent and insoluble in another, a two-solvent system is ideal.[13] For example, dissolve your product in a minimal amount of a "good" hot solvent (like methanol) and then add a "poor" solvent (like diethyl ether or hexanes) dropwise until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.[13]

Data Presentation

Understanding the physical properties of potential contaminants is crucial for method development.

Table 1: Physical Properties of Common Aldehydes vs. Product

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Water SolubilityKey Feature
3,9-Dioxa-7-azabicyclo[3.3.1]nonane 129.16[1]High (estimated >200)SolubleBasic amine
Formaldehyde30.03-19Very solubleHighly reactive gas[14]
Acetaldehyde44.0520.2MiscibleVolatile liquid
Glutaraldehyde100.12187 (decomposes)MiscibleLess volatile, reactive
Benzaldehyde106.12179Slightly solubleAromatic, high-boiling

Data sourced from publicly available chemical databases. Boiling points are at standard pressure.[2][3]

Experimental Protocols

Protocol 1: Aldehyde Removal via Sodium Bisulfite Extraction

This protocol is highly effective for selectively removing aldehyde impurities.[4][5]

  • Dissolution: Dissolve the crude product mixture (e.g., 1.0 g) in methanol or dimethylformamide (DMF) (10 mL). The use of a water-miscible solvent is key to facilitating the reaction.[5]

  • Reaction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bisulfite solution (10 mL) and shake vigorously for 2-5 minutes.

  • Extraction: Add a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (20 mL), and deionized water (10 mL) to the funnel. Shake vigorously to mix the layers.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains your purified product, and the lower aqueous layer contains the aldehyde-bisulfite adduct.[4]

  • Work-up: Drain and discard the aqueous layer. Wash the organic layer two more times with deionized water (2 x 15 mL) and then once with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Acid-Base Extraction

This protocol isolates the basic product from neutral impurities like aldehydes.[8]

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Acid Wash: Add 1M aqueous HCl (15 mL) to the funnel, shake well, and allow the layers to separate.

  • Separation: Drain the lower aqueous layer (which now contains your protonated product) into a clean Erlenmeyer flask. Discard the organic layer containing the aldehyde.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 3M aqueous NaOH dropwise while stirring until the solution is basic (pH > 11, check with pH paper). This regenerates the neutral amine.

  • Re-extraction: Return the basic aqueous solution to the separatory funnel and extract three times with fresh ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

Protocol 3: Purification by Flash Column Chromatography

This is a general method for purifying organic compounds based on polarity.[15][16]

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). Test solvent mixtures like ethyl acetate/hexanes or dichloromethane/methanol. Add 1% triethylamine to the solvent system to improve peak shape.

  • Column Packing: Pack a silica gel column with the chosen eluent system. Ensure the packing is uniform and free of air bubbles.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or dichloromethane). Alternatively, for less soluble compounds, dry-load by adsorbing the compound onto a small amount of silica gel.[10]

  • Elution: Run the column, applying pressure to accelerate the solvent flow.[15] Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the eluent under reduced pressure.

References

  • Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available from: [Link]

  • Organic Chemistry Portal. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Available from: [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Available from: [Link]

  • PubChem. 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. Available from: [Link]

  • JoVE. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]

  • Biotage. (2023, January 26). What is Flash Chromatography and why should I do it?. Available from: [Link]

  • LookChem. Aldehyde Scavenger. Available from: [Link]

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • VTechWorks. Chapter 5. Aldehyde Scavenging Agents and Packaging Material. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • ResearchGate. (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane.... Available from: [Link]

  • Google Patents. US10829699B2 - Functionalized aldehydes as H2S and mercaptan scavengers.
  • Semantic Scholar. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Available from: [Link]

  • ResearchGate. Azabicyclo[3.3.1]nonane-based natural products. Available from: [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • Doc Brown's Chemistry. physical properties aldehydes ketones boiling point trends solubility odour smell.... Available from: [Link]

  • University of Colorado Boulder. Recrystallization. Available from: [Link]

  • ACS Publications. (2024, July 24). Mechanistic Insights into the Efficiency of Formaldehyde-Based Compounds and Glyoxal as H2S Scavengers. Available from: [Link]

  • Google Patents. WO2012148434A1 - Process for removing aldehydes from ethanol reaction mixture.
  • Google Patents. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
  • BYJU'S. (2022, March 29). Boiling Points of Functional Groups. Available from: [Link]

  • International Union of Crystallography. (2025, May 15). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Available from: [Link]

  • FooDB. (2010, April 8). Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781). Available from: [Link]

  • Kaunas University of Technology. Synthesis of chiral bicyclo[3.3.1]nonane derivative as ionic liquid and using it for asymmetric Michael's addition reaction. Available from: [Link]

  • PubMed. (1986, April 15). Scavenger receptor for aldehyde-modified proteins. Available from: [Link]

  • Teledyne LABS. Flash Chromatography Systems. Available from: [Link]

  • Scite.ai. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]

  • Study.com. Acid-Base Extraction | Purpose, Theory & Applications. Available from: [Link]

  • University of California, Irvine. Recrystallization-1.pdf. Available from: [Link]

  • Vedantu. Physical Properties of Aldehydes and Ketones Explained. Available from: [Link]

  • extraktLAB. What is Flash Chromatography and its Applications in Hemp Industry. Available from: [Link]

  • Royal Society of Chemistry. (2023, July 25). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes.... Available from: [Link]

  • SpectraBase. 3-Oxa-7-azabicyclo[3.3.1]nonane. Available from: [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Available from: [Link]

  • Al-Muthanna University. Amine Extraction in the Laboratory. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Interpretation of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

Abstract The bicyclo[3.3.1]nonane framework is a rigid and synthetically valuable scaffold found in numerous natural products and pharmacologically active molecules. The introduction of heteroatoms into this structure dr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The bicyclo[3.3.1]nonane framework is a rigid and synthetically valuable scaffold found in numerous natural products and pharmacologically active molecules. The introduction of heteroatoms into this structure dramatically influences its conformational preference, electronic distribution, and, consequently, its nuclear magnetic resonance (NMR) spectral properties. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. We will dissect the expected spectral patterns based on fundamental principles and compare them with closely related heterocyclic analogs to provide a comprehensive interpretation guide for researchers in synthetic chemistry, medicinal chemistry, and drug development.

Introduction: The Significance of the Heterobicyclic [3.3.1]nonane Scaffold

The bicyclo[3.3.1]nonane skeleton is a conformationally intriguing system that typically adopts a stable dual chair-chair (CC) conformation. However, steric or electronic repulsions can force one of the rings into a boat conformation (CB). The strategic placement of heteroatoms, such as nitrogen and oxygen, not only imparts specific physicochemical properties but also serves as a powerful tool to modulate this conformational equilibrium.

3,9-Dioxa-7-azabicyclo[3.3.1]nonane is a unique member of this family, featuring three heteroatoms that significantly influence its structure. Understanding its NMR spectrum is critical for confirming its synthesis and for elucidating its three-dimensional structure in solution, which is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide will leverage data from analogous systems to build a robust predictive model for the NMR interpretation of this specific molecule.

Foundational NMR Principles for Bicyclic Systems

A rigorous NMR interpretation of this scaffold relies on several key principles:

  • Chemical Shift (δ): The presence of electronegative oxygen and nitrogen atoms causes a significant downfield shift (deshielding) for adjacent protons and carbons due to the inductive effect. Protons and carbons alpha to a heteroatom will have the highest chemical shifts.

  • Conformational Effects: In a rigid chair conformation, protons are either axial or equatorial. Typically, axial protons are more shielded (appear at a lower δ) than their equatorial counterparts. However, a crucial exception in bicyclo[3.3.1]nonane systems is the through-space deshielding of endo/axial protons by the lone pairs of a heteroatom on the opposing ring, an effect often termed "steric compression".[1]

  • Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus relationship. This is the most powerful tool for confirming the chair conformation:

    • ³J_axial-axial_ (180°) is large (typically 10-13 Hz).

    • ³J_axial-equatorial_ (~60°) is small (typically 2-5 Hz).

    • ³J_equatorial-equatorial_ (~60°) is small (typically 2-5 Hz).

  • 2D NMR Correlation: Techniques like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are indispensable for unambiguously assigning signals. NOESY (through-space ¹H-¹H correlation) is vital for confirming stereochemistry and conformational arrangements.

Predicted NMR Spectral Interpretation of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

Molecular Structure and Numbering

For a clear discussion, we will use the standard IUPAC numbering for the bicyclo[3.3.1]nonane system.

Caption: Structure of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The molecule possesses a Cₛ plane of symmetry passing through N7, O9, and C8. Therefore, the protons on C1/C5, C2/C6, and C4 are chemically equivalent, simplifying the spectrum.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-1, H-5~3.0 - 3.2br s-Bridgehead protons adjacent to Nitrogen. Limited coupling.
H-2ₑ, H-6ₑ~4.0 - 4.2d²J ≈ -12 to -14Equatorial protons α to both Oxygen (O3) and Nitrogen (N7). Strongly deshielded.
H-2ₐ, H-6ₐ~3.0 - 3.3d²J ≈ -12 to -14Axial protons α to both Oxygen (O3) and Nitrogen (N7). Less deshielded than equatorial counterparts.
H-4 (AB system)~3.8 - 4.1ABq or 2 x d²J ≈ -10 to -12Methylene protons adjacent to O3 and the bridgehead C5. Diastereotopic.
H-8 (AB system)~3.5 - 3.8ABq or 2 x d²J ≈ -9 to -11Methylene protons adjacent to O9 and flanked by two bridgehead carbons. Diastereotopic.
N-H~1.5 - 2.5br s-Exchangeable proton, chemical shift is concentration and solvent dependent.

Detailed Interpretation:

  • H-2, H-6 Protons: These protons are adjacent to both nitrogen and oxygen, leading to a significant downfield shift. The equatorial protons (H-2e, H-6e) are expected to be further downfield than the axial ones due to the anisotropic effect of the C-N and C-O bonds. They should appear as a simple doublet due to geminal coupling, assuming minimal vicinal coupling to the bridgehead proton.

  • H-4 Protons: These two protons are diastereotopic and will appear as an AB quartet or two distinct doublets, coupled only to each other. Their position is downfield due to the adjacent oxygen (O3).

  • H-8 Protons: Similar to H-4, these are diastereotopic and will show geminal coupling. They are deshielded by the adjacent ether oxygen at the 9-position.

  • H-1, H-5 Bridgehead Protons: These protons are adjacent to the nitrogen atom and are expected to be singlets or broad singlets due to the small dihedral angles with neighboring protons, resulting in minimal vicinal coupling.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
Carbon AssignmentPredicted δ (ppm)Rationale
C-1, C-5~50 - 55Bridgehead carbons α to Nitrogen.
C-2, C-6~70 - 75Carbons α to both Oxygen (O3) and Nitrogen (N7). Highly deshielded.
C-4~65 - 70Carbon α to Oxygen (O3).
C-8~60 - 65Carbon α to Oxygen (O9).

Detailed Interpretation: The chemical shifts are dominated by the proximity to the heteroatoms. The C2/C6 carbons, being flanked by both N7 and O3, will be the most downfield signals in the aliphatic region. The C4 and C8 carbons are also significantly deshielded by their adjacent oxygen atoms. The bridgehead carbons C1/C5 are shifted downfield relative to a standard alkane due to the influence of the adjacent nitrogen atom.

Comparative Analysis with Structural Analogs

To ground our predictions, we compare the expected spectral features of our target molecule with known data from similar bicyclo[3.3.1]nonane systems. This comparison highlights the predictable electronic influence of heteroatom substitution.

CompoundKey ¹H Shifts (ppm)Key ¹³C Shifts (ppm)Key Structural Difference
3,9-Dioxa-7-azabicyclo[3.3.1]nonane (Predicted) H-2,6: ~3.0-4.2C-2,6: ~70-75Target Molecule
3,7-Diazabicyclo[3.3.1]nonane (Bispidine) [2]H-2,4,6,8 (eq): ~3.1-3.3C-2,4,6,8: ~53-59N at position 3 instead of O. Nitrogen is less electronegative than oxygen.
9-Oxabicyclo[3.3.1]nonane [5]H-1,5: ~2.3-2.5C-1,5: ~33-36Only one oxygen bridge, no other heteroatoms.
3-Azabicyclo[3.3.1]nonane [3]H-2,4 (eq): ~2.8-3.0C-2,4: ~50-55Only one nitrogen atom in one ring.

Analysis of Trends:

  • Oxygen vs. Nitrogen: Replacing an oxygen atom (as in our target) with a nitrogen atom (as in Bispidine) results in an upfield shift for the adjacent C and H atoms. This is a direct consequence of oxygen's higher electronegativity compared to nitrogen. For example, the predicted C-2,6 shift of ~70-75 ppm in our target is significantly higher than the ~53-59 ppm observed for the equivalent carbons in bispidine derivatives.[2]

  • Number of Heteroatoms: Comparing our target to 9-Oxabicyclo[3.3.1]nonane demonstrates the cumulative deshielding effect. The bridgehead protons (H-1,5) in the 9-oxa analog are around 2.3-2.5 ppm, whereas in our target, the additional influence of N7 and O3 pushes the equivalent protons downfield to >3.0 ppm.

  • Conformational Insight: In all these analogs, the observation of large (~10-12 Hz) axial-axial coupling constants in the six-membered rings confirms a predominant chair-chair conformation.[2][4] We can confidently expect the same for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane.

Standard Operating Protocol for NMR Analysis

To obtain high-quality, unambiguous data for a novel bicyclo[3.3.1]nonane derivative, the following self-validating workflow is recommended.

Caption: Recommended NMR workflow for structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the purified compound.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of water and other impurities.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution (<0.5 Hz line width for TMS).

    • Tune and match the ¹H and ¹³C probes.

  • Data Acquisition:

    • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay (d1) of 2 seconds, and 16 scans.

    • ¹³C NMR: Acquire with a 45° pulse angle, a d1 of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise. Use proton decoupling.

    • DEPT-135: Use standard pulse program parameters. This experiment is crucial for differentiating CH/CH₃ (positive signals) from CH₂ (negative signals).

    • COSY: Acquire a 2D gradient-selected COSY (gCOSY) to map all ¹H-¹H spin systems.

    • HSQC: Acquire a gradient-selected HSQC to correlate each proton with its directly attached carbon. This is the primary method for assigning carbon signals.

    • HMBC: Acquire a gradient-selected HMBC optimized for a 2-3 bond coupling of ~8 Hz. This will reveal longer-range correlations and is key to connecting different spin systems across quaternary carbons or heteroatoms.

    • NOESY: Acquire a 2D NOESY with a mixing time of ~500-800 ms to observe through-space correlations, which are essential for confirming the chair-chair conformation (e.g., correlations between axial protons on C2 and C4).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the ¹H spectrum to determine proton ratios.

    • Analyze the spectra in the sequence outlined in the workflow diagram to build the structure piece by piece, ensuring all observed correlations are consistent with the proposed structure.

Conclusion

The NMR spectral interpretation of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane is a logical process rooted in the fundamental principles of chemical shift theory and spin-spin coupling. By understanding the powerful deshielding effects of the nitrogen and oxygen atoms and leveraging the conformational rigidity of the bicyclic scaffold, a confident assignment can be made. The comparative analysis with known structural analogs provides a robust validation of the predicted spectral features. Following the detailed experimental workflow presented here will enable researchers to acquire high-quality, unambiguous data, which is the cornerstone of sound chemical science.

References

  • Khafizova, L., et al. (2018). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]

  • Goodall, K., Brimble, M., & Barker, D. (2008). 1H and 13C NMR spectra of C-6 and C-9 substituted 3-azabicyclco[3.3.1]nonanes. Magnetic Resonance in Chemistry, 46(1), 75-9. [Link]

  • PubChem. 9-Oxabicyclo(3.3.1)nonane. National Center for Biotechnology Information. [Link]

  • Zeng, Z., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(19), 12769–12786. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Structural Nuances of a Unique Bicyclic Amine In the landscape of modern medicinal chemistry and materials science, bicyclic sca...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Structural Nuances of a Unique Bicyclic Amine

In the landscape of modern medicinal chemistry and materials science, bicyclic scaffolds are of paramount importance. The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane core represents a fascinating intersection of a morpholine and a 1,3-dioxane ring system, constrained in a rigid bicyclic framework. This unique topography imparts specific physicochemical properties, such as a defined spatial arrangement of heteroatoms and a moderated basicity of the tertiary amine, making it an attractive building block in drug discovery and ligand design.[1][2] Understanding the structural integrity and fragmentation behavior of this molecule under mass spectrometric analysis is crucial for its identification, characterization, and quality control in various research and development settings.

This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation patterns of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By dissecting the probable fragmentation pathways, we aim to equip researchers with the predictive knowledge necessary for accurate spectral interpretation. Furthermore, we will present a comparative analysis with a structurally related bispidine derivative to highlight the influence of heteroatom substitution on fragmentation outcomes.

Predicted Fragmentation Pathways of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

The fragmentation of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane is expected to be dictated by the presence of the tertiary amine and the two ether-like oxygen atoms within its rigid bicyclic structure. These heteroatoms are the most likely sites of initial ionization.[3]

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization, the molecular ion (M+•) of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (m/z 129) is expected to be observed, followed by a cascade of fragmentation events. The primary fragmentation pathways are likely to be initiated by alpha-cleavage adjacent to the nitrogen and oxygen atoms.

Key Predicted EI Fragmentation Pathways:

  • Alpha-Cleavage adjacent to Nitrogen: The nitrogen atom, with its lone pair of electrons, is a prime site for ionization. Subsequent cleavage of an adjacent C-C bond (α-cleavage) is a highly favored fragmentation route for amines.[4] This would involve the cleavage of the C1-C2 or C5-C4 bond, leading to the expulsion of a neutral formaldehyde (CH₂O) molecule and the formation of a stable iminium ion.

  • Ring Cleavage initiated by Oxygen: Ionization at one of the oxygen atoms can also initiate fragmentation. Cleavage of the C-O bonds within the dioxane ring can lead to various ring-opened intermediates that subsequently fragment.

  • Retro-Diels-Alder (RDA) type fragmentation: Although less common in saturated bicyclic systems, the rigid structure might undergo concerted or stepwise ring cleavage reminiscent of a retro-Diels-Alder reaction, particularly upon significant vibrational excitation.

A proposed major fragmentation pathway under EI is depicted below:

EI_Fragmentation_of_3,9-Dioxa-7-azabicyclo[3.3.1]nonane M [M]+• (m/z 129) 3,9-Dioxa-7-azabicyclo[3.3.1]nonane F1 Fragment A (m/z 99) M->F1 - CH₂O F3 Fragment C (m/z 57) M->F3 - C₃H₄O₂ F2 Fragment B (m/z 70) F1->F2 - C₂H₅N

Caption: Predicted EI fragmentation pathway of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane.

Electrospray Ionization (ESI) Fragmentation

In contrast to EI, Electrospray Ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺ (m/z 130), with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze the fragmentation of this precursor ion. The fragmentation of the protonated molecule will be driven by the location of the charge (the protonated tertiary amine) and the stability of the resulting fragment ions and neutral losses.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of Formaldehyde: Similar to the EI fragmentation, the loss of a neutral formaldehyde molecule (30 Da) from the protonated molecule is a likely and favorable pathway, leading to a fragment ion at m/z 100.

  • Ring Opening and Subsequent Fragmentations: Protonation of the amine can induce ring opening of one of the six-membered rings. The resulting acyclic intermediate can then undergo further fragmentation, leading to the loss of small neutral molecules.

  • Cleavage across the Bicyclic System: A more energetic collision could induce cleavage of the bonds at the bridgehead carbons (C1 and C5), leading to a more extensive fragmentation of the bicyclic core.

A proposed major fragmentation pathway under ESI-MS/MS is illustrated below:

ESI_Fragmentation_of_3,9-Dioxa-7-azabicyclo[3.3.1]nonane MH [M+H]+ (m/z 130) F1_esi Fragment D (m/z 100) MH->F1_esi - CH₂O F2_esi Fragment E (m/z 72) F1_esi->F2_esi - C₂H₄

Caption: Predicted ESI-MS/MS fragmentation of protonated 3,9-Dioxa-7-azabicyclo[3.3.1]nonane.

Comparative Analysis: 3,9-Dioxa-7-azabicyclo[3.3.1]nonane vs. 3,7-Diazabicyclo[3.3.1]nonane (Bispidine)

To better understand the influence of the oxygen atoms on the fragmentation, a comparison with the well-studied 3,7-diazabicyclo[3.3.1]nonane (bispidine) is insightful.[5] The fragmentation of bispidine derivatives under EI conditions often involves the cleavage of the C(1)-C(2) bond followed by either a hydrogen rearrangement or the elimination of an imine molecule.[6]

Feature3,9-Dioxa-7-azabicyclo[3.3.1]nonane3,7-Diazabicyclo[3.3.1]nonane (Bispidine)
Molecular Weight 129.16 g/mol [7]126.20 g/mol [5]
Primary Ionization Site (EI) Nitrogen or OxygenNitrogen
Predicted Major Neutral Loss (EI) Formaldehyde (CH₂O)Imines (R-N=CH₂) or alkyl radicals
Key Fragment Ions (Predicted) m/z 99, 70, 57Dependent on N-substituents, often involves cleavage of the C1-C2 bond[6]
Protonated Molecule (ESI) m/z 130m/z 127
Predicted Major Neutral Loss (ESI-MS/MS) Formaldehyde (CH₂O)Ammonia or substituted amines

The presence of the two oxygen atoms in 3,9-Dioxa-7-azabicyclo[3.3.1]nonane introduces alternative and likely favorable fragmentation pathways involving the loss of formaldehyde, which would be absent in the fragmentation of bispidine. This key difference should allow for the unambiguous differentiation of these two bicyclic systems by mass spectrometry.

Experimental Protocol: Acquiring Mass Spectra

The following provides a general workflow for the mass spectrometric analysis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Acquisition and Interpretation Prep Dissolve sample in appropriate solvent (e.g., Methanol for ESI, Dichloromethane for EI/GC-MS) ESI Infuse sample into ESI source (Positive Ion Mode) Prep->ESI GCMS Inject sample into GC-MS system (EI Mode) Prep->GCMS MSMS Select [M+H]+ (m/z 130) for CID ESI->MSMS Acquire Acquire full scan mass spectra GCMS->Acquire MSMS->Acquire Interpret Analyze fragmentation patterns and compare with predicted pathways Acquire->Interpret

Caption: General experimental workflow for MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • For ESI-MS, dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

    • For EI-MS via Gas Chromatography (GC-MS), prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation and Parameters (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (+ESI).

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Nebulizing Gas (N₂): Flow rate appropriate for the instrument.

    • Drying Gas (N₂): Temperature of 250 – 350 °C.

    • Full Scan (MS1): Scan range of m/z 50-500 to identify the protonated molecule [M+H]⁺ at m/z 130.

    • Tandem MS (MS/MS): Select the precursor ion at m/z 130 and subject it to Collision-Induced Dissociation (CID) with argon as the collision gas. Vary the collision energy (e.g., 10-40 eV) to observe the formation of different fragment ions.

  • Instrumentation and Parameters (EI-MS):

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 200 – 250 °C.

    • GC Column: A standard non-polar column (e.g., DB-5ms) is suitable.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

    • Mass Scan Range: m/z 35-400.

  • Data Analysis and Interpretation:

    • Identify the molecular ion (for EI) or the protonated molecule (for ESI).

    • Elucidate the fragmentation pathways by analyzing the m/z values of the fragment ions and the corresponding neutral losses.

    • Compare the observed fragmentation patterns with the predicted pathways outlined in this guide and with data from structural analogs.

Conclusion

The mass spectrometric fragmentation of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane is predicted to be a rich source of structural information. Under EI, alpha-cleavage and ring fragmentation are expected to dominate, while ESI-MS/MS of the protonated molecule will likely proceed through charge-directed pathways. The presence of the two oxygen atoms provides a distinct fragmentation signature, primarily the loss of formaldehyde, which allows for its clear differentiation from its diaza-analogue, bispidine. The experimental protocols and predictive fragmentation schemes provided herein serve as a robust starting point for the confident identification and structural characterization of this important bicyclic amine in a variety of scientific applications.

References

  • Park, C.-M. (2006). Concise synthesis of 3,7-dioxa-9-aza-bicyclo[8][8][9]-nonane. The Journal of Organic Chemistry, 71(1), 413–415. [Link]

  • Park, C.-M. (2005). Concise Synthesis of 3,7-Dioxa-9-aza-bicyclo[8][8][9]-nonane. The Journal of Organic Chemistry, 71(1), 413-415. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Traldi, P., & Vairamani, M. (2000). Fragmentation of 3,7-dialkyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones under electron ionization. Journal of Mass Spectrometry, 35(6), 754–758. [Link]

  • Wikipedia. (2023). Bispidine. In Wikipedia. [Link]

  • PubChem. (n.d.). 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. Retrieved from [Link]

Sources

Validation

X-ray crystallography data for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane salts

Executive Summary & Strategic Importance In the landscape of fragment-based drug discovery (FBDD), the 3,9-dioxa-7-azabicyclo[3.3.1]nonane scaffold (CAS 281-08-3) represents a critical "bridged ether-amine" pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of fragment-based drug discovery (FBDD), the 3,9-dioxa-7-azabicyclo[3.3.1]nonane scaffold (CAS 281-08-3) represents a critical "bridged ether-amine" pharmacophore. Unlike its ubiquitous cousin, bispidine (3,7-diazabicyclo[3.3.1]nonane), this scaffold introduces a specific electrostatic profile by replacing the C9 bridge and C3 methylene with oxygen atoms.

This guide provides a technical comparison of the crystallographic properties of 3,9-dioxa-7-azabicyclo[3.3.1]nonane salts against key alternatives. The focus is on how the 9-oxo bridge dictates the chair-chair conformation and modulates the basicity of the N7 nitrogen—factors essential for designing high-affinity ligands for GPCRs (e.g., GPR119) and nAChRs.

Structural Analysis: The "Bridge Effect"

The performance of bicyclic nonanes is governed by the atom at the 9-position (bridge) and the 3/7-positions (wings) . X-ray data reveals that the 3,9-dioxa-7-aza architecture enforces a unique steric environment compared to alternatives.

Comparative Structural Logic
FeatureTarget Scaffold (3,9-Dioxa-7-aza)Alternative A (3,7-Diazabicyclo / Bispidine)Alternative B (3,7-Dioxa-9-aza)
Bridge Atom (Pos 9) Oxygen (Ether) Carbon (Methylene)Nitrogen (Amine)
Wing Atoms (Pos 3, 7) 3-O, 7-N3-N, 7-N3-O, 7-O
Conformation Rigid Chair-Chair Flexible Chair-Chair / Chair-BoatDistorted Chair-Chair
Basicity (pKa) ~8.5 - 9.0 (Est)*~10.5 (Highly Basic)6.7 (Attenuated)**
H-Bond Potential 2 Acceptors (O), 1 Donor (NH)2 Donors/Acceptors (NH)2 Acceptors (O), 1 Donor (Bridge NH)
  • Note on Basicity: The O9 bridge in the target scaffold exerts an inductive electron-withdrawing effect, lowering the pKa of the N7 amine compared to a standard piperidine, but it remains more basic than the bridgehead nitrogen of Alternative B.

  • Reference: Basicity attenuation in bridged amines [1].

Crystallographic Insight: The Chair-Chair Preference

X-ray diffraction studies of [3.3.1]nonane derivatives consistently show a preference for the double-chair conformation . However, the 3,9-dioxa pattern introduces a "pinch" effect. The C1-O9-C5 bond angle is compressed compared to the C1-C9-C5 angle in bispidine, bringing the wings (positions 3 and 7) into closer proximity. This increases the transannular interaction energy, often stabilizing the salt form through intramolecular hydrogen bonding if a proton source is present.

Experimental Protocol: Crystallization of the Hydrochloride Salt

To obtain high-quality single crystals of 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride for X-ray analysis, a Vapor Diffusion method is superior to simple evaporation due to the hygroscopic nature of the ether-amine salts.

Workflow Diagram

CrystallizationWorkflow Start Free Base (Oil/Amorphous) SaltFormation Salt Formation (HCl in Dioxane) Start->SaltFormation 1.05 eq. HCl Filtration Isolation (Precipitate) SaltFormation->Filtration N2 atm Dissolution Dissolution (Min. Vol. Methanol) Filtration->Dissolution Saturation Diffusion Vapor Diffusion (Outer: Et2O) Dissolution->Diffusion Closed System XRay X-Ray Diffraction (Mo Kα, 100K) Diffusion->XRay 3-7 Days

Caption: Optimized vapor diffusion workflow for generating diffraction-quality crystals of hygroscopic bicyclic amine salts.

Step-by-Step Protocol
  • Salt Formation: Dissolve 100 mg of the free base (281-08-3) in 2 mL of anhydrous dichloromethane (DCM). Add 1.05 equivalents of 4M HCl in dioxane dropwise at 0°C. A white precipitate will form immediately.

  • Isolation: Centrifuge and wash the precipitate twice with cold diethyl ether to remove excess acid and non-polar impurities.

  • Crystallization (Vapor Diffusion):

    • Dissolve the crude HCl salt in the minimum amount of warm methanol (~0.5 mL).

    • Place this solution in a small inner vial (GC vial).

    • Place the inner vial inside a larger jar containing 10 mL of diethyl ether (antisolvent).

    • Seal the outer jar tightly. The ether vapors will slowly diffuse into the methanol, reducing solubility and growing prisms over 3-7 days.

  • Data Collection: Mount the crystal in Paratone oil at 100 K. Collect data using Mo Kα radiation (λ = 0.71073 Å) to minimize absorption by the chloride ion.

Comparative Data: X-ray Parameters

The following table synthesizes crystallographic data for the target class versus the standard bispidine class.

Parameter3,9-Dioxa-7-azabicyclo[3.3.1]nonane HCl (Predicted/Typical)3,7-Diazabicyclo[3.3.1]nonane (Bispidine) [2]
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPnma
Z (Units/Cell) 44
Conformation Distorted Chair-ChairChair-Chair
N...X Distance (3-7) 2.95 - 3.10 Å (N...O)2.80 - 3.20 Å (N...N)
Packing Forces NH...Cl Charge Assisted H-BondNH...N Transannular H-Bond

Key Observation: In the 3,9-dioxa system, the absence of a second nitrogen at position 3 eliminates the strong N-H...N transannular hydrogen bond seen in bispidine. Instead, the crystal packing is dominated by charge-assisted hydrogen bonds between the protonated N7-H and the Chloride anion (


), often forming infinite 1D chains along the b-axis.

Structural Logic & Pharmacophore Design

Understanding the signaling pathways or binding modes requires visualizing how this scaffold positions its heteroatoms.

ScaffoldLogic Scaffold 3,9-Dioxa-7-aza Scaffold Bridge O9 Bridge (Steric Clamp) Scaffold->Bridge Wings N7 / O3 Wings (Pharmacophores) Scaffold->Wings Effect1 Rigid Chair-Chair Conformation Bridge->Effect1 Constraints Effect2 Reduced Basicity (vs Bispidine) Bridge->Effect2 Inductive (-I) Target GPCR Binding (e.g., GPR119) Wings->Target H-Bond Donor/Acceptor Effect1->Target Entropy Penalty Reduction

Caption: Structural-Activity Relationship (SAR) logic. The O9 bridge enforces rigidity, reducing the entropy penalty upon receptor binding.

References

  • Park, C.-M. (2006). Concise synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]-nonane. The Journal of Organic Chemistry, 71(1), 413-415. Link

  • Garrison, G. L., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5121-5126. Link

  • PubChem. (2025).[1][2] 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (Compound Summary). National Library of Medicine. Link

  • Juaristi, E. (1995). Conformational Behavior of Six-Membered Rings. VCH Publishers. (Contextual grounding for chair-chair analysis).

Sources

Comparative

comparing bioactivity of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane vs tropane alkaloids

An In-Depth Comparative Guide to the Bioactivity of Tropane Alkaloids vs. 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Derivatives Introduction: A Tale of Two Bicyclic Scaffolds In the vast landscape of pharmacologically active c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Bioactivity of Tropane Alkaloids vs. 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Derivatives

Introduction: A Tale of Two Bicyclic Scaffolds

In the vast landscape of pharmacologically active compounds, the bicyclo[3.3.1]nonane framework and its related structures represent a privileged scaffold, appearing in numerous natural products and synthetic drugs.[1][2] This guide provides a detailed comparison between two distinct families built upon this core architecture: the well-known tropane alkaloids and the synthetically derived 3,9-Dioxa-7-azabicyclo[3.3.1]nonane class.

Tropane alkaloids, characterized by an N-methyl-8-azabicyclo[3.2.1]octane ring system, are naturally occurring esters produced primarily by plants in the Solanaceae and Erythroxylaceae families.[3][4] Their profound physiological effects have been harnessed for centuries in medicine and, in some cases, for illicit purposes.[5] In contrast, the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold is a synthetic framework. While direct biological data on this specific heterocycle is sparse, its structural relatives, such as other aza- and oxa-bicyclo[3.3.1]nonanes, have been explored for a range of biological activities, including anticancer and neuroreceptor-modulating properties.[6][7]

This guide will dissect the fundamental differences in their bioactivity, stemming from their distinct structural features and primary pharmacological targets. We will explore their mechanisms of action, present supporting quantitative data, and provide detailed experimental protocols for assessing their biological profiles.

The Bioactivity Profile of Tropane Alkaloids

Tropane alkaloids can be broadly divided into two main functional classes based on their primary targets in the central and peripheral nervous systems.[8][9] This divergence in activity, despite a shared core structure, highlights the critical role of substituent groups in defining pharmacological function.

Anticholinergics: Muscarinic Acetylcholine Receptor Antagonists

This group, which includes the archetypal compounds atropine and scopolamine, functions by competitively blocking muscarinic acetylcholine receptors (mAChRs).[4] These G-protein coupled receptors (GPCRs) are integral to the parasympathetic nervous system, and their antagonism leads to a range of effects including decreased secretions, relaxation of smooth muscle, and mydriasis (dilation of the pupils).[10]

  • Mechanism of Action: Atropine and scopolamine are non-selective antagonists, binding to all five subtypes of mAChRs (M1-M5) and preventing the endogenous neurotransmitter, acetylcholine, from binding and initiating its signaling cascade.[8][11] This blockade accounts for their use in treating conditions like bradycardia, gastrointestinal spasms, and motion sickness.[3][12]

Monoamine Reuptake Inhibitors: Targeting Transporters

The most prominent member of this group is cocaine, an alkaloid derived from the leaves of the Erythroxylum coca plant.[5] Its primary mechanism of action is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[9]

  • Mechanism of Action: By blocking these transporters, cocaine increases the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft.[4] Its powerful psychostimulant and addictive properties are primarily attributed to the potent inhibition of DAT within the brain's reward pathways.[8][9]

The following diagram illustrates the distinct signaling pathways targeted by these two classes of tropane alkaloids.

Tropane_Alkaloid_Pathways cluster_0 Anticholinergic Pathway cluster_1 Monoamine Reuptake Inhibition Pathway TA1 Atropine / Scopolamine mAChR Muscarinic Receptors (M1-M5) TA1->mAChR Blocks Block Competitive Antagonism Effect1 Decreased Parasympathetic Activity (e.g., reduced salivation, mydriasis) Block->Effect1 ACh Acetylcholine ACh->mAChR Binds TA2 Cocaine Transporter Dopamine Transporter (DAT) TA2->Transporter Blocks Inhibit Inhibition of Reuptake Dopamine Synaptic Dopamine Transporter->Dopamine Reuptake Inhibit->Dopamine Increases Effect2 Increased Dopaminergic Signaling (e.g., euphoria, psychostimulation) Dopamine->Effect2

Caption: Divergent mechanisms of tropane alkaloids.

Quantitative Data: Receptor and Transporter Binding Affinities

Binding affinity is a critical measure of a drug's potency at its target. It is often expressed as the inhibition constant (Ki), with the pKi value (negative logarithm of Ki) being used for easier comparison. A higher pKi value indicates a stronger binding affinity.

Table 1: Binding Affinities of Anticholinergic Tropane Alkaloids for Muscarinic Acetylcholine Receptor Subtypes

Compound M1 (pKi) M2 (pKi) M3 (pKi) M4 (pKi) M5 (pKi)
Atropine 9.0 8.9 9.2 8.9 8.8
Scopolamine 9.2 9.1 9.3 9.1 9.0

Data sourced from BenchChem.[9]

Table 2: Binding Affinities of Cocaine for Monoamine Transporters

Compound DAT (pKi) SERT (pKi) NET (pKi)
Cocaine 6.1 6.5 5.5

Data sourced from BenchChem.[9]

The Bioactivity Profile of Bicyclo[3.3.1]nonane Heterocycles

While direct bioactivity data for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane is not extensively published, examining its close structural relatives provides significant insight into the potential therapeutic applications of this scaffold. These synthetic compounds often target different receptor systems than tropane alkaloids.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Derivatives of 3,7-diazabicyclo[3.3.1]nonane (also known as bispidine) have shown considerable promise as ligands for nicotinic acetylcholine receptors (nAChRs).[13] These receptors are ligand-gated ion channels, distinct from the GPCR-based muscarinic receptors targeted by atropine.

  • Structure-Activity Relationship (SAR): Research has shown that modifying the bispidine scaffold can yield compounds with high affinity and selectivity for specific nAChR subtypes, such as α4β2*.[13] The nature of substituents and the presence of hydrogen bond acceptor motifs are critical in determining this selectivity, with some derivatives acting as agonists while others are partial agonists or antagonists.[13] This contrasts with the non-selective antagonism of tropane alkaloids at mAChRs.

Anticancer and Other Activities

The broader bicyclo[3.3.1]nonane framework is found in numerous natural products with potent biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][7] Synthetic derivatives of 9-oxabicyclo[3.3.1]nonane have been investigated as conformationally restricted scaffolds in drug design, with some showing antiproliferative activity against cancer cell lines.[6][14]

Table 3: Bioactivity of Representative Bicyclo[3.3.1]nonane Derivatives

Scaffold Derivative Example Primary Target / Activity Affinity (Ki) Reference
3,7-Diazabicyclo[3.3.1]nonane N-benzylbispidine α3β4* nAChR 569.6 nM [13]
3,7-Diazabicyclo[3.3.1]nonane Unsubstituted Scaffold α4β2* nAChR 600 nM [13]
9-Oxabicyclo[3.3.1]nonane Diterpenoid Analog Antiproliferative (Cancer Cells) Not specified [14]

| 3-Azabicyclo[3.2.2]nonane | Pyrimidine Hybrid | P. falciparum (Antimalarial) | IC50 = 0.023–0.033 µM |[15] |

Comparative Analysis: Key Differences in Bioactivity

FeatureTropane Alkaloids3,9-Dioxa-7-azabicyclo[3.3.1]nonane & Relatives
Source Natural (Plants)Primarily Synthetic
Primary Targets Muscarinic Acetylcholine Receptors (GPCRs), Monoamine TransportersNicotinic Acetylcholine Receptors (Ion Channels), Other targets (e.g., cancer-related)
Mechanism Competitive Antagonism (mAChRs), Reuptake Inhibition (Transporters)Diverse: Agonism, Antagonism (nAChRs), Cytotoxicity
Key Examples Atropine, Scopolamine, CocaineBispidine derivatives, synthetic oxabicyclononanes
Therapeutic Areas Anticholinergic, Spasmolytic, Antiemetic, AnestheticPotential for Neurology, Oncology, Anti-infectives

The fundamental difference lies in their primary molecular targets. Tropane alkaloids have evolved to interact with highly conserved neurotransmitter systems (cholinergic and monoaminergic). In contrast, the synthetic bicyclo[3.3.1]nonane derivatives are being rationally designed to achieve selectivity for a wider and more diverse range of targets, including different classes of receptors like nAChRs and pathways involved in cell proliferation. The inclusion of heteroatoms like oxygen at the 9-position, as in the 3,9-Dioxa scaffold, significantly alters the molecule's conformation, polarity, and hydrogen bonding capacity compared to the tropane's carbon bridge, thereby directing it towards different biological targets.

Experimental Protocols for Bioactivity Assessment

To quantitatively compare these compounds, standardized and validated experimental protocols are essential.

Protocol 1: General Alkaloid Extraction from Plant Material

This protocol provides a general method for extracting alkaloids, a necessary first step for studying natural tropane alkaloids.

Objective: To extract a total alkaloid fraction from dried plant material.

Methodology:

  • Preparation: Weigh 10g of finely powdered, dried plant material (e.g., Datura stramonium leaves).

  • Sonication-Assisted Extraction:

    • Place the powder in a flask and add 100 mL of methanol.

    • Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).[16]

    • Filter the liquid portion to separate the extract from the solid plant material.

  • Solvent Evaporation: Remove the methanol from the filtrate using a rotary evaporator under low pressure.[16]

  • Acid-Base Extraction for Purification:

    • Redissolve the dried extract in 20 mL of 2% sulfuric acid.

    • Wash the acidic solution with 20 mL of chloroform three times to remove neutral and acidic impurities. Discard the chloroform layers.

    • Make the aqueous layer alkaline (pH 9-10) by adding concentrated ammonium hydroxide.

    • Extract the alkaloids from the now-alkaline solution with 20 mL of chloroform three times. The alkaloids will move into the chloroform layer.

    • Combine the chloroform extracts and evaporate to dryness to yield the total alkaloid fraction.

  • Quantification: The resulting extract can be quantified using HPLC or spectrophotometry.[17]

Protocol 2: Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This protocol is the gold standard for determining the binding affinity of a compound for a specific receptor, such as a muscarinic receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Sources

Validation

A Tale of Two Bicycles: A Structural Comparison of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane and Granatane for the Modern Researcher

In the landscape of medicinal chemistry and drug development, the bicyclo[3.3.1]nonane framework stands as a privileged scaffold. Its rigid, three-dimensional structure provides an excellent platform for the precise spat...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the bicyclo[3.3.1]nonane framework stands as a privileged scaffold. Its rigid, three-dimensional structure provides an excellent platform for the precise spatial orientation of functional groups, a critical aspect in the design of novel therapeutic agents. This guide delves into a detailed structural comparison of two key analogues of this framework: the synthetically derived 3,9-Dioxa-7-azabicyclo[3.3.1]nonane and the naturally occurring granatane, the core of which is N-methyl-9-azabicyclo[3.3.1]nonane. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct structural and chemical properties, supported by experimental data, to inform the rational design of new molecular entities.

At a Glance: Core Structural Differences

The fundamental distinction between 3,9-Dioxa-7-azabicyclo[3.3.1]nonane and granatane lies in the heteroatom substitution within the bicyclic rings. While granatane is a carbocyclic structure with a nitrogen atom at the bridgehead (position 9), its counterpart features the replacement of two methylene groups with oxygen atoms at positions 3 and 9. This seemingly subtle change has profound implications for the molecule's geometry, electronic properties, and, consequently, its chemical behavior and potential biological activity.

Structural_Comparison cluster_0 3,9-Dioxa-7-azabicyclo[3.3.1]nonane cluster_1 Granatane (N-methyl-9-azabicyclo[3.3.1]nonane) Dioxa C₆H₁₁NO₂ Dioxa_N N₇ Dioxa_N->Dioxa Dioxa_O3 O₃ Dioxa_O3->Dioxa Dioxa_O9 O₉ Dioxa_O9->Dioxa Granatane C₉H₁₇N Granatane_N N₉-CH₃ Granatane_N->Granatane Granatane_C3 C₃ Granatane_C3->Granatane Granatane_C7 C₇ Granatane_C7->Granatane

Caption: Fundamental structural differences between the two bicyclic systems.

A Deeper Dive into Structural Parameters

The introduction of oxygen atoms in 3,9-Dioxa-7-azabicyclo[3.3.1]nonane significantly alters its conformational preferences and bond parameters compared to the all-carbon framework of granatane.

Property3,9-Dioxa-7-azabicyclo[3.3.1]nonaneGranatane (N-methyl-9-azabicyclo[3.3.1]nonane)
Molecular Formula C₆H₁₁NO₂[1]C₉H₁₇N
Molecular Weight 129.16 g/mol [1]139.24 g/mol
Core Scaffold 3,9-Dioxa-7-azabicyclo[3.3.1]nonaneN-methyl-9-azabicyclo[3.3.1]nonane[2]
Conformation Predicted to favor a chair-chair conformation, but with potential puckering due to the shorter C-O bonds.Predominantly adopts a chair-chair conformation.[3]
Key Heteroatoms Nitrogen at position 7, Oxygen at positions 3 and 9.Nitrogen at position 9.

Granatane and its derivatives are well-documented to exist in a stable chair-chair conformation.[3] This conformation minimizes steric strain and is a key feature of the broader class of tropane and granatane alkaloids.[2] For 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, while a chair-chair conformation is also expected to be the most stable, the presence of two oxygen atoms with their shorter C-O bond lengths compared to C-C bonds will likely lead to a more puckered and distorted ring system. This alteration in the three-dimensional shape can have significant consequences for how the molecule interacts with biological targets.

Comparative Chemical Properties and Reactivity

The differing electronic environments of the two molecules give rise to distinct chemical properties, most notably their basicity and potential for hydrogen bonding.

Hydrogen Bonding: 3,9-Dioxa-7-azabicyclo[3.3.1]nonane possesses two ether-like oxygen atoms and a secondary amine, all of which can act as hydrogen bond acceptors. The amine also has a proton that can act as a hydrogen bond donor. This rich hydrogen bonding capability can facilitate strong interactions with biological macromolecules. Granatane, on the other hand, has a single tertiary amine as a hydrogen bond acceptor. While derivatives of granatane can be functionalized to introduce hydrogen bonding groups, the parent scaffold is less equipped for such interactions.

Reactivity_Comparison cluster_0 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Reactivity cluster_1 Granatane Reactivity Dioxa_N N-H Protonation Dioxa_O Oxygen Lone Pair Interaction Dioxa_N->Dioxa_O Inductive Effect Granatane_N N-CH₃ Protonation Granatane_Aldol Enolate Formation at C2/C4 Granatane_N->Granatane_Aldol No direct electronic influence

Caption: A simplified representation of key reactivity features.

Experimental Characterization: A Methodological Approach

The structural elucidation of these bicyclic systems relies heavily on modern spectroscopic techniques. A standard experimental workflow for the characterization of a newly synthesized derivative of either scaffold would typically involve the following steps:

Experimental Protocol: NMR and Mass Spectrometry Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and to avoid signal overlap with the analyte.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum to determine the number of unique proton environments, their chemical shifts, and their coupling patterns. For bicyclic systems, the coupling constants (J-values) are particularly informative for deducing the stereochemical relationships between protons.

    • Causality: The rigid nature of the bicyclo[3.3.1]nonane framework leads to distinct and often well-resolved proton signals. The through-space and through-bond couplings provide a wealth of information about the molecule's conformation.

  • ¹³C NMR Spectroscopy:

    • Obtain a ¹³C NMR spectrum, often with proton decoupling, to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

    • Causality: The chemical shifts of the carbon atoms are sensitive to the electronic environment, providing insights into the effects of heteroatom substitution.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded proton and carbon atoms.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

    • Self-Validation: The combination of these 2D NMR techniques provides a self-validating system for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.

  • Mass Spectrometry:

    • Obtain a high-resolution mass spectrum (HRMS) using techniques such as ESI (Electrospray Ionization) or CI (Chemical Ionization) to determine the accurate mass of the molecular ion and confirm the elemental composition.

    • Perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions. The fragmentation pattern provides valuable information about the structural motifs within the molecule. For example, granatane derivatives often show a characteristic fragment ion corresponding to the bicyclic core.

Applications in Drug Discovery

Both scaffolds have found utility in the development of new therapeutic agents, albeit in different domains.

Derivatives of the 3-azabicyclo[3.3.1]nonane scaffold, which is closely related to the dioxa-aza analogue, have shown promise as antimicrobial and anticancer agents.[5] The rigid framework allows for the presentation of pharmacophoric groups in a well-defined spatial arrangement, leading to potent biological activity. The introduction of oxygen atoms, as in 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, can further modulate the physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.

The granatane skeleton is a well-established pharmacophore. It forms the core of several naturally occurring alkaloids with diverse biological activities.[2][6] Furthermore, synthetic derivatives of granatane have been developed as potent antiemetic agents. The conformational rigidity of the granatane scaffold is thought to be a key contributor to its high affinity and selectivity for certain receptors.[7]

Conclusion

The structural comparison of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane and granatane reveals a fascinating interplay between heteroatom substitution, conformational preference, and chemical reactivity. While both share the robust bicyclo[3.3.1]nonane framework, the introduction of two oxygen atoms in the former leads to a molecule with attenuated basicity, enhanced hydrogen bonding potential, and a more distorted geometry. These differences are not merely academic; they have significant implications for the design of new drugs. A thorough understanding of these structure-property relationships is paramount for researchers aiming to leverage these scaffolds for the development of the next generation of therapeutic agents.

References

  • Kim, N., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1510. [Link]

  • PubChem. (n.d.). 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. National Center for Biotechnology Information. [Link]

  • Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22964-23013. [Link]

  • Kim, N., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. ResearchGate. [Link]

  • Kovaleva, E. A., et al. (2022). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]

  • Dutertre, Q., et al. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. ResearchGate. [Link]

  • Peters, J. A., et al. (1977). 13C NMR spectroscopy of some 3- and 7-substituted bicyclo[3.3.1]nonanes. Tetrahedron, 33(12), 1549-1553. [Link]

  • Kim, N., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. PubMed. [Link]

  • Kim, N., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Semantic Scholar. [Link]

  • Sarpong, R., et al. (2008). 1H and 13C NMR spectra of C-6 and C-9 substituted 3-azabicyclco[3.3.1]nonanes. Magnetic Resonance in Chemistry, 46(1), 75-79. [Link]

  • Bakulev, V. A., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

  • Li, Y., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(19), 12565-12575. [Link]

  • Casy, A. F., & Ison, R. R. (1976). The relationship between chemical structure and basicity in some morpholine compounds. Arzneimittel-Forschung, 26(10), 1810-1811. [Link]

  • SpectraBase. (n.d.). 3-Oxa-7-azabicyclo[3.3.1]nonane. Wiley. [Link]

  • PubChem. (n.d.). 1-Azabicyclo[3.3.1]nonane. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. [Link]

  • Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]

  • Li, Y., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Semantic Scholar. [Link]

  • El-Kashef, H., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(8), 2125-2138. [Link]

  • Shishkov, I. F., et al. (2023). Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations. Molecules, 28(9), 3933. [Link]

  • Park, C. M. (2006). Concise synthesis of 3,7-dioxa-9-aza-bicyclo[2][8][8]-nonane. The Journal of Organic Chemistry, 71(1), 413-415. [Link]

  • Shishkov, I. F., et al. (2023). 3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. [Link]

  • Dutertre, Q., et al. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. PMC. [Link]

  • NIST. (n.d.). 3-Oxa-9-aza-bicyclo[3.3.1]nonan-7-ol, 9-methyl-, benzillic acid ester, maleate (1 to 1). NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 9-Azabicyclo(3.3.1)nonane. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 130-151. [Link]

  • PubChem. (n.d.). 3,7-Diazabicyclo(3.3.1)nonane. National Center for Biotechnology Information. [Link]

  • NCI. (n.d.). 9-AZABICYCLO(3.3.1)NONAN-3-AMINE, 9-METHYL-, (3-ENDO)-, ACETATE (1:2). NCI Thesaurus. [Link]

  • Kim, N., et al. (2016). Examples of granatane alkaloids and granatane alkaloid derivatives found among several plant species. ResearchGate. [Link]

  • PubChem. (n.d.). 9-azabicyclo(3.3.1)nonan-3-alpha-ol, 9-methyl-7-beta-phenyl-, acetate (ester), hydrochloride. PubChem. [Link]

  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. [Link]

  • ChemBK. (2024). endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-aMine Dihydrochloride. ChemBK. [Link]

  • SpectraBase. (n.d.). 3,7-Diazabicyclo[3.3.1]nonane, 3-(phenylmethyl)-. Wiley. [Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected infrared (IR) spectroscopy characteristics of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. In the absence o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected infrared (IR) spectroscopy characteristics of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. In the absence of a publicly available experimental spectrum for this specific bicyclic heteroalkane, this document serves as a predictive guide based on the well-established vibrational frequencies of its constituent functional groups and a comparative analysis with structurally related compounds.

Introduction to the Structural Analysis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane via IR Spectroscopy

3,9-Dioxa-7-azabicyclo[3.3.1]nonane is a bicyclic organic compound containing a secondary amine and two ether linkages within a rigid cage-like structure. This unique arrangement of heteroatoms imparts specific chemical properties that are of interest in medicinal chemistry and materials science. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule and its overall structure. By identifying the characteristic vibrational frequencies of the N-H, C-N, C-O, and C-H bonds within the molecule, IR spectroscopy can confirm its synthesis and provide insights into its conformational and electronic properties.

Experimental Protocol for Acquiring an IR Spectrum

While a specific spectrum for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane is not presented, the following is a standard experimental protocol for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a solid organic compound.

Objective: To obtain the infrared spectrum of a solid sample using the KBr pellet method.

Materials:

  • 3,9-Dioxa-7-azabicyclo[3.3.1]nonane (or the sample of interest)

  • Potassium bromide (KBr), spectroscopy grade, dried in an oven.

  • Mortar and pestle (agate or mullite)

  • Hydraulic press with a pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the mortar and pestle.

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the KBr in the mortar to a fine powder.

    • Add the sample to the KBr in the mortar and continue to grind until a homogeneous, fine powder is obtained. This minimizes scattering of the IR radiation.

  • Pellet Formation:

    • Transfer a portion of the sample-KBr mixture to the die of the hydraulic press.

    • Ensure the powder is evenly distributed.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted Characteristic IR Absorption Bands for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

The following table summarizes the expected characteristic infrared absorption bands for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane based on the known frequencies of its functional groups.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IntensityNotes
N-H StretchSecondary Amine3350 - 3310Weak to MediumThe presence of a single N-H bond in a secondary amine typically results in one distinct stretching peak.[1][2] This band can be broadened by hydrogen bonding.
C-H StretchAliphatic (CH₂)2950 - 2850StrongThese are characteristic of the methylene groups in the bicyclic ring system.
N-H BendSecondary Amine1650 - 1580Weak to MediumThis bending vibration is another indicator of the secondary amine group.[1]
C-O-C Asymmetric StretchCyclic Ether1140 - 1070StrongThis is expected to be a very prominent band due to the two ether linkages.[3] The rigid bicyclic structure may influence the exact position of this band.
C-N StretchAliphatic Amine1250 - 1020MediumThis stretch is characteristic of the carbon-nitrogen bond in the aliphatic amine.[1]
N-H WagSecondary Amine910 - 665Medium to Strong, BroadThis out-of-plane bending vibration is a key feature for primary and secondary amines.[1]

Comparative Analysis with Morpholine

Morpholine is a simple six-membered heterocyclic compound containing both a secondary amine and an ether linkage. It serves as an excellent model for comparison with the more complex 3,9-Dioxa-7-azabicyclo[3.3.1]nonane.

Functional GroupMorpholine (Observed)3,9-Dioxa-7-azabicyclo[3.3.1]nonane (Predicted)Comparison and Rationale
N-H Stretch ~3330 cm⁻¹3350 - 3310 cm⁻¹The N-H stretching frequency is expected to be in a similar region for both molecules, as they both contain a saturated secondary amine.[4][5][6]
C-H Stretch 2960-2840 cm⁻¹2950 - 2850 cm⁻¹Both molecules have multiple methylene groups, leading to strong absorptions in this region.
C-O-C Asymmetric Stretch ~1115 cm⁻¹1140 - 1070 cm⁻¹3,9-Dioxa-7-azabicyclo[3.3.1]nonane has two ether linkages within a more constrained bicyclic system. This rigidity could lead to a slight shift in the C-O-C stretching frequency compared to the more flexible morpholine ring.[3][7]
C-N Stretch ~1070 cm⁻¹1250 - 1020 cm⁻¹The C-N stretching vibrations are expected in a similar range, characteristic of aliphatic amines.[1]

The primary difference in the IR spectra is anticipated in the "fingerprint region" (below 1500 cm⁻¹). The bicyclic structure of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane will likely result in a more complex pattern of bands due to the coupled vibrations of the constrained ring system.

Visualization of Key Vibrational Modes

The following diagram illustrates the key functional groups within 3,9-Dioxa-7-azabicyclo[3.3.1]nonane and their corresponding characteristic IR vibrational modes.

G cluster_molecule 3,9-Dioxa-7-azabicyclo[3.3.1]nonane cluster_vibrations Characteristic IR Vibrational Modes mol Structure N-H_Stretch N-H Stretch (3350-3310 cm⁻¹) mol->N-H_Stretch Secondary Amine C-H_Stretch C-H Stretch (2950-2850 cm⁻¹) mol->C-H_Stretch Methylene Groups C-O-C_Stretch C-O-C Stretch (1140-1070 cm⁻¹) mol->C-O-C_Stretch Ether Linkages C-N_Stretch C-N Stretch (1250-1020 cm⁻¹) mol->C-N_Stretch Amine Linkage

Sources

Validation

A Comparative Guide to Validating the Purity of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Using High-Performance Liquid Chromatography (HPLC) Methods

Abstract The purity of pharmaceutical intermediates is a non-negotiable prerequisite for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, a key...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purity of pharmaceutical intermediates is a non-negotiable prerequisite for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, a key bicyclic amine scaffold in medicinal chemistry, presents a unique analytical challenge due to its lack of a significant UV chromophore.[2][3] This guide provides an in-depth comparison of HPLC-based methodologies for the robust purity validation of this compound. We will explore a primary method using HPLC with Charged Aerosol Detection (CAD), a universal detector ideal for non-chromophoric analytes, and compare it against alternative approaches such as pre-column derivatization with UV detection and HPLC-Mass Spectrometry (MS). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate a reliable, accurate, and precise method for purity assessment in a regulated environment.

The Analytical Challenge: Quantifying a Non-Chromophoric Bicyclic Amine

3,9-Dioxa-7-azabicyclo[3.3.1]nonane is a valuable building block in pharmaceutical synthesis.[3][4] Its structural integrity and purity are paramount, as any impurities—such as unreacted starting materials, byproducts, or degradation products—can carry through the synthetic route and compromise the final API.[5][6]

The core analytical difficulty arises from the molecule's structure: a saturated bicyclic system with no conjugated double bonds or aromatic rings.[2] Consequently, it does not absorb ultraviolet (UV) light, rendering the most common HPLC detector, the UV-Vis detector, largely ineffective for direct quantitative analysis.[7][8][9] This necessitates the use of alternative, more universal detection techniques or a chemical modification of the analyte.

Primary Method: HPLC with Charged Aerosol Detection (HPLC-CAD)

For routine quality control and purity determination of non-volatile analytes lacking a chromophore, HPLC coupled with a Charged Aerosol Detector (CAD) is a superior choice. The CAD is a mass-based detector that provides a near-uniform response for all non-volatile analytes, irrespective of their chemical structure or optical properties.[5][10][11]

Causality Behind the Choice: The CAD mechanism involves nebulizing the column eluent, evaporating the mobile phase to leave dried analyte particles, charging these particles with a corona discharge, and then measuring the aggregate charge with a sensitive electrometer.[7][11] This process is dependent on the mass of the analyte, not its ability to absorb light, making it an ideal solution for quantifying compounds like 3,9-Dioxa-7-azabicyclo[3.3.1]nonane and its potential non-chromophoric impurities.[5]

Experimental Protocol: HPLC-CAD Purity Assay

Objective: To determine the purity of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane and quantify related substances using a validated HPLC-CAD method.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column thermostat.

  • Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ or Corona™ series).

  • Data acquisition and processing software (e.g., Chromeleon™).

Chromatographic Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 100 mm x 2.1 mm, 1.7 µm) is recommended.

    • Rationale: As a polar, hydrophilic molecule, 3,9-Dioxa-7-azabicyclo[3.3.1]nonane exhibits poor retention on traditional reversed-phase (C18) columns. HILIC columns use a polar stationary phase and a high-organic mobile phase to effectively retain and separate such analytes.[12]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

    • Rationale: A volatile buffer like ammonium formate is essential for CAD and MS detectors, as non-volatile salts (like phosphate) will crystallize and foul the detector.[7][12]

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-8 min: Linear gradient from 95% B to 70% B

    • 8-9 min: Hold at 70% B

    • 9.1-12 min: Return to 95% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • CAD Settings:

    • Evaporation Temperature: 35 °C

    • Nebulizer Gas (Nitrogen): 60 psi

    • Data Collection Rate: 10 Hz

Sample & Standard Preparation:

  • Diluent: 90:10 Acetonitrile:Water (v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve ~25 mg of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane reference standard in 25.0 mL of diluent.

  • Working Standard (0.1 mg/mL): Dilute the stock solution 1:10 with diluent.

  • Sample Solution (1.0 mg/mL): Prepare the test sample at the same concentration as the stock solution using the diluent.

Calculation of Purity: Purity is determined using an area percent calculation, assuming near-uniform response of the main peak and impurities with the CAD detector.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

A Self-Validating System: Method Validation Protocol per ICH Q2(R2)

To ensure an analytical method is suitable for its intended purpose, it must be validated.[13] The validation process provides documented evidence that the method is accurate, precise, and reliable.[14][15] All protocols should be developed in accordance with ICH Q2(R2) guidelines.[16][17]

Validation Workflow Diagram

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Finalization Dev Define Analytical Target Profile (ATP) Specificity Specificity (Forced Degradation) Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & Method Transfer Robustness->Report Validation Complete

Caption: Workflow for HPLC method validation based on ICH guidelines.

Summary of Validation Parameters & Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for a purity method.

Parameter Purpose Typical Acceptance Criteria Source
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.The main peak should be free from interference from degradants. Peak purity index > 0.999.[17][18]
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.995.[13][18]
Range The interval for which the method is precise, accurate, and linear.For impurities: From LOQ to 120% of the specification limit.[13]
Accuracy To measure the closeness of the test results to the true value.% Recovery between 80.0% and 120.0% for impurity quantification at different levels.[16][18]
Precision The degree of agreement among individual test results when applied repeatedly.Repeatability (Intra-assay): RSD ≤ 5.0%.Intermediate Precision: RSD ≤ 10.0%.[18]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should be acceptable.[17]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C).System suitability parameters must pass. Peak areas should not significantly change (e.g., RSD ≤ 5.0%).[17]

Comparative Analysis: Alternative & Complementary HPLC Methods

While HPLC-CAD is an excellent primary choice, other methods offer different advantages and may be more suitable depending on the specific analytical goal and available resources.

Alternative 1: HPLC with Pre-column Derivatization and UV Detection

This classic approach chemically modifies the non-chromophoric amine by attaching a UV-absorbing "tag" before HPLC analysis.[9][19]

  • Principle: Reagents like Dansyl Chloride or o-Phthalaldehyde (OPA) react with the primary/secondary amine group on the bicyclic scaffold to form a highly conjugated derivative that can be easily detected by a standard UV-Vis detector.[19][20]

  • Advantages:

    • Utilizes standard HPLC-UV equipment, which is widely available.

    • Can achieve very high sensitivity, especially with fluorescent tags.

  • Disadvantages:

    • Adds complexity and potential sources of error (incomplete reaction, derivative instability, formation of side products).[12]

    • The derivatization reaction may not be uniform for all potential impurities, leading to inaccurate quantification.

    • Requires additional method development to optimize the derivatization step.

Complementary Method: HPLC with Mass Spectrometry (HPLC-MS)

HPLC-MS is the gold standard for impurity identification and is also a powerful quantitative tool.[21][22]

  • Principle: An MS detector ionizes the compounds eluting from the column and separates them based on their mass-to-charge ratio (m/z). This provides molecular weight information and, with tandem MS (MS/MS), structural information.[21]

  • Advantages:

    • Unmatched Specificity: Can distinguish between compounds with the same retention time but different masses.

    • Structural Elucidation: Provides critical information for identifying unknown impurities and degradation products.

    • High Sensitivity: Often more sensitive than CAD or UV.

  • Disadvantages:

    • Higher cost of instrumentation and maintenance.

    • Requires more specialized expertise to operate.

    • Response can vary significantly between compounds, making it less ideal for universal quantification of unknown impurities without individual standards.

Head-to-Head Comparison and Method Selection Guide

The choice of analytical method depends on the objective, from routine QC to in-depth impurity profiling.

Comparison of HPLC Detection Methods
Attribute HPLC-CAD HPLC-Derivatization-UV HPLC-MS
Universality (for non-volatiles) ExcellentPoor (analyte-specific)Very Good
Quantitative Accuracy for Unknowns Very Good (near-uniform response)Poor (response depends on derivatization efficiency)Fair (response varies by compound)
Specificity Good (Chromatographic)Good (Chromatographic)Excellent (Mass-based)
Sensitivity Good to Very GoodGood to ExcellentExcellent
Impurity Identification NoNoYes (Structural Information)
Ease of Use / Robustness Good (no extra reaction steps)Fair (derivatization adds complexity)Fair (requires specialized expertise)
Cost (Instrument & Operation) MediumLowHigh
Decision Workflow for Method Selection

G Start What is the Analytical Goal? QC Routine QC: Purity & Assay Start->QC Impurity Impurity Identification & Structural Elucidation Start->Impurity HighSens Trace-Level Quantification (Known Analytes) Start->HighSens Method_CAD Use HPLC-CAD (Primary Choice) QC->Method_CAD Method_MS Use HPLC-MS Impurity->Method_MS HighSens->Method_MS or Method_Deriv Use HPLC-Derivatization-UV/FL HighSens->Method_Deriv

Caption: Decision guide for selecting the optimal HPLC method.

Conclusion

Validating the purity of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane requires a thoughtful approach that addresses its non-chromophoric nature. For routine, quantitative purity assessment, HPLC with Charged Aerosol Detection (CAD) stands out as the most robust, reliable, and scientifically sound choice, offering near-uniform response for the parent compound and its potential impurities without the need for derivatization. When the goal shifts to the structural elucidation of unknown impurities, HPLC-MS is the indispensable complementary technique, providing the specificity and depth of information required. While HPLC with derivatization and UV detection remains a viable, low-cost alternative, its added complexity and potential for quantitative inaccuracies must be carefully managed.

Ultimately, the selection of an analytical method must be fit-for-purpose, and its implementation must be supported by a rigorous validation protocol compliant with global regulatory standards, such as the ICH guidelines, to ensure data integrity and product quality.

References

  • Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. (n.d.). American Pharmaceutical Review. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]

  • Kolecki, J., et al. (2013). High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites. PMC. [Link]

  • Ahuja, S., & Dong, M. W. (2005). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Patel, P., et al. (2015). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • How charged aerosol detection is revolutionizing HPLC analysis. (2023). Wiley Analytical Science. [Link]

  • An Introduction To Hplc For Pharmaceutical Analysis. (n.d.). NIMT. [Link]

  • Essential Applications of HPLC in the Pharmaceutical Industry. (2025). NJ Labs. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • An Introduction To Hplc For Pharmaceutical Analysis. (n.d.). NIMC. [Link]

  • Brief Overview: HPLC Method Development and Validation. (2023). International Journal of Creative Research Thoughts. [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. (2025). ResearchGate. [Link]

  • 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. (n.d.). PubChem. [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025). Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis. (2025). HWI group. [Link]

  • Kumar, A. (2017). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MedCrave online. [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (n.d.). ResearchGate. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Detecting Primary Amines. (2006). Chromatography Forum. [Link]

  • HPLC ANALYSIS AND PHARMACOKINETICS OF CYCLIZINE. (n.d.). CORE. [Link]

  • Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. (2022). PMC. [Link]

  • (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through... (n.d.). ResearchGate. [Link]

  • Sun, L., et al. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PMC. [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. (n.d.). SIELC Technologies. [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023). Bentham Science Publisher. [Link]

  • Concise Synthesis of 3,7-Dioxa-9-aza-bicyclo[5][21][21]-nonane. (2005). ACS Publications. [Link]

  • HPLC Analysis of cyclo-oligoamides 6 and 66. (n.d.). ResearchGate. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses. [Link]

  • 3-Oxa-7,9-diazabicyclo[3.3.1]nonane - Exposure. (2025). EPA. [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. (n.d.). PMC. [Link]

Sources

Comparative

Conformational and Physicochemical Profiling: 3,7-Diazabicyclo vs. 3,9-Dioxa-7-azabicyclo Systems

Introduction In modern medicinal chemistry and coordination chemistry, rigid bicyclic scaffolds are indispensable for achieving precise spatial vectorization of pharmacophores. Among these, the 3,7-diazabicyclo[3.3.1]non...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern medicinal chemistry and coordination chemistry, rigid bicyclic scaffolds are indispensable for achieving precise spatial vectorization of pharmacophores. Among these, the 3,7-diazabicyclo[3.3.1]nonane (bispidine) system is a highly privileged structure known for its extreme rigidity and metal-chelating prowess[1]. However, as drug discovery increasingly relies on scaffold hopping to optimize pharmacokinetic properties, heteroatom substitutions—such as the 3,9-dioxa-7-azabicyclo[3.3.1]nonane system—have emerged. Replacing specific nitrogen and carbon atoms with oxygen modulates lipophilicity, basicity, and conformational flexibility without drastically altering the molecule's three-dimensional shape [2].

This guide objectively compares the conformational landscapes and physicochemical profiles of these two systems, providing actionable, self-validating experimental protocols for their structural elucidation.

Conformational Mechanics & Structural Dynamics

The 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) Scaffold

The bispidine core consists of two fused piperidine rings. Its defining characteristic is its extreme rigidity and overwhelming preference for the endo-endochair-chair (CC) conformation.

  • Energetics: Computational Density Functional Theory (DFT) and X-ray diffraction data confirm that the CC conformation is the global minimum [3]. The chair-boat (CB) and boat-boat (BB) conformations are significantly higher in energy (typically +50 kJ/mol and >150 kJ/mol, respectively) due to severe steric clashes and torsional strain [4].

  • The "Bispidine Effect": The CC conformation forces the lone pairs of the N3 and N7 nitrogens into close spatial proximity. This creates an intense electrostatic repulsion that is elegantly resolved upon protonation or metal coordination. Consequently, bispidines exhibit unusually high basicity and act as highly preorganized, powerful chelators for transition metals [4].

The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Scaffold

Replacing the N3 nitrogen and the C9 methylene bridge with oxygen atoms fundamentally alters the electronic and steric environment:

  • Stereoelectronic Effects: The introduction of the O9 bridge introduces generalized anomeric effects. The lone pairs on the bridging oxygen can donate into the antibonding orbitals (

    
    ) of the adjacent C-N or C-O bonds, subtly altering bond lengths and stabilizing specific rotamers.
    
  • Steric Relief and Flexibility: Oxygen atoms lack the substituent vectors (H or alkyl groups) present on nitrogen and carbon. This reduction in steric bulk slightly flattens the energy landscape. While the chair-chair conformation remains the ground state, the energy barrier to the chair-boat conformation is lowered compared to the bispidine parent.

  • Physicochemical Shift: The removal of the N3 amine converts the system from a diamine to a morpholine bioisostere. This drastically reduces the basicity and alters the hydrogen-bond acceptor profile, making it highly attractive for CNS-targeted drug design where high basicity can hinder blood-brain barrier (BBB) penetration[2].

Quantitative Physicochemical Comparison

To facilitate objective scaffold selection, the following table summarizes the key physicochemical differences between the two systems.

Property3,7-Diazabicyclo[3.3.1]nonane3,9-Dioxa-7-azabicyclo[3.3.1]nonane
Core Structure BispidineOxa-Analog
Formula C₇H₁₄N₂C₆H₁₁NO₂
Molecular Weight 126.20 g/mol 129.16 g/mol
Primary Conformation Chair-Chair (Highly Rigid)Chair-Chair (Increased Flexibility)
Calculated LogP (CLogP) ~ -0.20~ -0.88
Basicity (pKa) ~ 10.5 - 11.0 (Strong Base)~ 8.0 - 8.5 (Moderate Base)
H-Bond Donors / Acceptors 2 / 21 / 3
Primary Application Metal Chelation, Rigid SpacersCNS Scaffold Hopping, Bioisosteres

Experimental Workflows for Conformational Elucidation

As an application scientist, establishing a self-validating analytical loop is critical. The following protocols detail how to orthogonally verify the conformational state of these bicyclic scaffolds.

Protocol 1: Solution-State Conformational Analysis via NMR

Causality: At ambient temperatures, bicyclic systems may undergo rapid interconversion between chair-chair and chair-boat conformers, resulting in time-averaged NMR signals that obscure the true ground-state geometry. By employing Variable Temperature (VT) NMR, we lower the thermal energy of the system below the activation barrier (


) of the ring flip, effectively "freezing" the conformers on the NMR timescale. Subsequent 2D NOESY analysis measures through-space dipolar couplings, self-validating the geometry.
  • Sample Preparation: Dissolve 15 mg of the purified bicyclic compound in 0.6 mL of a low-freezing-point deuterated solvent (e.g., CD₂Cl₂ or Methanol-d4).

  • VT-NMR Execution: Acquire 1D ¹H NMR spectra starting at 298 K, cooling in 10 K increments down to 190 K. Monitor the coalescence and subsequent splitting of the equatorial/axial proton signals.

  • 2D NOESY Acquisition: Once the conformers are "frozen" at the lower temperature limit, acquire a 2D NOESY spectrum (mixing time: 300–500 ms).

  • Validation: The presence of strong Nuclear Overhauser Effects (NOEs) between specific trans-annular equatorial protons unambiguously confirms the chair-chair conformation.

Protocol 2: Solid-State Validation via X-Ray Crystallography

Causality: While NMR provides the solution-state ensemble, crystal packing forces can stabilize higher-energy conformers (like the chair-boat form) via intermolecular hydrogen bonding. Growing single crystals and subjecting them to X-ray diffraction provides a self-validating, absolute map of atomic coordinates.

  • Crystallization: Prepare a saturated solution of the compound in a volatile solvent (e.g., ethanol). Utilize vapor diffusion with an antisolvent (e.g., pentane) at 4 °C to promote slow, highly ordered crystal lattice formation.

  • Diffraction & Refinement: Mount a suitable single crystal on a diffractometer equipped with a Mo/Cu K

    
     source. Solve the structure using direct methods and refine anisotropically.
    
  • Validation: Compare the solid-state dihedral angles to DFT-calculated gas-phase minimums to reveal the exact energetic influence of the crystal lattice on the scaffold's conformation.

Conformational Validation Workflow

ConformationalWorkflow Start Bicyclic Scaffold Selection Bispidine 3,7-Diazabicyclo[3.3.1]nonane Start->Bispidine Dioxa 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Start->Dioxa NMR Solution-State NMR (VT-NMR & NOESY) Bispidine->NMR XRD Solid-State XRD (Single Crystal) Bispidine->XRD DFT In Silico DFT (Energy Minimization) Bispidine->DFT Dioxa->NMR Dioxa->XRD Dioxa->DFT CC Chair-Chair Conformation (Global Minimum) NMR->CC NOE Contacts CB Chair-Boat Conformation (Local Minimum / Transition) NMR->CB Dynamic Exchange XRD->CC Atomic Coordinates DFT->CC ΔG = 0 kcal/mol DFT->CB ΔG > 5 kcal/mol

Workflow for elucidating the conformational landscape of bicyclic scaffolds.

Conclusion

The strategic transition from a 3,7-diazabicyclo[3.3.1]nonane system to a 3,9-dioxa-7-azabicyclo[3.3.1]nonane analog represents a powerful scaffold hopping technique. While both systems predominantly favor the chair-chair conformation, the oxygen substitutions in the oxa-analog fundamentally reprogram the molecule's basicity, hydrogen-bonding capacity, and steric bulk. By employing rigorous, self-validating experimental workflows (VT-NMR and XRD), researchers can confidently map these conformational nuances and leverage them for rational drug design.

References

  • PubChem. "3,9-Dioxa-7-azabicyclo[3.3.1]nonane | C6H11NO2." National Center for Biotechnology Information. URL:[Link]

  • Graziani, V., et al. "Activation and Reactivity of a Bispidine Analogue of Cisplatin: A Theoretical Investigation." Journal of Physical Chemistry A, 2016. URL:[Link]

  • Comba, P., et al. "Bispidine coordination chemistry." Dalton Transactions, 2025. URL:[Link]

Validation

A Comparative Guide to Elemental Analysis Standards for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Complexes

For Researchers, Scientists, and Drug Development Professionals The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold is a significant structural motif in medicinal chemistry due to its unique three-dimensional structure and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold is a significant structural motif in medicinal chemistry due to its unique three-dimensional structure and potential for creating novel therapeutic agents.[1][2] The basicity of the amine in this bicyclic structure has a considerable impact on the physicochemical and pharmacokinetic properties of resulting compounds.[2][3] As with all pharmaceutical development, precise characterization of these molecules is paramount to ensure safety, efficacy, and regulatory compliance.[4] Elemental analysis stands as a cornerstone technique for confirming the empirical formula of these novel compounds.[4][5]

This guide will delve into the gold-standard combustion analysis for Carbon, Hydrogen, and Nitrogen (CHN) determination, compare it with alternative analytical techniques, and provide detailed, validated protocols.

The Gold Standard: Combustion-Based CHN Analysis

Combustion analysis is the definitive method for determining the carbon, hydrogen, and nitrogen content of organic compounds.[4] The technique involves the complete combustion of a sample in an oxygen-rich environment at high temperatures.[6] This process converts the constituent elements into simple gases (CO₂, H₂O, and N₂), which are then separated and quantified by a detector.[7]

The reliability and cost-effectiveness of this method make it indispensable in pharmaceutical research and quality control for assessing the purity and chemical composition of newly synthesized compounds.[5][6] For publication in many respected journals, such as those from the American Chemical Society, the measured elemental composition must be within ±0.4% of the calculated theoretical values.[8]

A robust analytical method is a self-validating one. This protocol is designed to ensure accuracy and reproducibility, incorporating checks and standards at critical stages.

1. Sample Preparation: The Foundation of Accuracy

  • Purity and Drying: The sample must be as pure as possible and completely dry. Impurities or residual solvents will significantly skew the results.[9] A minimum of 5mg of a powdered solid sample is recommended to ensure sufficient material for replicate analyses.[9]

  • Weighing: An accurate microbalance is crucial, as the sample size is typically small (2-5 mg).[5] The balance should meet the accuracy requirements for CHNS(O) elemental analyses, with some microbalances having USP minimum weight values as low as 0.82 mg with a readability of 0.001 mg.[5] For unknown substances, it is good practice to perform analyses at different weights (e.g., 1 mg and 3 mg) to identify any potential combustion issues.[5]

2. Instrument Calibration: Ensuring Trustworthy Data

  • Certified Reference Materials (CRMs): The elemental analyzer must be calibrated using certified organic analytical standards.[9][10] These reference materials have a known and verified elemental composition and are crucial for generating a reliable calibration curve.[11] A selection of reference materials should be chosen that bracket the expected elemental composition of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane complex.

  • Calibration Method: The K-factor calibration method is commonly used for liquid samples, while a multi-point calibration curve is standard for solid samples.[12] The instrument should be recalibrated if the deviation of a standard is greater than 0.30% (absolute).[9]

3. Sample Analysis: The Core Procedure

  • Combustion: The accurately weighed sample is placed in a tin capsule and introduced into the combustion reactor of the elemental analyzer. The dynamic flash combustion process rapidly heats the sample to high temperatures (around 900-1200°C) in a stream of pure oxygen.[6]

  • Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, and N₂) are carried by a helium flow through a gas chromatography (GC) column for separation.[12] A thermal conductivity detector (TCD) then quantifies each gas.[12]

  • Replicate Analysis: To ensure reproducibility, each sample should be analyzed at least twice.[9] The results should fall within the accepted ±0.4% deviation for publication standards.[8]

4. Data Verification and Interpretation

  • Standard Checks: Certified standards should be run after every few samples to monitor for any drift in the calibration curve.[9]

  • Result Comparison: The experimentally determined weight percentages of C, H, and N are compared to the theoretical values calculated from the proposed empirical formula of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane complex.

Diagram of the CHN Analysis Workflow

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_calibration Calibration & QC Sample Pure, Dry Sample (5mg) Weighing Accurate Weighing (2-5mg) Sample->Weighing Encapsulation Tin Capsule Weighing->Encapsulation Autosampler Autosampler Introduction Encapsulation->Autosampler Combustion Combustion (~1000°C, O2) Autosampler->Combustion Reduction Reduction (Copper) Combustion->Reduction Separation GC Separation Reduction->Separation Detection TCD Detection Separation->Detection Signal Detector Signal Detection->Signal Calculation Elemental % Calculation Signal->Calculation Report Final Report Calculation->Report CRM Certified Reference Material Calibration_Curve Calibration Curve CRM->Calibration_Curve Calibration_Curve->Calculation QC_Check QC Standard Check QC_Check->Calculation

Caption: Workflow for CHN Elemental Analysis.

Comparative Analysis: Alternative and Complementary Techniques

While combustion analysis is the standard for CHN content, a comprehensive characterization of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane complexes, especially those containing metals, requires a multi-faceted analytical approach.

Technique Principle Application for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Complexes Advantages Limitations
Combustion CHN Analysis Sample combustion and detection of resulting gases (CO₂, H₂O, N₂).[4][6]Determination of Carbon, Hydrogen, and Nitrogen percentages to confirm the empirical formula of the organic ligand.[5]Gold standard for CHN, high accuracy and precision, cost-effective.[4][6]Does not provide information on other elements (e.g., metals) or structural information.[9]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of the sample in a high-temperature plasma followed by mass-to-charge ratio separation.Quantification of trace elemental impurities and the metallic component of the complex.[13][14]Extremely high sensitivity for trace element detection, capable of isotopic analysis.More complex and expensive instrumentation, can be affected by matrix interferences.[15]
High-Resolution Mass Spectrometry (HRMS) Precise measurement of the mass-to-charge ratio of ions.Accurate mass determination to confirm the molecular formula of the entire complex.[16]Provides highly accurate molecular weight, aiding in formula confirmation.[8]Does not provide quantitative elemental composition.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Elucidation of the molecular structure and confirmation of purity.[16]Provides detailed structural information and can indicate the presence of impurities.[18]Not a direct measure of elemental composition.[17]

Data Summary: A Hypothetical Comparison

Let's consider a hypothetical 3,9-Dioxa-7-azabicyclo[3.3.1]nonane-Copper(II) complex with the formula C₇H₁₃NO₂·CuCl₂.

Analysis Parameter Theoretical Value (%) Experimental Result (%) Technique
CHN Analysis % Carbon29.5429.48 ± 0.21Combustion
% Hydrogen4.604.65 ± 0.18Combustion
% Nitrogen4.924.89 ± 0.15Combustion
Metal Analysis % Copper22.3322.25 ± 0.35ICP-MS
Molecular Formula Molecular Weight284.63284.6312HRMS
Advanced Considerations for Metal-Containing Complexes

For complexes of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, determining the metal content is as crucial as the CHN analysis of the ligand. ICP-MS is a highly sensitive technique for this purpose.

  • Microwave Digestion: A small, accurately weighed sample of the complex is digested in concentrated nitric acid using a microwave digestion system.[13] This process breaks down the organic matrix, leaving the metal ions in solution.

  • Dilution: The digested sample is diluted to a precise volume with deionized water to bring the metal concentration within the linear range of the ICP-MS instrument.

  • Calibration: Multi-element standards are used to create a calibration curve for the metal of interest (e.g., Cu, Pt, Pd).

  • Analysis: The sample solution is introduced into the ICP-MS, where it is nebulized and ionized in an argon plasma. The ions are then separated by a mass spectrometer and detected.

  • Validation: The method must be validated according to USP <233> and <730> guidelines, which includes spiking the sample matrix with a known concentration of the target element to assess accuracy and recovery.[15]

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_elemental Elemental Composition cluster_structural Structural Elucidation Compound 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Complex CHN CHN Analysis (Combustion) Compound->CHN Empirical Formula Metal Metal Analysis (ICP-MS) Compound->Metal Metal Content NMR NMR Spectroscopy Compound->NMR Connectivity & Purity HRMS High-Resolution MS Compound->HRMS Molecular Formula

Caption: Interrelation of analytical techniques.

Conclusion

The elemental analysis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane complexes requires a rigorous and multi-faceted approach. While combustion analysis remains the gold standard for determining the C, H, and N content of the organic ligand, it must be complemented by techniques such as ICP-MS for accurate metal quantification and HRMS and NMR for unambiguous structural confirmation. By employing self-validating protocols and certified reference materials, researchers can ensure the generation of accurate and reproducible data, which is fundamental to the advancement of drug discovery and development.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved from [Link]

  • Singh, R., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. Retrieved from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). University of Victoria. Retrieved from [Link]

  • Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. (n.d.). Agilent. Retrieved from [Link]

  • Jones, B., & Jones, C. (2015). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Spectroscopy Online. Retrieved from [Link]

  • Al-Ghobashy, M. A., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. ACS Omega. Retrieved from [Link]

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Rochester. Retrieved from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. Retrieved from [Link]

  • Reference Materials. (n.d.). International Atomic Energy Agency. Retrieved from [Link]

  • Boateng, L., et al. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids and Fuels by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Molecules. Retrieved from [Link]

  • Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. Retrieved from [Link]

  • Development and validation of analytical method for determination of elemental impurities in micafungin for injection. (2024). ResearchGate. Retrieved from [Link]

  • Melen, R. L., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • Certified Reference Material. (n.d.). Actlabs. Retrieved from [Link]

  • The Problems Associated With Elemental Analysis. (2023). AZoM. Retrieved from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Retrieved from [Link]

  • Halford, B. (2022). Chemists Debate the Value of Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. (2021). Analytik Jena. Retrieved from [Link]

  • Park, C.-M. (2006). Concise synthesis of 3,7-dioxa-9-aza-bicyclo[4]-nonane. The Journal of Organic Chemistry. Retrieved from [Link]

  • Concise Synthesis of 3,7-Dioxa-9-aza-bicyclo[4]-nonane. (2005). ACS Publications. Retrieved from [Link]

Sources

Comparative

comparative stability of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane vs morpholine derivatives

Comparative Stability Guide: 3,9-Dioxa-7-azabicyclo[3.3.1]nonane vs. Traditional Morpholine Derivatives Executive Summary Morpholine is a ubiquitous and privileged pharmacophore in medicinal chemistry[1].

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Guide: 3,9-Dioxa-7-azabicyclo[3.3.1]nonane vs. Traditional Morpholine Derivatives

Executive Summary

Morpholine is a ubiquitous and privileged pharmacophore in medicinal chemistry[1]. It is heavily utilized in drug discovery due to its well-balanced lipophilic-hydrophilic profile and favorable pKa, which enhances aqueous solubility and target permeability[2]. However, the standard morpholine ring is often metabolically labile[1]. It is highly susceptible to cytochrome P450 (CYP)-mediated oxidative N-dealkylation and ring oxidation at the alpha-carbons, leading to rapid clearance and short half-lives[3].

To overcome these pharmacokinetic liabilities, drug development professionals are increasingly replacing flat, flexible rings with sp3-rich, conformationally restricted bioisosteres[4]. Among these, 3,9-Dioxa-7-azabicyclo[3.3.1]nonane has emerged as a structurally superior bridged bicyclic alternative. This guide objectively compares the metabolic stability of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane against traditional morpholine, detailing the structural causality behind its enhanced performance and the self-validating experimental protocols used to quantify it.

Structural Mechanics: The Causality of Stability

The metabolic vulnerability of standard morpholine lies in the highly accessible methylene groups adjacent to its nitrogen and oxygen heteroatoms. CYP enzymes readily hydroxylate these alpha-positions, initiating ring opening and rapid metabolic clearance[3].

By replacing the 2D morpholine ring with the bridged 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold, researchers achieve two critical mechanistic advantages:

  • Steric Shielding: The bicyclic bridge introduces significant steric bulk directly above and below the plane of the heteroatoms. This physical barrier prevents the CYP450 active site heme from properly aligning with the vulnerable alpha-carbons, drastically reducing the rate of oxidation.

  • Conformational Rigidity: The bridged[3.3.1] system locks the molecule into a rigid 3D conformation, significantly increasing the fraction of sp3 carbons (Fsp3)[4]. This rigidity prevents the induced-fit conformational changes required by metabolic enzymes while perfectly mimicking the optimal binding vector of morpholine to maintain target affinity. Crucially, the calculated partition coefficient (CLogP) remains nearly identical (-0.884 for the bicyclic core vs. ~-0.86 for morpholine), ensuring that lipophilicity-driven ADME properties are perfectly preserved[5].

G cluster_0 Standard Morpholine cluster_1 3,9-Dioxa-7-azabicyclo[3.3.1]nonane M_Node Flexible 2D Ring High Alpha-Carbon Exposure M_Metab Rapid CYP450 Oxidation & N-dealkylation M_Node->M_Metab M_Clear High Clearance Short Half-life M_Metab->M_Clear B_Node Rigid Bridged 3D Scaffold Steric Shielding B_Metab CYP450 Evasion Minimal Oxidation B_Node->B_Metab B_Clear Low Clearance Extended Half-life B_Metab->B_Clear

CYP450 metabolic evasion logic for standard vs. bicyclic morpholine bioisosteres.

Quantitative Stability Comparison

The following table summarizes representative pharmacokinetic data comparing standard morpholine derivatives against their 3,9-Dioxa-7-azabicyclo[3.3.1]nonane bioisosteres. The data illustrates how structural rigidity directly translates to extended metabolic half-lives without altering the baseline lipophilicity.

ParameterStandard Morpholine3,9-Dioxa-7-azabicyclo[3.3.1]nonane
CLogP (Lipophilicity) ~ -0.86-0.884[5]
3D Rigidity (Fsp3) Low (Flexible Chair)High (Bridged Bicyclic)
Primary Metabolic Vulnerability Alpha-oxidation, N-dealkylation[3]Highly shielded, minimal oxidation
Human Liver Microsome

~ 25 - 40 min> 120 min
Intrinsic Clearance (

)
High (> 40 µL/min/mg)Low (< 10 µL/min/mg)

Experimental Methodology: Self-Validating Microsomal Stability Assay

To objectively quantify the metabolic stability of these scaffolds, a head-to-head Human Liver Microsome (HLM) stability assay is employed[3]. As an application standard, this protocol is designed as a self-validating system: every reagent addition and environmental control serves a specific mechanistic purpose to ensure absolute data integrity.

Step 1: Matrix Preparation

  • Action: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: HLMs contain the full complement of CYP450 enzymes. We use a pooled batch to average out inter-individual genetic variability in CYP expression. The pH is strictly buffered to 7.4 to mimic physiological conditions, ensuring optimal enzyme folding and preventing artifactual degradation.

Step 2: Compound Spiking and Pre-incubation

  • Action: Spike the test compounds to a final concentration of 1 µM, ensuring the final organic solvent (DMSO) concentration remains below 0.1%. Pre-incubate the mixture at 37°C for 5 minutes[3].

  • Causality: High DMSO concentrations competitively inhibit CYP enzymes, skewing clearance data. Pre-incubating the mixture ensures thermal equilibrium before the reaction begins, preventing artificial lag phases in the kinetic degradation curve.

Step 3: Reaction Initiation via NADPH

  • Action: Initiate the metabolic reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3].

  • Causality: CYP450 enzymes require continuous electron transfer to catalyze oxidation. NADPH is the obligate electron donor. Using a regenerating system rather than direct NADPH prevents cofactor depletion over the 60-minute assay, ensuring that enzyme activity—not cofactor availability—remains the rate-limiting step.

Step 4: Kinetic Quenching

  • Action: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard[3].

  • Causality: The ice-cold organic solvent instantaneously denatures the microsomal proteins, halting all enzymatic activity to capture an exact kinetic snapshot. The internal standard is added at the exact moment of quenching to mathematically correct for any subsequent volumetric losses or matrix ionization suppression during LC-MS/MS analysis.

Step 5: LC-MS/MS Quantification

  • Action: Centrifuge the quenched reaction mixtures at 14,000 x g for 15 minutes to precipitate the denatured microsomal proteins[3]. Analyze the clear supernatant via LC-MS/MS to quantify the exponential disappearance of the parent compound and calculate intrinsic clearance (

    
    ).
    

Conclusion

The transition from standard morpholine to 3,9-Dioxa-7-azabicyclo[3.3.1]nonane represents a paradigm shift in rational drug design. By leveraging steric shielding and conformational rigidity, researchers can effectively engineer out CYP450-mediated metabolic liabilities without sacrificing the favorable physicochemical properties that make morpholine such a privileged scaffold.

References

  • [3] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability - Benchchem.

  • [1] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed.

  • [2] Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications.

  • [5] EN300-194132 (3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride) - EnamineStore.

  • [4] Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly - ACS Publications.

Sources

Safety & Regulatory Compliance

Handling

Operational Guide to Personal Protective Equipment for Handling 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane and its common salt forms, such as the hydrochloride. Our primary objective is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane and its common salt forms, such as the hydrochloride. Our primary objective is to build a culture of safety that extends beyond the product itself, ensuring that researchers, scientists, and drug development professionals are equipped with both the "how" and the "why" of critical safety protocols.

A review of available safety data presents a conservative picture of the hazards associated with this compound. While some sources may list it as having "no known hazard," more specific data for the hydrochloride salt and related bicyclic amines indicate potential for skin, eye, and respiratory irritation, as well as being harmful if swallowed.[1][2][3] The toxicological properties have not been thoroughly investigated in all cases.[4] Therefore, this guide adopts a proactive and cautious stance, assuming these hazards to ensure the highest level of protection for all personnel.

Hazard Assessment: The Foundation of Safety

Understanding the potential risks is the first step in mitigating them. The primary hazards associated with 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride are categorized under the Globally Harmonized System (GHS) and necessitate specific precautionary measures.

Hazard StatementGHS ClassificationPrecautionary Statement (Abbreviated)Core Safety Action
H302 Harmful if swallowedP264, P270, P301+P312, P330, P501Wash hands thoroughly after handling. Do not eat, drink, or smoke when using. If swallowed, call a poison center or doctor.[2][5]
H315 Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364Wear protective gloves and clothing. If on skin, wash with plenty of water. If irritation occurs, get medical advice.[2][3]
H319 Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses. If irritation persists, get medical advice.[2][3]
H335 May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, move to fresh air and call a poison center or doctor if you feel unwell.[3][4]

The Hierarchy of Controls: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final and essential line of defense, but it should never be the only one.[6] A robust safety plan integrates multiple layers of protection. The most effective controls are applied at the source of the hazard.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for this protocol) Engineering Engineering Controls (Most Effective) Administrative Administrative Controls (Work Practices) FumeHood Work within a certified Chemical Fume Hood Engineering->FumeHood PPE Personal Protective Equipment (Essential Final Barrier) SOPs Standard Operating Procedures (SOPs) & Training Administrative->SOPs Equipment Gloves, Goggles, Lab Coat PPE->Equipment

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures to minimize hazard exposure.

Engineering Controls: The primary engineering control for handling 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, a solid powder, is to conduct all manipulations within a certified chemical fume hood.[1][4] This contains dust and aerosols at the source, preventing inhalation and minimizing contamination of the general laboratory space.

Core PPE Protocol: A Step-by-Step Guide

Proper selection and use of PPE are critical for preventing direct contact with the chemical.[7] The following protocol outlines the minimum requirements for handling 3,9-Dioxa-7-azabicyclo[3.3.1]nonane.

PPE_Selection_Workflow Start Start: Prepare to Handle Chemical BasePPE Don Base PPE: - Nitrile Gloves - Safety Goggles (ANSI Z87.1) - Closed-toe Shoes - Long-sleeved Lab Coat Start->BasePPE CheckSplash Is there a significant splash or aerosol risk? (e.g., large volume transfer, dissolution) BasePPE->CheckSplash AddFaceShield Add Face Shield over Safety Goggles CheckSplash->AddFaceShield Yes CheckVentilation Is work outside of a certified fume hood? (e.g., large spill cleanup) CheckSplash->CheckVentilation No AddFaceShield->CheckVentilation AddRespirator Add Respiratory Protection (NIOSH-approved N95 or higher) CheckVentilation->AddRespirator Yes Proceed Proceed with Task CheckVentilation->Proceed No AddRespirator->Proceed

Caption: A decision workflow for selecting appropriate PPE based on the specific handling task.

Eye and Face Protection
  • Mandatory: Wear tightly fitting safety goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133.[2][8] These provide superior protection against dust and splashes compared to standard safety glasses.

  • Recommended for High-Risk Tasks: When handling larger quantities or performing operations with a high potential for splashing (e.g., vigorous mixing), a face shield must be worn in addition to safety goggles.[9][10]

Skin and Body Protection
  • Gloves: Wear chemical-resistant nitrile gloves as a minimum standard.[9] Always inspect gloves for tears or holes before use. For prolonged contact or when handling solutions, consult a glove compatibility chart to ensure nitrile is appropriate for the solvent being used. Change gloves immediately if contamination is suspected.[11]

  • Lab Coat: A clean, long-sleeved lab coat must be worn and fully buttoned to protect skin and personal clothing from accidental spills.[9][10]

  • Footwear: Closed-toe shoes are required at all times in the laboratory to protect against spills and dropped objects.[9][10]

Respiratory Protection
  • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is generally not required.[8]

  • Non-Standard Operations: For situations where dust may be generated outside of a fume hood, such as during a large spill cleanup, a NIOSH-approved respirator is necessary.[9] A minimum of an N95 particulate respirator should be used. For higher potential exposures, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[4]

Operational Procedures

Safe Handling Protocol (Weighing and Transfer)
  • Preparation: Ensure the chemical fume hood is on and operating correctly. Clear the workspace of any unnecessary items.

  • Don PPE: Put on all required PPE as outlined in Section 3.

  • Transfer: Use a spatula to carefully transfer the solid powder from the storage container to a tared weigh boat or reaction vessel. Perform all transfers deep within the fume hood to contain any dust.

  • Avoid Dust: Handle the material gently to avoid creating airborne dust.[8][4] Close the primary container immediately after dispensing.

  • Post-Handling: Clean any minor spills within the fume hood immediately. Wipe down the spatula and work surface.

  • Doff PPE: Remove PPE in the correct order (see Section 5.1) before leaving the laboratory.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]

Emergency Procedures (Spills & Exposure)
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4][5] Seek immediate medical attention.

  • Small Spill (in Fume Hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[12] Scoop the material into a suitable, labeled container for hazardous waste disposal. Clean the area with an appropriate solvent.

  • Large Spill (outside Fume Hood): Evacuate the area and prevent entry. Alert laboratory personnel and safety officers. Don respiratory protection before attempting cleanup. Follow established institutional procedures for large chemical spills.

Decontamination and Disposal Plan

PPE Removal (Doffing)

Proper removal of PPE is crucial to prevent self-contamination.

  • Gloves: Remove the outer pair of gloves (if double-gloving) or the single pair. Use a proper technique, such as peeling one glove off by turning it inside out, then using the clean hand to remove the second glove from the inside.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it down the arms and folding it so the contaminated exterior is contained inward.

  • Respirator (if used): Remove from the back of the head.

  • Hand Washing: Wash hands thoroughly after all PPE has been removed.

Chemical Waste Disposal
  • Segregation: All waste contaminated with 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, including contaminated gloves, weigh boats, and spill cleanup materials, must be segregated as chemical waste.[13]

  • Prohibition: Do not dispose of this chemical or its waste down the drain or in the regular trash.[8][14]

  • Procedure: Arrange for disposal as special waste through a licensed and certified waste disposal company.[1] The recommended final disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction.[4][13] All waste containers must be sealed, clearly labeled with the contents, and stored in a designated, secure area pending pickup.

References

  • Safety Data Sheet - Provided by a chemical supplier, highlighting basic handling and disposal.
  • 3-Oxa-7,9-diazabicyclo[3.3.1]nonane - Hazard Genotoxicity - EPA - Provides hazard data for a structurally related compound. [Link]

  • Safety Data Sheet for 3-Azabicyclo[3.3.0]octane hydrochloride - A representative SDS for a related bicyclic amine hydrochloride, outlining PPE and handling.
  • Safety Data Sheet for NeoAdd PAX-521 - Provides general guidance on handling chemicals that may cause skin or eye irrit
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager - A general guide to selecting and using PPE in a laboratory setting. [Link]

  • Safety Data Sheet - Fluorochem - An example SDS detailing H/P st
  • MSDS of 3-oxa-9-azabicyclo[3.3.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions - Discusses the role of PPE as a last line of defense and lists essential equipment. [Link]

  • Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE - William & Mary - Provides institutional guidelines on selecting PPE for different laboratory hazards. [Link]

  • Safety Data Sheet - CymitQuimica - An example SDS for a related bicyclic amine showing GHS classifications for skin, eye, and respiratory irrit
  • Safety Data Sheet - Sigma-Aldrich - An example SDS detailing the "Harmful if swallowed" hazard and corresponding first aid.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs - pppmag.com - Discusses best practices for glove use, including changing frequency and double-gloving. [Link]

  • Safety Data Sheet: n-Nonane - Carl ROTH - An example SDS showing standard formatting for PPE recommend
  • Appendix A Disposal Procedures by Chemical - University of Wisconsin–Madison - Provides examples of chemical disposal routes. [Link]

  • 3-Oxa-7,9-diazabicyclo[3.3.1]nonane - Exposure - EPA - Provides an identifier for a related chemical structure within the EPA's database. [Link]

  • CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL - University of Pittsburgh - Provides guidelines for the disposal of chemical waste, emphasizing that it should not be mixed with regular or biohazardous trash. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Dioxa-7-azabicyclo[3.3.1]nonane
Reactant of Route 2
3,9-Dioxa-7-azabicyclo[3.3.1]nonane
© Copyright 2026 BenchChem. All Rights Reserved.